Biphenyl-4-carboxamidine hydrochloride
Description
Properties
IUPAC Name |
4-phenylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.ClH/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQWPDKLHFVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560251 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111082-23-6 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biphenyl-4-carboxamidine hydrochloride synthesis pathway and mechanism
An In-Depth Technical Guide to the Synthesis and Mechanism of Biphenyl-4-carboxamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-4-carboxamidine hydrochloride is a crucial structural motif and intermediate in the pharmaceutical industry, valued for its role in the synthesis of various therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its synthesis, focusing on the most efficient and scalable pathways. We will dissect the synthesis into two core stages: the construction of the 4-cyanobiphenyl backbone and the subsequent conversion of the nitrile moiety to the target carboxamidine hydrochloride. This document emphasizes the underlying mechanisms of the key transformations—namely the Suzuki-Miyaura cross-coupling and the Pinner reaction—to provide a deeper understanding of reaction causality and inform process optimization. Detailed, field-proven experimental protocols are provided, alongside visual diagrams to elucidate complex workflows and mechanisms, ensuring this guide serves as a practical and authoritative resource for professionals in organic synthesis and drug development.
Introduction: Strategic Approach to Synthesis
The synthesis of biphenyl-4-carboxamidine hydrochloride is most logically approached via a retrosynthetic analysis that disconnects the final molecule at two key positions: the C-N bond of the amidine and the C-C bond between the two phenyl rings. This strategy identifies 4-cyanobiphenyl as the pivotal intermediate.
This guide is therefore structured into two primary parts:
-
Part I: Formation of the 4-Cyanobiphenyl Core: This section details the modern, highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for constructing the biphenyl system.
-
Part II: Conversion to the Carboxamidine: This section provides an in-depth analysis of the classic and reliable Pinner reaction for the transformation of the cyano group into the desired amidine hydrochloride salt.
This modular approach allows for optimization at each stage and provides a clear framework for understanding the synthesis in its entirety.
Part I: Synthesis of the Key Intermediate: 4-Cyanobiphenyl
The creation of the carbon-carbon bond between the two aryl rings is the first critical phase of the synthesis. While classical methods exist, the palladium-catalyzed Suzuki-Miyaura reaction has become the gold standard due to its mild conditions, broad functional group tolerance, and the commercial availability of starting materials.[3][4]
The Suzuki-Miyaura Reaction: A Modern Approach
The Suzuki-Miyaura coupling reaction forms a C-C bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[4] For the synthesis of 4-cyanobiphenyl, this typically involves the coupling of a 4-halobenzonitrile (e.g., 4-bromobenzonitrile) with phenylboronic acid.
General Reaction Scheme:
The choice of this pathway is driven by its efficiency and the generation of non-toxic, easily removable boron-containing byproducts.[3] The base is crucial for the transmetalation step, activating the organoboron species.[3]
Mechanism Deep Dive: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halobenzonitrile, forming a Pd(II) complex.[3][5]
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate complex) is transferred to the Pd(II) complex, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Part II: Formation of the Amidine Moiety
With the 4-cyanobiphenyl intermediate in hand, the final stage involves the conversion of the electron-deficient nitrile group into a carboxamidine hydrochloride. The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly effective and widely used method for this transformation.[6][7]
The Pinner Reaction: From Nitrile to Amidine Hydrochloride
The Pinner reaction is a two-step process conducted under anhydrous acidic conditions.[8]
-
Formation of the Pinner Salt: The nitrile (4-cyanobiphenyl) is treated with an anhydrous alcohol (typically ethanol) and dry hydrogen chloride gas. This reaction forms an imino ester hydrochloride, commonly known as a Pinner salt.[9]
-
Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia to form the final amidine hydrochloride product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water is strictly avoided because it would hydrolyze the highly reactive Pinner salt intermediate to form a biphenyl-4-carboxylate ester, a significant side product.[8]
-
Low Temperature: Pinner salts are thermodynamically unstable.[7] Conducting the initial step at low temperatures (e.g., 0 °C) is critical to prevent decomposition or rearrangement into N-substituted amides.[6][7]
Mechanism Deep Dive: The Pinner Reaction
-
Nitrile Activation: The lone pair on the nitrile nitrogen is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.[8]
-
Nucleophilic Attack: A molecule of the alcohol attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation: The resulting oxonium ion is deprotonated (likely by a chloride ion or another alcohol molecule) to yield the neutral imino ester.
-
Protonation & Ammonolysis: The imino ester is protonated again on the nitrogen, forming the stable Pinner salt. This salt then readily reacts with ammonia, which attacks the electrophilic carbon, leading to the displacement of the alcohol and formation of the final protonated amidine (amidinium chloride).
Diagram 2: Mechanism of the Pinner Reaction.
Overall Synthesis Workflow
The most robust and reproducible pathway combines these two powerful reactions in a sequential manner.
Diagram 3: Preferred Synthetic Workflow.
Part III: Experimental Protocols & Data
The following protocols are representative examples and should be adapted and optimized based on available laboratory equipment and specific substrate batches.
Protocol 3.1: Synthesis of 4-Cyanobiphenyl via Suzuki-Miyaura Coupling[3]
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%).
-
Reagent Addition: Add 4-bromobenzonitrile (1.0 mmol) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 10 mL).
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield 4-cyanobiphenyl as a crystalline solid.
Protocol 3.2: Synthesis of Biphenyl-4-carboxamidine hydrochloride via the Pinner Reaction[8]
-
Vessel Preparation: Suspend 4-cyanobiphenyl (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes) in a flame-dried, three-neck flask equipped with a gas inlet tube and a drying tube.
-
Acidification: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 2-3 hours until the solution is saturated and a precipitate (the Pinner salt) forms.
-
Pinner Salt Formation: Seal the flask and stir the mixture at 0-5 °C for 24-48 hours. The reaction can be monitored by the disappearance of the starting nitrile (via TLC or IR spectroscopy).
-
Isolation (Optional but Recommended): The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
Ammonolysis: Prepare a solution of the crude Pinner salt in anhydrous ethanol and cool to 0 °C. Bubble anhydrous ammonia (NH₃) gas through the solution until it is saturated, or add a solution of ammonia in ethanol.
-
Product Formation: Stir the mixture at room temperature for 12-24 hours. A precipitate of ammonium chloride will form.
-
Work-up and Purification: Remove the ammonium chloride by filtration. Concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated or recrystallized from a solvent system like ethanol/diethyl ether to afford pure biphenyl-4-carboxamidine hydrochloride.
Table 1: Comparison of Typical Synthesis Parameters
| Parameter | Suzuki-Miyaura Coupling | Pinner Reaction |
| Key Reagents | Aryl halide, Arylboronic acid | Nitrile, Anhydrous Alcohol, HCl gas, NH₃ gas |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | None (acid-mediated) |
| Solvent | Toluene, Dioxane, THF (often with water) | Anhydrous Ethanol, Dioxane |
| Temperature | 80 - 110 °C | 0 °C (Step 1), Room Temp (Step 2) |
| Key Conditions | Inert atmosphere, Degassed solvents | Strictly anhydrous conditions |
| Typical Yield | > 85% | 70 - 90% |
Conclusion
The synthesis of biphenyl-4-carboxamidine hydrochloride is reliably achieved through a two-stage process featuring the Suzuki-Miyaura coupling and the Pinner reaction. The Suzuki-Miyaura reaction offers a highly efficient and versatile method for constructing the 4-cyanobiphenyl core, while the Pinner reaction provides a time-tested and robust pathway for converting the nitrile to the target amidine hydrochloride. A thorough understanding of the mechanisms and the critical experimental parameters—such as the need for anhydrous conditions in the Pinner reaction—is paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a foundational blueprint for researchers and drug development professionals to successfully synthesize this valuable pharmaceutical intermediate.
References
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Organic Chemistry Portal. Pinner Reaction . Organic Chemistry Portal. [Link][9]
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El-Mekabaty, A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . RSC Publishing. [Link][5]
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Google Patents. CN101357896A - 4-cyanobiphenyl preparation method . Google Patents. [10]
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Google Patents. WO2003037848A1 - Method for the production of biphenyl-4-carbonitrile . Google Patents. [11]
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Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines . Google Patents. [13]
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ResearchGate. Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide . ResearchGate. [Link][14]
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University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . University of Glasgow Theses. [Link][15]
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LookChem. Cas 111082-23-6, BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE . LookChem. [Link][1]
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An In-depth Technical Guide to Biphenyl-4-carboxamidine Hydrochloride for Advanced Research
This guide provides a comprehensive overview of the physicochemical properties of Biphenyl-4-carboxamidine hydrochloride (CAS No. 111082-23-6), a critical reagent in pharmaceutical development and biochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application.
Chemical Identity and Core Structure
Biphenyl-4-carboxamidine hydrochloride, also known as 4-Phenylbenzamidine hydrochloride, is an amine derivative recognized for its role as a pharmaceutical intermediate.[1] Its molecular structure features a biphenyl scaffold, which imparts specific steric and electronic properties crucial for its intended applications, linked to a carboxamidine group protonated as a hydrochloride salt.
Key Identifiers:
-
Chemical Name: [1,1'-Biphenyl]-4-carboximidamide, monohydrochloride[1]
-
CAS Number: 111082-23-6
The hydrochloride salt form is specifically designed to enhance stability and aqueous solubility, which are critical parameters for its use in biological assays and pharmaceutical formulations.
Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for designing experiments, ensuring reproducibility, and developing robust analytical methods.
Physical Characteristics
The compound typically presents as a white to off-white powder or solid.[4][5] This macroscopic appearance is an initial indicator of purity, with significant color deviations potentially signaling contamination or degradation.
Thermal Properties
The melting point is a critical parameter for identity confirmation and purity assessment. For Biphenyl-4-carboxamidine hydrochloride, the reported melting point is in the range of 247-252 °C .[4] A broad melting range can suggest the presence of impurities, which can significantly impact experimental outcomes.
Solubility Profile
While specific quantitative solubility data is not extensively published, general solubility characteristics can be inferred from its structure and related compounds. The hydrochloride salt form suggests moderate solubility in aqueous solutions. For practical laboratory use, solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly employed for creating stock solutions.[6][7]
It is crucial to determine the empirical solubility for specific experimental buffers and media, as pH and ionic strength can significantly influence the dissolution of the compound.
Data Summary: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 111082-23-6 | [1] |
| Molecular Formula | C₁₃H₁₃ClN₂ (or C₁₃H₁₂N₂·HCl) | [1] |
| Molecular Weight | 232.71 g/mol | |
| Appearance | White to off-white powder/solid | [4][5] |
| Melting Point | 247-252 °C | [4] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1][5] |
Analytical Characterization and Quality Control
Ensuring the purity and identity of Biphenyl-4-carboxamidine hydrochloride is a prerequisite for its use in any research application. A multi-pronged analytical approach is recommended for comprehensive quality control.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A typical purity specification for research-grade material is ≥98%.[4]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base (C₁₃H₁₂N₂) and its fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H and C=N bonds of the amidine group and aromatic C-H bonds.
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the integrity and stability of Biphenyl-4-carboxamidine hydrochloride.
Storage Recommendations
The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[8] Storage at room temperature under an inert atmosphere is recommended to prevent degradation from moisture and atmospheric components.[1][5]
Preparation of Stock Solutions
For biological experiments, stock solutions are typically prepared in organic solvents like DMSO. It is advisable to prepare fresh aqueous solutions daily, as the stability of amidine-containing compounds in aqueous buffers can be limited.[6] When diluting a DMSO stock solution into an aqueous buffer, it is important to ensure that the final concentration of the organic solvent is low enough to not interfere with the experimental system.[7]
Protocol for Stock Solution Preparation
Caption: Protocol for preparing a stock solution.
Applications in Research
Biphenyl-4-carboxamidine hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][9] Its structural motif is found in various biologically active compounds. The amidine group, being a strong base, can participate in crucial hydrogen bonding interactions with biological targets such as enzymes, making it a key pharmacophore in drug design. For instance, benzamidine itself is a known inhibitor of trypsin and other serine proteases.[6]
The biphenyl group provides a larger hydrophobic surface that can engage in van der Waals and pi-stacking interactions within protein binding pockets, often enhancing binding affinity and selectivity.
Safety and Handling Precautions
Researchers should handle Biphenyl-4-carboxamidine hydrochloride in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[8] Care should be taken to prevent the formation of dust and aerosols during handling.[8] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Conclusion
Biphenyl-4-carboxamidine hydrochloride is a specialized chemical intermediate with well-defined physicochemical properties that are critical for its application in pharmaceutical synthesis and research. A meticulous approach to its analytical characterization, handling, and storage is essential to ensure the reliability and reproducibility of experimental results. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their scientific endeavors.
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Biphenyl-4-carboxamidine Hydrochloride: Elucidating the In Vitro Mechanism of Action as a Serine Protease Inhibitor
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of Biphenyl-4-carboxamidine hydrochloride. Drawing from established principles of enzyme kinetics and protease inhibition, we outline the scientific rationale and detailed methodologies required to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the functional characterization of novel small molecule inhibitors. We proceed from the central hypothesis that, based on its structural features—specifically the terminal carboxamidine group—the compound functions as a competitive inhibitor of trypsin-like serine proteases. This guide details the requisite experimental workflows, from initial target screening and kinetic characterization to evaluation in complex biological systems like the coagulation cascade, to build a robust, data-driven understanding of its molecular interactions and functional consequences.
Core Principles of Investigation: From Structure to Function
The chemical architecture of Biphenyl-4-carboxamidine hydrochloride provides a strong rationale for its investigation as a protease inhibitor. The key structural motif is the carboxamidine group, which is isosteric and isoelectronic with the guanidinium side chain of arginine. This feature makes it a prime candidate for competitively binding to the S1 specificity pocket of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues.
Our investigative approach is therefore grounded in the following core principles:
-
Hypothesis-Driven Experimentation: The central hypothesis is that Biphenyl-4-carboxamidine hydrochloride acts as a competitive inhibitor of serine proteases. Each experiment is designed to test a specific facet of this hypothesis.
-
Systematic Characterization: We employ a tiered approach, beginning with broad screening to identify primary targets, followed by detailed kinetic analysis to define the inhibitory mechanism, and culminating in functional assays to assess its impact in a relevant biological context.
-
Self-Validating Protocols: Every protocol incorporates appropriate controls (e.g., no inhibitor, reference compound) to ensure the data is robust and interpretable.[1] Kinetic models are validated by assessing goodness-of-fit to experimental data.[2]
Logical Workflow for Mechanistic Characterization
The following diagram outlines the logical progression of experiments designed to provide a comprehensive in vitro profile of the compound.
Caption: Reaction scheme for competitive inhibition.
Protocol 3.2.1: Kinetic Analysis via Michaelis-Menten and Lineweaver-Burk Plots
-
Experimental Design: Set up a matrix of reactions in a 96-well plate.
-
Rows: Varying concentrations of the fluorogenic substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x the known Km value for the enzyme).
-
Columns: Several fixed concentrations of Biphenyl-4-carboxamidine hydrochloride (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki - estimated from IC50).
-
-
Data Acquisition: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. [2]3. Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. In competitive inhibition, Vmax remains unchanged, while the apparent Km (Km_app) increases.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. For a competitive inhibitor, this will produce a series of lines that intersect at the same point on the y-axis (1/Vmax), but have different x-intercepts (-1/Km_app). [2]4. Ki Calculation: The inhibition constant (Ki) can be calculated from the relationship between Km_app and inhibitor concentration [I]:
-
Km_app = Km * (1 + [I]/Ki)
-
Expected Quantitative Data Summary
| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Trypsin | Value | Value | Competitive |
| Thrombin | Value | Value | Competitive |
| Factor Xa | Value | Value | Competitive |
| Plasmin | Value | Value | Competitive |
| Non-target Protease | >100 | N/A | No significant inhibition |
In Vitro Functional Assessment: Blood Coagulation Assays
To bridge the gap between molecular inhibition and biological function, we can assess the compound's effect on a complex process heavily regulated by serine proteases: the blood coagulation cascade. The activated partial thromboplastin time (aPTT) and prothrombin time (PT) assays measure the integrity of the intrinsic and extrinsic pathways, respectively.
Protocol 4.1: aPTT and PT Assays
Objective: To determine if Biphenyl-4-carboxamidine hydrochloride prolongs clotting time in human plasma, indicating inhibition of key coagulation factors (like Thrombin or Factor Xa).
Methodology:
-
Plasma Preparation: Obtain platelet-poor plasma from citrated whole blood by centrifugation.
-
Incubation: Incubate aliquots of plasma with varying concentrations of Biphenyl-4-carboxamidine hydrochloride or a vehicle control at 37°C.
-
aPTT Assay:
-
Add an activator of the intrinsic pathway (e.g., silica) and phospholipids to the plasma samples.
-
After a brief incubation, add calcium chloride (CaCl₂) to initiate coagulation.
-
Measure the time taken for a fibrin clot to form using a coagulometer.
-
-
PT Assay:
-
Add a reagent containing tissue factor and phospholipids to the plasma samples to initiate the extrinsic pathway.
-
Measure the time to clot formation.
-
-
Data Analysis: Compare the clotting times of samples treated with the inhibitor to the vehicle control. A significant prolongation of aPTT and/or PT would confirm functional inhibition of the coagulation cascade. [3][4][5]
Conclusion and Mechanistic Synthesis
By systematically executing the protocols outlined in this guide, a researcher can construct a comprehensive in vitro profile of Biphenyl-4-carboxamidine hydrochloride. The expected results will demonstrate that it is a potent, competitive inhibitor of specific trypsin-like serine proteases. Data from broad-panel screens will establish its selectivity, while detailed kinetic analyses will precisely define its potency (Ki) and mechanism. Finally, functional coagulation assays will validate its activity in a complex, biologically relevant system. This multi-faceted, data-driven approach ensures a trustworthy and authoritative understanding of the compound's in vitro mechanism of action, providing a solid foundation for further drug development efforts.
References
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Biocompare. (n.d.). Protease Assay Kits. Retrieved from [Link]
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Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
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Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]
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Doucet, et al. (n.d.). Preincubation kinetics experiments. Bio-protocol. Retrieved from [Link]
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PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]
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PubMed. (1998). Competitive Inhibition of HIV-1 Protease by Biphenyl Carboxylic Acids. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. Retrieved from [Link]
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ACS Publications. (2018). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (1994). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Retrieved from [Link]
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PubMed. (1993). Design of novel cationic ligands for the purification of trypsin-like proteases by affinity chromatography. Retrieved from [Link]
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An Integrated Strategy for Novel Target Deconvolution of Biphenyl-4-carboxamidine hydrochloride
Preamble: The Challenge of the Known Unknown
In the landscape of drug discovery, we often encounter compounds like Biphenyl-4-carboxamidine hydrochloride—molecules that are commercially available, possess a chemical scaffold suggestive of biological activity, yet lack a definitively characterized molecular target. Derivatives of the biphenyl carboxamide and amidine class have been associated with a range of biological functions, from antagonism of the TRPV1 ion channel to inhibition of serine proteases like urokinase-type plasminogen activator (uPA).[1][2] This promiscuity of the broader chemical family presents both a challenge and an opportunity. The challenge lies in deconvoluting the specific interactome of this precise molecule. The opportunity is the potential to uncover a novel, high-impact biological target that could pave the way for new therapeutic avenues.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, multi-phase strategic workflow designed for the express purpose of identifying and validating novel biological targets for small molecules like Biphenyl-4-carboxamidine hydrochloride. As a self-validating system, each phase builds upon the last, integrating computational predictions with robust, unbiased experimental data to move from a broad landscape of possibilities to a single, validated molecular target with confidence.
Phase 1: Hypothesis Generation through In Silico Profiling
Expert Rationale: Before committing to resource-intensive wet-lab experiments, it is both cost-effective and scientifically prudent to build a foundational set of hypotheses. Computational, or in silico, methods allow us to rapidly screen our compound of interest against vast libraries of known protein structures. This is not a definitive answer key, but a critical first step to narrow the field of potential targets and inform the design of subsequent experiments.
Reverse Docking: Casting a Wide Net
The principle of reverse docking is to take a single ligand (Biphenyl-4-carboxamidine hydrochloride) and screen it against a database of thousands of protein crystal structures.[3][4][5][6][7] Unlike traditional docking where many compounds are screened against one target, here we invert the process to ask a simple question: "To which of these known proteins is my compound most likely to bind?"
The output is a ranked list of potential protein targets based on predicted binding affinity or docking score. This approach is particularly powerful for identifying potential off-targets or for repositioning drugs.[3]
Pharmacophore Modeling: Identifying Key Interaction Features
Pharmacophore modeling abstracts the essential steric and electronic features of a molecule that are necessary for it to interact with a target.[8][9][10][11][12] We can generate a pharmacophore model based on the structure of Biphenyl-4-carboxamidine hydrochloride itself. This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and charged groups, can then be used to screen 3D databases of protein binding sites. This method identifies proteins that have a binding pocket complementary to our compound's key features, providing an orthogonal line of computational evidence.
Workflow for In Silico Hypothesis Generation
Caption: In Silico Hypothesis Generation Workflow.
Phase 2: Unbiased Proteome-Wide Experimental Screening
Expert Rationale: While computational methods provide hypotheses, they are predictions. We must now move into a biological context to identify interactions empirically. The key is to use unbiased methods that do not rely on our preconceived notions from Phase 1. This ensures we can discover truly novel targets that computational models might miss. Here, we deploy two powerful, complementary chemical proteomics strategies.[13][14][15][16]
Method A: Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a classic and direct approach to pull a compound's binding partners out of a complex biological sample (e.g., cell lysate).[15]
Causality: The logic is straightforward: if a protein binds to our compound, it will be retained on a column where the compound is immobilized. All other proteins will wash away. By identifying the retained proteins via mass spectrometry, we generate a list of direct binders. The primary challenge is the need to chemically modify the compound to attach it to a solid support, which can sometimes interfere with its natural binding activity.
-
Probe Synthesis: Synthesize an analogue of Biphenyl-4-carboxamidine hydrochloride with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate).
-
Immobilization: Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Enrichment: Incubate the lysate with the compound-conjugated beads. To control for non-specific binding, run a parallel experiment with beads that have been blocked or conjugated with a structurally unrelated molecule.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, typically by changing pH, increasing salt concentration, or using a denaturant.
-
Proteomic Analysis: Digest the eluted proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the compound-bead and control-bead experiments. Proteins significantly enriched in the compound sample are considered primary binding candidates.
Method B: Thermal Proteome Profiling (TPP)
TPP is a state-of-the-art technique that measures changes in protein thermal stability across the entire proteome upon ligand binding.[17][18][19]
Causality: The underlying principle is that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tm).[17][19][20][21] By heating cell lysates or even intact cells treated with our compound to various temperatures, we can use quantitative mass spectrometry to determine the melting curves for thousands of proteins simultaneously. A shift in a protein's melting curve in the presence of the compound is strong evidence of a direct or indirect interaction. A key advantage of TPP is that it requires no modification of the compound, allowing us to probe its activity in its native form.[18]
Caption: Thermal Proteome Profiling (TPP) Experimental Workflow.
Phase 3: Hit Prioritization and Rigorous Target Validation
Expert Rationale: Phases 1 and 2 will generate lists of potential targets. The crucial final phase involves integrating these datasets, prioritizing the most promising candidates, and then definitively validating the biological relevance and biophysical interaction. This is where we confirm that the engagement of the compound with the target leads to a functional cellular outcome.
Data Integration and Candidate Prioritization
The strongest candidates are those that appear across multiple, orthogonal methods. A protein identified through both reverse docking and TPP is a much higher-confidence hit than one that appears in only a single screen.
| Hypothetical Candidate | Reverse Docking Score | AC-MS Enrichment | TPP Thermal Shift (ΔTm) | Priority |
| Protein A | -9.8 kcal/mol | 15.2-fold | +4.1 °C | High |
| Protein B | Not Identified | 8.9-fold | +3.5 °C | Medium |
| Protein C | -8.5 kcal/mol | Not Enriched | Not Identified | Low |
| uPA | -9.2 kcal/mol | 12.5-fold | +3.8 °C | High |
Genetic Validation: Linking Target to Function
To prove a target is not just a binder but is responsible for the compound's biological effect, we must manipulate the target genetically. CRISPR-Cas9 gene editing provides the most precise way to do this.[22][23][24][25][]
Causality: If knocking out the gene for a target protein makes cells resistant to the effects of Biphenyl-4-carboxamidine hydrochloride, we have established a causal link between the target and the compound's mechanism of action.
-
Phenotypic Assay Development: First, establish a reliable assay where Biphenyl-4-carboxamidine hydrochloride produces a measurable effect (e.g., inhibition of cell migration, induction of apoptosis, change in a signaling reporter).
-
gRNA Design & Delivery: Design and synthesize guide RNAs (gRNAs) specific to the gene of the candidate target protein. Deliver the gRNAs along with Cas9 nuclease into the cells (e.g., via lentiviral transduction or electroporation).
-
Generate Knockout Pool/Clones: Create a population of cells where the target gene is knocked out.
-
Validate Knockout: Confirm the absence of the target protein via Western Blot or mass spectrometry.
-
Functional Rescue: Treat both the wild-type and knockout cells with Biphenyl-4-carboxamidine hydrochloride and measure the response using the phenotypic assay from step 1.
-
Analysis: If the knockout cells are significantly less sensitive to the compound than the wild-type cells, the target is validated as being on-pathway for that phenotype.
Biophysical Validation: Quantifying the Direct Interaction
The final step is to confirm a direct, physical interaction between the purified protein and the compound and to quantify its affinity and kinetics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this.[1][27][28][29][30][31][32][33]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics (association and dissociation rates) and affinity (KD).[27][29][30][32][34]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing a complete thermodynamic profile (KD, enthalpy, entropy) of the interaction.[1][28][31][33]
Causality: These techniques provide irrefutable evidence of a direct binding event and quantify its strength, which is essential for any drug development program. A high-affinity interaction (typically low nanomolar to micromolar KD) is a hallmark of a promising drug-target pair.
Workflow for Target Validation
Caption: Integrated Target Validation Workflow.
Conclusion
The journey from a compound with an ambiguous biological role to a fully validated novel drug target is a systematic process of evidence accumulation. For Biphenyl-4-carboxamidine hydrochloride, this guide provides a robust, field-proven framework. By integrating predictive computational screening, unbiased proteome-wide experimentation, and rigorous genetic and biophysical validation, researchers can deconvolve its mechanism of action with a high degree of scientific certainty. This integrated strategy not only mitigates the risk of pursuing false leads but also maximizes the potential for discovering transformative new biology and therapeutic opportunities.
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A Strategic Approach to the Preliminary Biological Activity Screening of Biphenyl-4-carboxamidine hydrochloride
An In-Depth Technical Guide
This guide outlines a comprehensive, tiered strategy for the preliminary biological activity screening of Biphenyl-4-carboxamidine hydrochloride. As a member of the biphenyl carboxamide class, this compound belongs to a scaffold known to exhibit a wide range of biological effects, including antifungal, anti-inflammatory, and enzyme-inhibitory activities.[1][2][3][4] The objective of this screening cascade is not merely to test for activity, but to build a foundational biological profile of the molecule, identifying potential therapeutic avenues while simultaneously flagging liabilities such as cytotoxicity. The workflow is designed to be resource-efficient, beginning with broad, cost-effective assays and progressing to more specific, mechanism-oriented investigations based on initial findings.
Foundational Characterization: The Non-Negotiable First Step
Before any biological screening, the integrity of the test compound must be assured. This is a cornerstone of trustworthy and reproducible science.
-
Purity and Identity Confirmation: The purity of Biphenyl-4-carboxamidine hydrochloride (CAS: 111082-23-6)[5][6][7] should be assessed via High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to false positives or mask true activity.
-
Solubility Determination: The compound's solubility in aqueous buffers (e.g., Phosphate-Buffered Saline) and organic solvents (e.g., Dimethyl Sulfoxide - DMSO) is critical.[8] Biological assays require the compound to be in a soluble, monomeric state. The final concentration of DMSO in cell-based assays must be kept low (typically <0.5%) to avoid solvent-induced artifacts.
The Screening Cascade: A Multi-Tiered Investigative Workflow
A logical, tiered approach ensures that resources are allocated effectively. We start with a critical "fail-fast" assay—cytotoxicity—before investing in more complex screens. This strategy provides a rapid go/no-go decision point and establishes the concentration range for subsequent experiments.[9]
Caption: Overall workflow for preliminary biological activity screening.
Tier 1: Cytotoxicity Profiling – Defining the Therapeutic Window
The initial and most critical screen determines the concentration at which the compound is toxic to cells. This data is essential for interpreting any observed biological activity; a compound that appears to inhibit an inflammatory response by simply killing the cells is not a viable candidate. We will employ two common human cell lines to assess general cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
-
Cell Seeding: Plate human embryonic kidney cells (HEK293) and human lung adenocarcinoma cells (A549) in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Biphenyl-4-carboxamidine hydrochloride in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and a known cytotoxic agent like Doxorubicin (positive control). Also, include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Alternative Protocol: XTT Assay
The XTT assay is similar to MTT but produces a water-soluble formazan product, eliminating the solubilization step and simplifying the protocol.[10][13] This can be a more efficient alternative for high-throughput screening.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Biphenyl-4-carboxamidine HCl | HEK293 | > 100 |
| Biphenyl-4-carboxamidine HCl | A549 | 85.2 |
| Doxorubicin (Control) | A549 | 0.8 |
Interpretation: An IC₅₀ value significantly greater than the concentrations showing activity in subsequent assays (e.g., >50 µM) suggests a favorable therapeutic window.
Tier 2: Primary Activity Screening
Based on the cytotoxicity profile, we select non-toxic concentrations (e.g., ≤ 10 µM) to screen for specific biological activities suggested by the compound's chemical class.
Antimicrobial Activity Screening
The biphenyl scaffold is present in many natural products with antimicrobial properties.[2][3] Therefore, a basic screen against representative bacterial and fungal pathogens is warranted.
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]
-
Microorganism Preparation: Grow cultures of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound, starting from 100 µM down to ~0.1 µM.
-
Inoculation: Add 50 µL of the prepared microorganism suspension to each well containing 50 µL of the compound dilution.
-
Controls: Include wells with microorganisms only (growth control), medium only (sterility control), and a known antibiotic like Ciprofloxacin or Fluconazole (positive control).
-
Incubation: Incubate the plates for 18-24 hours (bacteria) or 48 hours (fungi) at 37°C.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
| Compound | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) |
| Biphenyl-4-carboxamidine HCl | 12.5 | > 100 | 25 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Anti-inflammatory Potential
Derivatives of biphenyl carboxamides have shown effects relevant to inflammatory pathways.[4] A cell-based assay using monocytes is a robust method to screen for anti-inflammatory properties.
This assay uses the human monocytic cell line THP-1. When stimulated with lipopolysaccharide (LPS), these cells differentiate into macrophage-like cells and release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[16]
Caption: Workflow for the THP-1 TNF-α release assay.
-
Cell Culture and Differentiation: Seed THP-1 monocytes at 2 x 10⁵ cells/well in a 96-well plate. Add phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL and incubate for 48 hours to induce differentiation into adherent macrophages.
-
Pre-treatment: Wash the cells and replace the medium with fresh RPMI. Add the test compound at various non-toxic concentrations (e.g., 10 µM, 1 µM, 0.1 µM) and incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate for 6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated vehicle control.
Enzyme Inhibition Screening
Enzyme inhibition is a primary mechanism for many successful drugs.[17][18][19] Given the structural alerts within the biphenyl carboxamide scaffold, screening against a panel of relevant enzymes (e.g., proteases, kinases, metabolic enzymes like Cytochrome P450s) is a logical step.[20]
The specific protocol depends heavily on the enzyme target. However, the general principle remains consistent.[21]
-
Assay Setup: In a microplate, combine a buffered solution containing the purified target enzyme.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Allow the compound to bind to the enzyme for a defined period (pre-incubation).
-
Initiate Reaction: Add the enzyme's specific substrate. This substrate is often linked to a reporter system (e.g., fluorescent or colorimetric).
-
Detection: Monitor the formation of the product over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Data Integration and Path Forward
The culmination of this preliminary screen is an integrated biological activity profile. By comparing the effective concentrations (e.g., MIC or anti-inflammatory EC₅₀) with the cytotoxic concentrations (IC₅₀), a Selectivity Index (SI) can be calculated (SI = IC₅₀ / EC₅₀). A high SI is desirable, indicating the compound affects the biological target at concentrations far below those that cause general cell death.
The results will guide the next steps:
-
Potent Antimicrobial Activity with High SI: Warrants further investigation into the mechanism of action, spectrum of activity, and potential for development as an anti-infective agent.
-
Significant Anti-inflammatory Activity: Suggests follow-up studies in more complex immune cell models and investigation of the specific signaling pathways being modulated.
-
No Significant Activity: May lead to the de-prioritization of the compound unless a more specific, hypothesis-driven target is identified.
This structured, multi-tiered approach ensures a thorough and efficient preliminary evaluation of Biphenyl-4-carboxamidine hydrochloride, providing the critical data needed to make informed decisions in the early stages of drug discovery.
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In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. [Link]
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Anti-Inflammatory Screen. (n.d.). IIVS.org. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
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Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). PubMed. [Link]
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Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). PubMed. [Link]
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How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]
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In Vitro Assay Development Services. (n.d.). Charles River Laboratories. [Link]
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Enzyme Inhibition & DDI Studies. (n.d.). BioIVT. [Link]
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Targeting enzyme inhibitors in drug discovery. (2021). ResearchGate. [Link]
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Cas 111082-23-6, BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. (n.d.). lookchem. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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MTT assay to evaluate the cytotoxic potential of a drug. (2017). Bangladesh Journals Online. [Link]
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Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023). PubMed. [Link]
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Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023). ResearchGate. [Link]
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Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. (1992). PubMed. [Link]
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Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. (2010). ACS Publications. [Link]
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Topic: Structure-Activity Relationship (SAR) Studies of Biphenyl-4-carboxamidine Derivatives
An In-depth Technical Guide for Drug Development Professionals
Abstract: The biphenyl-4-carboxamidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a multitude of biological targets, most notably serine proteases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of these derivatives. We will dissect the pharmacophoric elements of the scaffold, explore the causal effects of chemical modifications on biological activity, and present detailed experimental protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.
The Biphenyl-4-carboxamidine: A Privileged Scaffold
The biphenyl moiety provides a semi-rigid backbone that can be readily functionalized, allowing for the precise spatial orientation of substituents to engage with target proteins.[1] Its derivatives have found broad applications as anti-inflammatory, anti-proliferative, antihypertensive, and antimicrobial agents.[1] The defining feature, the 4-carboxamidine group, is a strong base that is protonated at physiological pH. This cationic character is crucial for forming key salt-bridge interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) often found in the active sites of enzymes, particularly the S1 specificity pocket of serine proteases like trypsin and thrombin.[2]
Core Pharmacophoric Features
A pharmacophore model for this class of compounds generally consists of three key features: a cationic center, a hydrophobic biphenyl core, and specific hydrogen bond donor/acceptor sites on the periphery.[3][4] Understanding how to modulate these features is the essence of SAR.
-
The Cationic Anchor (Carboxamidine): Primarily responsible for anchoring the ligand into the target's binding pocket.
-
The Biphenyl Scaffold: Provides a rigid framework and engages in hydrophobic and π-π stacking interactions. The torsional angle between the two phenyl rings is a critical determinant of binding affinity.
-
Peripheral Substituents: These are modified to fine-tune potency, enhance selectivity against off-targets, and improve pharmacokinetic (ADME) properties.[5][6]
Systematic Structure-Activity Relationship Analysis
The logical progression of an SAR study involves systematically modifying each component of the scaffold and quantifying the resulting change in biological activity.
The Indispensable Role of the Carboxamidine Group
The positively charged amidinium ion is the bio-active form, acting as a potent mimic of the guanidinium side chain of Arginine. This allows it to form a strong, bidentate hydrogen bond with a carboxylate residue (e.g., Asp189 in trypsin-like serine proteases).
However, the high basicity of the amidine group (pKa > 10) results in poor oral bioavailability, a significant hurdle in drug development. This leads to the first critical SAR consideration: bioisosteric replacement.
Table 1: Bioisosteric Replacements for the Carboxamidine Group
| Bioisostere | Rationale | Expected Outcome |
| N-hydroxyamidine | Reduces pKa, maintains H-bond donor capacity | Prodrug strategy; improved absorption |
| 2-Amino-imidazole | Lower pKa, maintains cationic charge | Improved oral bioavailability |
| 2-Aminopyridine | Lower pKa, different charge distribution | Potential for altered selectivity profile |
| Guanidine | Similar pKa, different geometry | Can validate the importance of the cationic interaction |
The Biphenyl Core: Tuning Conformation and Hydrophobicity
The biphenyl core's primary role is to position the peripheral substituents correctly and to occupy hydrophobic pockets within the binding site. Substitution on the rings can drastically alter activity.
-
Ortho-Substitution: Placing substituents at the 2- or 2'-positions can restrict the rotation around the phenyl-phenyl bond. This conformational lock can pre-organize the molecule into a more favorable binding conformation, thereby increasing potency. However, excessive steric bulk can also disrupt binding.[7]
-
Para-Substitution: The 4'-position is the most common site for modification. Extending from this position allows the molecule to probe deeper into the enzyme's active site or interact with surface residues, often leading to significant gains in both potency and selectivity.
Table 2: Illustrative SAR Data for a Hypothetical Serine Protease Target
| Compound ID | R1 (4'-position) | R2 (other) | IC₅₀ (nM) | Rationale for Change |
| 1a (Parent) | -H | -H | 500 | Baseline compound |
| 1b | -OCH₃ | -H | 250 | H-bond acceptor, occupies small pocket |
| 1c | -COOH | -H | 100 | Forms additional salt-bridge |
| 1d | -Ph | -H | 75 | Extends into hydrophobic region |
| 1e | -COOH | 2'-Cl | 20 | R1 provides binding; R2 restricts rotation |
Experimental Design: A Self-Validating Workflow
General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl scaffold is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, a versatile and high-yielding method.[1]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 1.0 equivalent of 4-cyanophenylboronic acid and 1.1 equivalents of the desired substituted aryl bromide in a 3:1 mixture of Dioxane and water.
-
Catalyst Addition: Add 0.05 equivalents of a palladium catalyst (e.g., Pd(dppf)₂Cl₂) and 2.0 equivalents of a base (e.g., K₂CO₃).[7]
-
Reaction: Purge the reaction vessel with an inert gas (Argon or Nitrogen) and heat to 90-110 °C for 8-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting biphenylnitrile intermediate by column chromatography on silica gel.
-
Amidine Formation: Convert the nitrile to the final carboxamidine derivative. A common method is the Pinner reaction, which involves treating the nitrile with anhydrous HCl in ethanol to form an imidate, followed by reaction with ammonia.
Workflow for SAR Investigation
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel biphenyl-4-carboxamidine derivatives.
Caption: Iterative workflow for SAR studies.
In Vitro Biological Evaluation: Serine Protease Inhibition Assay
To quantify the inhibitory potency (IC₅₀) of newly synthesized compounds, a colorimetric enzymatic assay is a standard and reliable method.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a working solution of the target serine protease (e.g., Trypsin) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0). Prepare a solution of a chromogenic substrate (e.g., BAPNA for Trypsin).
-
Assay Setup: In a 96-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the enzyme solution to all wells and incubate for 15 minutes at 37 °C to allow for inhibitor binding.
-
Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mechanistic Insights: Visualizing Target Engagement
Understanding how a ligand binds is paramount for rational drug design. The carboxamidine group is a classic "warhead" for serine proteases, targeting the highly conserved S1 pocket.
Caption: Key interactions in a serine protease active site.
This diagram illustrates the canonical binding mode. The cationic amidine forms a charge-stabilized hydrogen bond with the aspartate residue at the base of the S1 pocket. The proximal phenyl ring typically occupies the smaller S2 pocket, while the distal ring and its substituents (R1) extend into the broader S3/S4 groove, offering the greatest opportunity to build selectivity.
Conclusion and Future Perspectives
The biphenyl-4-carboxamidine scaffold remains a highly productive platform for the discovery of potent and selective modulators of various biological targets. The foundational SAR principles—the role of the cationic anchor, the conformational influence of the biphenyl core, and the fine-tuning via peripheral substitution—are well-established. Future efforts will likely focus on developing novel bioisosteres for the amidine group to overcome pharmacokinetic challenges and on applying advanced computational techniques to design inhibitors with exquisite selectivity for specific enzyme isoforms, thereby minimizing off-target effects and improving the therapeutic index.
References
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In Silico Modeling of Biphenyl-4-carboxamidine Hydrochloride Binding Affinity: An In-depth Technical Guide
This guide provides a comprehensive, in-depth exploration of the computational methodologies employed to model the binding affinity of Biphenyl-4-carboxamidine hydrochloride to a relevant biological target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key experimental choices. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring a robust and self-validating workflow.
For the purpose of this guide, we will consider the urokinase-type plasminogen activator (uPA) as the protein target. uPA is a serine protease implicated in pathological processes such as cancer metastasis, making its inhibitors a subject of significant research interest.[1][2] Biphenyl-4-carboxamidine and its derivatives have been investigated as inhibitors of such proteases.[3]
Foundational Concepts: A Multi-tiered Approach to Binding Affinity Prediction
The prediction of protein-ligand binding affinity is a cornerstone of modern drug discovery, enabling the rapid screening of vast chemical libraries and the optimization of lead compounds.[4][5] A purely experimental approach to this challenge is often time-consuming and cost-prohibitive. In silico modeling offers a powerful alternative, providing insights into the molecular interactions that govern binding.
This guide will detail a hierarchical computational workflow, beginning with the rapid and efficient method of molecular docking to predict the preferred binding pose of the ligand. This initial step is then refined through more computationally intensive molecular dynamics (MD) simulations , which provide a dynamic view of the protein-ligand complex. Finally, we will employ end-point free energy calculation methods like MM/GBSA to derive a more accurate estimation of the binding affinity.[6][7]
Prerequisites and Essential Software
Before embarking on this workflow, ensure that you have the following software installed. This guide will provide conceptual steps and example commands, but a working knowledge of a Linux-based operating system is recommended.
-
Molecular Visualization Software: PyMOL or UCSF Chimera/ChimeraX are recommended for visualizing and preparing molecular structures.[8]
-
Molecular Docking Software: AutoDock Vina is a widely used and freely available tool for molecular docking.[9] AutoDock Tools (MGLTools) is required for preparing the input files.
-
Molecular Dynamics Software: GROMACS is a versatile and high-performance open-source package for MD simulations.[10][11]
-
Force Fields: Access to protein force fields such as CHARMM36m and small molecule force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) is necessary.[12][13][14]
Part 1: Molecular Docking with AutoDock Vina - Predicting the Binding Pose
Molecular docking serves as our initial exploratory tool to predict the most favorable binding orientation of Biphenyl-4-carboxamidine hydrochloride within the active site of uPA.[15][16]
Step 1: Receptor and Ligand Preparation
The quality of your input structures is paramount for obtaining meaningful docking results.
Experimental Protocol: Receptor Preparation
-
Obtain the Protein Structure: Download the crystal structure of urokinase-type plasminogen activator from the Protein Data Bank (PDB). For this guide, we will conceptually use a representative uPA structure.
-
Clean the Structure: Remove all non-essential molecules, including water, co-factors not relevant to the binding of our ligand, and any existing ligands from the PDB file.[17][18] This can be accomplished using PyMOL or Chimera.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. The protonation states of ionizable residues at a physiological pH (e.g., 7.4) should be carefully considered.
-
Convert to PDBQT Format: Use AutoDock Tools to convert the cleaned PDB file into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.
Experimental Protocol: Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of Biphenyl-4-carboxamidine hydrochloride can be obtained from databases like PubChem or sketched using chemical drawing software.
-
Energy Minimization: Perform a geometry optimization of the ligand's 3D structure using a suitable force field to obtain a low-energy conformation.
-
Convert to PDBQT Format: Use AutoDock Tools to convert the ligand file into the PDBQT format, assigning partial charges and defining rotatable bonds.
Step 2: Docking Simulation
With the prepared receptor and ligand, we can now proceed with the docking calculation.
Experimental Protocol: Running AutoDock Vina
-
Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a "grid box" centered on the active site of the protein. The dimensions of this box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[19]
-
Configure the Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.
-
Execute the Docking Run: Launch AutoDock Vina from the command line, providing the configuration file as input.
Step 3: Analysis of Docking Results
AutoDock Vina will output a set of predicted binding poses, ranked by their calculated binding affinities (docking scores).
-
Binding Affinity (kcal/mol): This score is an estimation of the binding free energy. More negative values indicate a more favorable binding interaction.
-
Binding Pose: The predicted 3D orientation of the ligand within the protein's active site.
Data Presentation: Predicted Binding Affinities from Molecular Docking
| Pose | Binding Affinity (kcal/mol) |
| 1 | -8.5 |
| 2 | -8.2 |
| 3 | -7.9 |
| ... | ... |
The top-ranked pose with the most negative binding affinity is typically selected for further analysis and refinement with molecular dynamics simulations. Visual inspection of the interactions between the ligand and the protein in this pose (e.g., hydrogen bonds, hydrophobic interactions) is crucial.
Part 2: Molecular Dynamics Simulations with GROMACS - A Dynamic Perspective
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the system in a simulated physiological environment.[20][21]
Workflow for Protein-Ligand MD Simulation
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An In-depth Technical Guide to Biphenyl-4-carboxamidine hydrochloride (CAS 111082-23-6) for Researchers and Drug Development Professionals
Introduction
Biphenyl-4-carboxamidine hydrochloride, also known as 4-Phenylbenzamidine hydrochloride, with the CAS number 111082-23-6, is a molecule of significant interest in the pharmaceutical and life sciences sectors. Its unique structural features, comprising a biphenyl core and a carboxamidine functional group, position it as a valuable building block in medicinal chemistry and a subject of investigation for its own biological activities. This guide provides a comprehensive overview of its chemical and physical properties, known research applications, and insights into its potential mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Biphenyl-4-carboxamidine hydrochloride is a white to off-white powder.[1][2] A thorough understanding of its chemical and physical characteristics is fundamental for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 111082-23-6 | [3] |
| IUPAC Name | 4-phenylbenzenecarboximidamide;hydrochloride | [4] |
| Synonyms | Biphenyl-4-carboxamidine hydrochloride, 4-Phenylbenzamidine hydrochloride, [1,1'-Biphenyl]-4-carboximidamide hydrochloride | [1][3] |
| Molecular Formula | C₁₃H₁₃ClN₂ | [3] |
| Molecular Weight | 232.71 g/mol | [3][4] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 247-252 ºC | [1] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N.Cl | [3] |
| Storage Temperature | Inert atmosphere, Room Temperature | [2] |
Core Research Applications: A Focus on Antibacterial Potential
The primary and most substantiated research application of Biphenyl-4-carboxamidine hydrochloride lies in its potential as an antibacterial agent. A key piece of evidence for this is found in patent literature, which describes its activity against a range of bacteria.
Documented Antibacterial Spectrum
A Japanese patent application (JP2020093379A) explicitly mentions Biphenyl-4-carboxamidine hydrochloride as an antibacterial agent. The patent claims that the compound exhibits antibacterial properties against bacteria from the following genera:
-
Methylobacterium
-
Sphingomonas
-
Escherichia coli
This finding is significant as it points to a broad-spectrum potential, encompassing both Gram-negative (Escherichia coli, Sphingomonas) and other environmental bacteria (Methylobacterium).
Inferred Mechanism of Action: The Role of the Carboxamidine Group
While the specific molecular mechanism of antibacterial action for Biphenyl-4-carboxamidine hydrochloride has not been definitively elucidated in publicly available literature, the broader class of amidine-containing compounds is known to exert antimicrobial effects through various mechanisms. The positively charged amidinium group at physiological pH is a key feature that likely governs its interaction with bacterial cells.
A plausible mechanism of action involves the disruption of bacterial cell membranes. The cationic nature of the carboxamidine moiety can facilitate electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell death.
Logical Relationship: Proposed Antibacterial Mechanism
Caption: Proposed mechanism of antibacterial action.
Potential as a Scaffold in Drug Discovery
Beyond its intrinsic antibacterial properties, Biphenyl-4-carboxamidine hydrochloride serves as a valuable fragment and scaffold in drug discovery programs. The biphenyl group is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to engage in various biological interactions.
Derivatives of biphenyl-4-carboxamide (a closely related structure) have been explored for a range of therapeutic targets, suggesting that the core structure of CAS 111082-23-6 could be modified to develop potent and selective inhibitors for various enzymes and receptors.
Case Study: Serine Protease Inhibition by Benzamidine Derivatives
The benzamidine moiety, of which 4-phenylbenzamidine is a derivative, is a well-established pharmacophore for the inhibition of serine proteases.[5] These enzymes play crucial roles in various physiological processes, including coagulation, digestion, and inflammation. The positively charged amidine group mimics the side chain of arginine, a common substrate for trypsin-like serine proteases, allowing it to bind to the enzyme's active site.[5]
Experimental Workflow: Serine Protease Inhibition Assay
Sources
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- 4. Amidinoquinoxaline N -oxides: synthesis and activity against anaerobic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01184D [pubs.rsc.org]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
Biphenyl-4-carboxamidine hydrochloride as a pharmaceutical intermediate
An In-Depth Technical Guide to Biphenyl-4-carboxamidine Hydrochloride: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
Foreword: The Unseen Scaffolding of Modern Medicine
In the intricate world of drug discovery and development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, often unsung, molecules known as pharmaceutical intermediates. These compounds are the foundational building blocks, and their purity, scalability, and synthetic accessibility dictate the viability of the entire drug manufacturing process. Biphenyl-4-carboxamidine hydrochloride is one such pivotal intermediate. Its rigid biphenyl backbone is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of diseases.[1][2] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its analytical validation and role in the creation of next-generation therapeutics.
Physicochemical Properties and Structural Characterization
Biphenyl-4-carboxamidine hydrochloride, also known as 4-phenylbenzamidinium chloride, is an amine derivative whose structure is foundational to its function.[3] The biphenyl moiety provides a rigid, lipophilic scaffold that can be oriented to interact with specific biological targets, while the carboxamidine group, protonated as a hydrochloride salt, offers a key site for hydrogen bonding and polar interactions.
Chemical Structure:
Caption: Chemical structure of Biphenyl-4-carboxamidine hydrochloride.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 111082-23-6 | [3][4] |
| Molecular Formula | C₁₃H₁₃ClN₂ | [4] |
| Molecular Weight | 232.71 g/mol | [3][4] |
| Synonyms | 4-phenylbenzamidinium chloride, [1,1'-Biphenyl]-4-carboximidamide monohydrochloride | [3][4] |
| Appearance | Off-white to white solid (Typical) | [5] |
| Solubility | Data not widely available; expected to be soluble in polar protic solvents. | [6][7] |
| Melting Point | Not consistently reported. | [3][7] |
Synthesis and Manufacturing Insights
The synthesis of Biphenyl-4-carboxamidine hydrochloride is a multi-step process that hinges on the reliable formation of the biphenyl core, followed by the transformation of a functional group into the desired amidine. The most industrially scalable and robust methods typically involve a cross-coupling reaction to build the C-C bond between the two phenyl rings.
Recommended Synthetic Pathway: Suzuki Coupling and Pinner Reaction
A common and highly efficient route involves a Palladium-catalyzed Suzuki coupling, followed by the conversion of a nitrile to an amidine via the Pinner reaction. This pathway is chosen for its high yields, tolerance of various functional groups, and the commercial availability of starting materials.[8]
Caption: Workflow from intermediate to a potential Kinase Inhibitor API.
In this workflow, the amidine functionality undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound to form a pyrimidine ring. The biphenyl group remains as a critical substituent that will ultimately interact with the target kinase enzyme. This modular approach allows for the rapid generation of a library of potential drug candidates for screening.
Analytical and Quality Control Protocols
Ensuring the identity, purity, and quality of a pharmaceutical intermediate is non-negotiable. A multi-pronged analytical approach is required, with HPLC and NMR spectroscopy serving as the cornerstones of characterization. [9][10]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for quantitative analysis, capable of separating the main compound from starting materials, by-products, and degradation products. [9] Table 2: Recommended HPLC Protocol
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Provides excellent hydrophobic retention for the biphenyl core. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape for the hydrochloride salt and aids in retention. [11] |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. [12] |
| Detection | UV at 254 nm | The biphenyl system contains a strong chromophore, making UV detection highly sensitive. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule.
Table 3: Recommended NMR Protocol
| Parameter | Recommended Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Solvent | DMSO-d₆ | Deuterated dimethyl sulfoxide is an excellent solvent for polar compounds and hydrochloride salts, and its residual peak does not interfere with key signals. |
| ¹H NMR | Expected signals: ~7.5-8.0 ppm (multiplets, 9H, aromatic protons), ~9.0-9.5 ppm (broad singlet, 4H, -C(NH₂)₂⁺ protons). | The aromatic protons will appear in the characteristic downfield region. The amidinium protons are acidic and exchangeable, appearing as broad signals. |
| ¹³C NMR | Expected signals: ~125-145 ppm (aromatic carbons), ~165 ppm (quaternary carbon of the amidinium group). | Confirms the carbon skeleton and the presence of the key C=N⁺ bond. |
Safety and Handling
While specific toxicological data for Biphenyl-4-carboxamidine hydrochloride is not extensively published, data from structurally similar compounds, such as biphenyl-4-ol and other carboxamides, suggest that appropriate precautions should be taken. [7]
-
Hazard Classification: May cause skin irritation (H315) and allergic skin reactions (H317). May be harmful if swallowed (H302). [5][7]* Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat. [5]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion and Future Outlook
Biphenyl-4-carboxamidine hydrochloride stands as a testament to the importance of intermediate chemistry in the pharmaceutical industry. Its robust synthesis and versatile reactivity make it a valuable building block for discovering and manufacturing drugs that address significant unmet medical needs, from neuropathic pain to cancer. [2][6]As drug development continues to target more complex biological systems, the demand for well-characterized, high-purity intermediates like this one will only grow. Future work will likely focus on developing greener, more efficient catalytic systems for its synthesis and expanding its application in the construction of novel, complex molecular architectures.
References
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LookChem. BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
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ResearchGate. HPLC-NMR, Pharmaceutical Applications. [Link]
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RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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PubMed. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. [Link]
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ACS Publications. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. [Link]
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PubMed. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. [Link]
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PubMed. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. [Link]
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PubMed. Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. [Link]
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PubMed Central. (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. [Link]
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The Therapeutic Landscape of Biphenyl Carboxamides: A Technical Guide for Drug Development Professionals
Introduction: The Biphenyl Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry
The biphenyl carboxamide moiety represents a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its remarkable versatility and ability to interact with a wide array of biological targets.[1] This structural motif, characterized by two phenyl rings linked by a single bond and featuring a carboxamide group, provides a unique combination of rigidity and conformational flexibility. This allows for precise orientation of substituents to engage with specific binding pockets in proteins, leading to a diverse range of pharmacological activities.[2][3]
Historically, the exploration of biphenyl derivatives has yielded a plethora of therapeutic agents with applications spanning from antimicrobial and anti-inflammatory to anticancer and antiviral therapies.[3] The inherent stability of the biphenyl core, coupled with the synthetic tractability of the carboxamide linkage, makes this scaffold an attractive starting point for the design and development of novel therapeutics. This guide will provide an in-depth technical overview of the mechanisms of action, therapeutic applications, and key experimental workflows associated with the development of biphenyl carboxamide compounds.
Mechanisms of Action: A Multifaceted Approach to Disease Modulation
The therapeutic efficacy of biphenyl carboxamide compounds stems from their ability to modulate the function of various protein targets. The specific mechanism of action is dictated by the substitution pattern on the biphenyl rings and the nature of the groups attached to the carboxamide nitrogen.
Receptor Antagonism: The Case of Platelet-Activating Factor (PAF)
A notable example of receptor antagonism is observed in a series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides, which have been identified as potent antagonists of the platelet-activating factor (PAF) receptor.[4] PAF is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses. By competitively binding to the PAF receptor, these biphenyl carboxamide derivatives can effectively block PAF-induced signaling cascades, thereby mitigating inflammatory responses such as bronchoconstriction.[4]
In Vivo Evaluation of PAF Antagonism: A crucial step in validating the therapeutic potential of these compounds is the in vivo assessment of their ability to inhibit PAF-induced bronchoconstriction in animal models, such as guinea pigs.[4] This experiment provides a direct measure of the compound's efficacy in a physiological setting.
Enzyme Inhibition: Targeting Key Players in Cancer and Beyond
Biphenyl carboxamides have emerged as potent inhibitors of several clinically relevant enzymes.
-
Cyclin-Dependent Kinase 4 (Cdk4): The compound biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) has been shown to inhibit Cdk4, a key regulator of the cell cycle.[5] By inhibiting Cdk4, CA224 can arrest cancer cells in the G0/G1 phase of the cell cycle, ultimately leading to apoptosis.[5]
-
PKMYT1 Kinase: In the realm of oncology, 2-amino-[1,1′-biphenyl]-3-carboxamide derivatives have been developed as selective inhibitors of PKMYT1, a kinase that plays a critical role in cell cycle regulation.[6] These inhibitors have shown promise in treating cancers with CCNE1 amplification, a genetic alteration found in various tumor types.[6] The selectivity of these compounds for PKMYT1 over other kinases, such as WEE1, is a key determinant of their therapeutic window.[6]
-
Heat Shock Protein 90 (Hsp90): The biphenyl scaffold has also been utilized to design C-terminal inhibitors of Hsp90, a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in maintaining the stability of oncoproteins.[1]
Disruption of Protein-Protein Interactions: A Novel Anticancer Strategy
A burgeoning area of research involves the use of biphenyl-based compounds to disrupt the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1).[7] This interaction is a key mechanism by which cancer cells evade the immune system. Small molecule inhibitors that bind to PD-L1 can block this interaction, thereby restoring the ability of T-cells to recognize and attack tumor cells.[7]
Therapeutic Applications: From Bench to Bedside
The diverse mechanisms of action of biphenyl carboxamides have translated into a wide range of potential therapeutic applications.
| Therapeutic Area | Target | Example Compound Class | Key Findings |
| Oncology | Cdk4, Tubulin | Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) | Induces cell cycle arrest at G0/G1 and G2/M phases, leading to apoptosis.[5] |
| Oncology | PKMYT1 | 2-amino-[1,1′-biphenyl]-3-carboxamide derivatives | Potent and selective inhibition of PKMYT1, showing synergistic cytotoxicity with gemcitabine in CCNE1-amplified breast cancer cells.[6] |
| Oncology | PD-L1 | Biphenyl-based small molecules | Disruption of the PD-1/PD-L1 interaction, with ongoing efforts to optimize binding affinity and preclinical evaluation.[7] |
| Inflammation | Platelet-Activating Factor (PAF) Receptor | N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides | Potent antagonists of PAF, inhibiting PAF-induced bronchoconstriction in vivo.[4] |
| Neuropathic Pain | Transient Receptor Potential Vanilloid 1 (TRPV1) | Biphenyl-4-carboxamide derivatives | Development of orally available TRPV1 antagonists with significant ameliorative effects on neuropathic pain.[8] |
| Diuretics | Unknown | N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides | Promising in vivo diuretic activity.[9] |
| Antifungal | Protein Synthesis | Carboxamide derivatives with a biphenyl pharmacophore | Effective against resistant strains of common plant pathogens.[10][11] |
Key Experimental Workflows in Biphenyl Carboxamide Drug Development
The successful development of a biphenyl carboxamide therapeutic requires a series of well-defined experimental workflows, from initial synthesis to preclinical evaluation.
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of biphenyl carboxamide libraries is a critical first step. A common and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide.[12]
Once a library of compounds is synthesized, SAR studies are conducted to understand how modifications to the chemical structure affect biological activity. For instance, in the development of PAF antagonists, the inclusion of a methyl group in the R configuration on the side-chain carbon adjacent to the carboxamide nitrogen led to a significant enhancement in potency and improved oral bioavailability.[4] This improvement was attributed to increased resistance to degradation by liver amidases.[4]
In Vitro Biological Evaluation
A battery of in vitro assays is employed to characterize the biological activity of the synthesized compounds.
-
Binding Assays: For receptor-targeted drugs, binding assays are essential to determine the affinity of the compound for its target. For example, a radioligand binding assay using washed, whole dog platelets was used to evaluate the PAF antagonist activity of biphenylcarboxamide derivatives.[4]
-
Enzyme Inhibition Assays: To assess the potency of enzyme inhibitors, enzymatic assays are performed. These assays measure the ability of the compound to inhibit the activity of the target enzyme, typically by monitoring the conversion of a substrate to a product.
-
Cell-Based Assays: Cell-based assays provide a more physiologically relevant context to evaluate the effects of the compounds. For anticancer agents, cell proliferation assays (e.g., MTT or CellTiter-Glo) are used to determine the concentration at which the compound inhibits the growth of cancer cell lines. For the 2-amino-[1,1′-biphenyl]-3-carboxamide PKMYT1 inhibitors, their ability to suppress the proliferation of the CCNE1-amplified HCC1569 breast cancer cell line was a key measure of their efficacy.[6]
In Vivo Preclinical Studies
Promising candidates from in vitro studies are advanced to in vivo preclinical studies in animal models. These studies are designed to evaluate the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety.
-
Efficacy Models: The choice of animal model is critical and should be relevant to the disease being studied. For example, to evaluate the anticancer activity of CA224, human tumor xenograft models in SCID mice were used.[5]
-
Pharmacokinetic Studies: These studies determine the fate of the drug in the body over time. This information is crucial for determining the appropriate dosing regimen for clinical trials.
-
Toxicology Studies: Toxicology studies are conducted to identify any potential adverse effects of the drug candidate.
Future Directions and Challenges
The field of biphenyl carboxamide research continues to evolve, with several exciting future directions. The development of novel derivatives targeting new biological pathways and the exploration of combination therapies are promising avenues. However, challenges remain, including overcoming drug resistance and optimizing the pharmacokinetic and safety profiles of these compounds. Continued innovation in synthetic chemistry, coupled with a deeper understanding of the underlying biology of disease, will be essential for realizing the full therapeutic potential of this remarkable class of molecules.
Diagrams
General Structure of a Biphenyl Carboxamide```dot
Drug Development Workflow for Biphenyl Carboxamides
Caption: A streamlined workflow for the discovery and development of biphenyl carboxamide-based therapeutics.
References
- Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018-07-23). PubMed.
- Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. (2009-07-01). Acta Poloniae Pharmaceutica.
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- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025-01-28). Asian Journal of Green Chemistry.
- Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. (2024-08-20). Journal of Medicinal Chemistry.
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- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research.
- Biological deeds of Biphenyl derivatives - A short Review. (2021-12). IJSDR.
- Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. (1989-08). Journal of Medicinal Chemistry.
- Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management.
- Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry.
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Methodological & Application
Application Notes and Protocol for the Dissolution and Use of Biphenyl-4-carboxamidine hydrochloride in Cell Culture
Introduction: Targeting Protein Arginine Methyltransferase 5 (PRMT5) in Cellular Research
Biphenyl-4-carboxamidine hydrochloride is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in various diseases, most notably in cancer, where its overexpression is often correlated with poor prognosis.[1][2] Consequently, the inhibition of PRMT5 has emerged as a promising therapeutic strategy, making Biphenyl-4-carboxamidine hydrochloride a valuable tool for researchers in oncology, cell biology, and drug development.
These application notes provide a comprehensive, field-proven protocol for the dissolution, storage, and application of Biphenyl-4-carboxamidine hydrochloride in a cell culture setting. The causality behind each experimental step is explained to ensure scientific integrity and empower researchers to adapt the protocol to their specific needs.
Mechanism of Action: The PRMT5 Signaling Pathway
PRMT5 functions as a key epigenetic regulator, influencing the expression of a multitude of genes. Its inhibition by molecules such as Biphenyl-4-carboxamidine hydrochloride can lead to significant downstream effects on cellular signaling pathways. Notably, PRMT5 has been shown to regulate the ERK1/2 and PI3K pathways, which are central to cell proliferation, survival, and differentiation.[2][3][4] By inhibiting PRMT5, researchers can modulate these pathways and study the resultant cellular phenotypes.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Physicochemical Properties and Solubility Data
A thorough understanding of the physicochemical properties of Biphenyl-4-carboxamidine hydrochloride is paramount for its effective use in cell culture. While specific data for this exact compound is not widely published, we can infer its properties from closely related molecules and general principles for small molecule inhibitors.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₃H₁₃ClN₂ | [5][6] |
| Molecular Weight | 232.71 g/mol | [5][6] |
| Appearance | Solid (presumed) | [7][8][9] |
| Solubility in DMSO | Estimated ≥ 10 mg/mL | Based on data for the structurally similar Biphenyl-4-amidoxime.[9][10] |
| Aqueous Solubility | Sparingly soluble | Inferred from related biphenyl carboxamide compounds.[7][8] |
| Storage of Powder | -20°C, desiccated | General recommendation for long-term stability of solid small molecules.[7][8] |
Note: The solubility in DMSO is an estimate. It is crucial to perform a small-scale solubility test before preparing a large stock solution.
Protocol for Dissolving Biphenyl-4-carboxamidine hydrochloride
This protocol details the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which can then be diluted to the desired working concentration in cell culture media.
Materials
-
Biphenyl-4-carboxamidine hydrochloride (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Protocol for Stock Solution Preparation (10 mM)
-
Pre-dissolution Preparation:
-
Bring the vial of Biphenyl-4-carboxamidine hydrochloride to room temperature before opening to prevent condensation.
-
Handle the compound in a chemical fume hood.
-
Calculate the required mass of the compound to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 g / 1000 mL) * 232.71 g/mol * (1000 mg / 1 g) = 2.3271 mg
-
-
-
Dissolution in DMSO:
-
Aseptically add the calculated amount of Biphenyl-4-carboxamidine hydrochloride to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be employed.[11] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11][12]
-
Application in Cell Culture: From Stock to Working Solution
The following workflow outlines the process of diluting the DMSO stock solution for use in cell culture experiments.
Caption: Workflow for Preparing and Using Biphenyl-4-carboxamidine hydrochloride in Cell Culture.
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution:
-
Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
-
Serial Dilution:
-
It is crucial to perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentration. Direct addition of a small volume of highly concentrated DMSO stock to a large volume of aqueous medium can cause the compound to precipitate.
-
Prepare an intermediate dilution first. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, you can prepare a 100X intermediate solution (1 mM) by adding 1 µL of the 10 mM stock to 9 µL of culture medium. Then, add 10 µL of this 1 mM solution to the 1 mL of medium in the well.
-
-
Final Concentration and DMSO Toxicity:
-
The final concentration of Biphenyl-4-carboxamidine hydrochloride will depend on the cell line and the experimental goals. It is recommended to perform a dose-response experiment (e.g., using a cell viability assay like MTT or CellTiter-Glo®) to determine the optimal working concentration.
-
Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. [12] Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments.
-
Self-Validating Experimental Design: Key Considerations
-
Vehicle Control: As mentioned, a DMSO-only control is essential to distinguish the effects of the inhibitor from those of the solvent.
-
Dose-Response Curve: Establishing a dose-response curve is fundamental to understanding the potency of the inhibitor in your specific cell model and to select a concentration that elicits the desired biological effect without causing excessive toxicity.
-
Time-Course Experiment: The effects of PRMT5 inhibition may not be immediate. A time-course experiment will help determine the optimal duration of treatment to observe the desired phenotype.
-
Target Engagement Biomarkers: To confirm that Biphenyl-4-carboxamidine hydrochloride is inhibiting PRMT5 in your cells, you can perform a Western blot to assess the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD3 or H4R3. A reduction in sDMA levels upon treatment would indicate target engagement.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound.[13][14]
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13][14]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
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Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer. (Source: NIH) [Link]
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PRMT5 function and targeting in cancer. (Source: Cell Stress) [Link]
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Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer. (Source: AACR Journals) [Link]
-
PRMT5 function and targeting in cancer. (Source: NIH) [Link]
-
Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer. (Source: Semantic Scholar) [Link]
-
Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. (Source: NIH) [Link]
-
PRMT1 loss sensitizes cells to PRMT5 inhibition. (Source: Oxford Academic) [Link]
-
SAFETY DATA SHEET. (Source: Thermo Fisher Scientific) [Link]
-
Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. (Source: lookchem) [Link]
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Standard Operating Procedure for In Vivo Studies of Biphenyl-4-carboxamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide for conducting in vivo studies with Biphenyl-4-carboxamidine hydrochloride. As a compound with a biphenyl-carboxamidine core structure, it is hypothesized to act as a protease inhibitor, a class of molecules with significant therapeutic potential in various disease areas, including thrombosis, inflammation, and oncology. This guide is designed to provide a robust framework for preclinical evaluation, ensuring scientific integrity and data reproducibility.
Introduction to Biphenyl-4-carboxamidine hydrochloride
Biphenyl-4-carboxamidine hydrochloride belongs to a chemical class that has been explored for various therapeutic applications.[1] The carboxamidine group can mimic the side chain of arginine, a key amino acid recognized by the active site of many serine proteases, such as thrombin and Factor Xa, which are critical enzymes in the coagulation cascade.[2] Therefore, Biphenyl-4-carboxamidine hydrochloride is a promising candidate for development as an antithrombotic agent. In vivo studies are essential to characterize its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles.[3][4]
Scientific Rationale for In Vivo Evaluation
The primary objective of in vivo studies for a novel compound like Biphenyl-4-carboxamidine hydrochloride is to bridge the gap between in vitro activity and potential clinical utility. These studies are designed to answer critical questions:
-
Bioavailability and Exposure: Does the compound reach the systemic circulation and the target tissue at sufficient concentrations to exert a therapeutic effect?
-
Efficacy: Does the compound demonstrate the desired pharmacological effect in a relevant animal model of disease?
-
Safety and Tolerability: What is the safety profile of the compound, and what is the maximum tolerated dose (MTD)?[5]
-
Dose-Response Relationship: What is the relationship between the administered dose and the observed therapeutic and/or toxic effects?
Preclinical In Vivo Study Workflow
A logical and phased approach to in vivo testing is crucial for efficient drug development. The following workflow outlines the key stages for evaluating Biphenyl-4-carboxamidine hydrochloride.
Caption: A typical preclinical in vivo study workflow for a novel compound.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Biphenyl-4-carboxamidine hydrochloride is fundamental. These studies are typically initiated early in the preclinical phase to guide dose selection and formulation development for subsequent efficacy and toxicology studies.[3]
PK Study Protocol
Objective: To determine the pharmacokinetic profile of Biphenyl-4-carboxamidine hydrochloride in a relevant animal model (e.g., mice or rats).
Materials:
-
Biphenyl-4-carboxamidine hydrochloride (CAS: 111082-23-6)[6][7][8]
-
Vehicle for formulation (e.g., saline, 5% DMSO/5% Solutol in saline)
-
Male/Female Sprague-Dawley rats (8-10 weeks old)
-
Blood collection tubes (e.g., K2-EDTA)
-
Cannulas (for serial blood sampling, if applicable)
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Formulation Preparation: Prepare a clear, sterile solution or a homogenous suspension of Biphenyl-4-carboxamidine hydrochloride in the chosen vehicle.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Biphenyl-4-carboxamidine hydrochloride in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral Bioavailability |
Efficacy Studies in a Thrombosis Model
Given the potential mechanism of action, a key efficacy study for Biphenyl-4-carboxamidine hydrochloride would be in an animal model of thrombosis. Several well-established models exist, with the ferric chloride-induced arterial thrombosis model and the inferior vena cava (IVC) ligation model for venous thrombosis being common choices in rodents.[9][10][11]
Ferric Chloride-Induced Carotid Artery Thrombosis Model Protocol
Objective: To evaluate the antithrombotic efficacy of Biphenyl-4-carboxamidine hydrochloride in a murine model of arterial thrombosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Biphenyl-4-carboxamidine hydrochloride
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Doppler flow probe
-
Surgical microscope
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
Flow Probe Placement: Place a Doppler flow probe around the artery to monitor blood flow.
-
Compound Administration: Administer Biphenyl-4-carboxamidine hydrochloride or vehicle via the desired route (e.g., IV, IP, or PO) at a predetermined time before injury.
-
Thrombus Induction: Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Continuously monitor blood flow until complete occlusion (cessation of flow) occurs or for a predefined observation period (e.g., 60 minutes).
-
Endpoint Analysis: The primary endpoint is the time to occlusion. Secondary endpoints can include thrombus weight (if the vessel segment is excised).
Caption: Experimental workflow for the ferric chloride-induced thrombosis model.
Toxicology Studies
Early assessment of the toxicological profile of Biphenyl-4-carboxamidine hydrochloride is critical to identify potential liabilities and establish a safe dose range for further studies.[5][12]
Acute and Repeat-Dose Toxicity Studies
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
General Protocol Outline:
-
Dose Range Finding: Conduct a single-dose, dose-escalation study to determine the MTD.
-
Repeat-Dose Study: Administer the compound daily for a defined period (e.g., 7 or 14 days) at multiple dose levels (e.g., low, mid, high) based on the MTD.[5]
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, activity, and appearance).
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full necropsy and collect major organs for histopathological examination.
Potential Toxicological Considerations for Biphenyl Compounds:
It is important to note that some biphenyl compounds have been associated with certain toxicities. For instance, biphenyl itself has been linked to urinary bladder and liver tumors in rodents at high exposure levels.[13] While Biphenyl-4-carboxamidine hydrochloride is a distinct chemical entity, these potential class-related effects should be carefully monitored in toxicology studies.
Data Presentation and Interpretation
All quantitative data should be presented clearly and concisely. The use of tables and graphs is highly recommended for summarizing results and facilitating interpretation.
Example Data Summary Table:
| Treatment Group | Dose (mg/kg) | Time to Occlusion (min) | Thrombus Weight (mg) |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| Biphenyl-4-carboxamidine HCl | 10 | Mean ± SEM | Mean ± SEM |
| Biphenyl-4-carboxamidine HCl | 30 | Mean ± SEM | Mean ± SEM |
| Biphenyl-4-carboxamidine HCl | 100 | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Heparin) | Varies | Mean ± SEM | Mean ± SEM |
Conclusion and Future Directions
The in vivo studies outlined in this guide provide a comprehensive framework for the preclinical evaluation of Biphenyl-4-carboxamidine hydrochloride. Successful completion of these studies will establish a robust data package to support further development, including IND-enabling toxicology studies and subsequent clinical trials.
References
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Animal models of venous thrombosis - PMC - NIH. Available at: [Link]
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Animal Models of Thrombosis From Zebrafish to Nonhuman Primates | Circulation Research. Available at: [Link]
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Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed. Available at: [Link]
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Selective inhibition of proteolytic enzymes in an in vivo mouse model for experimental metastasis - PubMed. Available at: [Link]
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Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Request PDF - ResearchGate. Available at: [Link]
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Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed. Available at: [Link]
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Novel Ex Vivo Zymography Approach for Assessment of Protease Activity in Tissues with Activatable Antibodies - PubMed Central. Available at: [Link]
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Toxicology: | Aurigene Pharmaceutical Services. Available at: [Link]
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Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Available at: [Link]
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Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Available at: [Link]
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Developing a high-throughput screening assay with Biphenyl-4-carboxamidine hydrochloride
Application Notes & Protocols
Topic: Developing a High-Throughput Screening Assay for Urokinase-Type Plasminogen Activator (uPA) Inhibitors Using a Biphenyl-4-Carboxamidine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the uPA System in Oncology Drug Discovery
The urokinase-type plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix degradation, a fundamental process in cancer cell invasion and metastasis.[1][2] uPA, a serine protease, converts the zymogen plasminogen into active plasmin, which in turn degrades various components of the extracellular matrix and activates matrix metalloproteinases.[2] Elevated levels of uPA are a well-established prognostic marker for aggressive disease in several cancers, including breast, prostate, and gastric cancer, making it a compelling target for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting uPA holds the promise of novel anti-metastatic therapies.
The biphenyl-4-carboxamidine hydrochloride scaffold represents a promising starting point for the design of serine protease inhibitors. The carboxamidine moiety can act as a mimetic of arginine, a key recognition residue for many trypsin-like serine proteases, including uPA. This structural motif has been explored in various contexts for its biological activities.[4][5] This application note provides a comprehensive guide to developing a robust, high-throughput screening (HTS) assay to identify and characterize novel uPA inhibitors based on this chemical scaffold. We will detail a fluorescence polarization (FP)-based assay, a homogeneous and sensitive method well-suited for HTS campaigns.[6][7][8]
Assay Principle: Fluorescence Polarization Competition Assay
The HTS assay described herein is a competitive binding assay based on the principle of fluorescence polarization (FP). In this format, a fluorescently labeled small molecule probe that binds to the active site of uPA is used. When the probe is bound to the much larger uPA enzyme, its rotational motion is restricted, resulting in a high FP signal. In the presence of a competing inhibitor, such as Biphenyl-4-carboxamidine hydrochloride or other screening compounds, the fluorescent probe is displaced from the enzyme's active site. The unbound probe tumbles rapidly in solution, leading to a decrease in the FP signal. The magnitude of this decrease is directly proportional to the binding affinity of the test compound, allowing for the quantification of inhibitory activity.[6][8] This "mix-and-measure" format is highly amenable to automation and miniaturization in 384- or 1536-well plates, making it ideal for large-scale screening campaigns.[9][10]
uPA Signaling Pathway
Caption: Simplified uPA signaling cascade in cancer metastasis.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human uPA (R&D Systems, Cat# 1208-SE or equivalent)
-
Fluorescent Probe: A suitable fluorescently labeled small molecule inhibitor of uPA (e.g., a FAM-labeled arginine mimetic)
-
Test Compound: Biphenyl-4-carboxamidine hydrochloride (or compound library)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
Positive Control: A known uPA inhibitor (e.g., Amiloride)[11]
-
Plates: 384-well, low-volume, black, flat-bottom plates (e.g., Corning 384-well plates)
-
Plate Reader: A multi-mode plate reader with fluorescence polarization capabilities
Reagent Preparation
-
uPA Working Solution: Prepare a 2X working solution of uPA in assay buffer. The final concentration should be optimized to yield a stable and robust FP window (typically in the low nM range).
-
Fluorescent Probe Working Solution: Prepare a 2X working solution of the fluorescent probe in assay buffer. The final concentration should be at its Kd for uPA or slightly below to ensure sensitivity.
-
Compound Plates: Prepare serial dilutions of Biphenyl-4-carboxamidine hydrochloride and other test compounds in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.
HTS Assay Workflow
Caption: High-throughput screening workflow for uPA inhibitors.
Step-by-Step Protocol (384-well format)
-
Compound Dispensing: Using an acoustic liquid handler or a pin tool, transfer 200 nL of test compounds, positive control (e.g., Amiloride), and DMSO (negative control) to the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the 2X uPA working solution to all wells.
-
Probe Addition: Add 10 µL of the 2X fluorescent probe working solution to all wells. The final assay volume will be 20 µL.
-
Incubation: Centrifuge the plates briefly to ensure proper mixing and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the fluorescence polarization on a compatible plate reader.
Data Analysis and Interpretation
Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[11] It is calculated using the signals from the positive and negative controls:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.
Hit Identification and IC50 Determination
The percent inhibition for each test compound is calculated as follows:
% Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos))
Where:
-
mP_sample is the millipolarization value of the test compound.
-
mP_pos is the mean millipolarization of the positive control.
-
mP_neg is the mean millipolarization of the negative control.
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits. These hits should be re-tested and their potency determined by generating a dose-response curve and calculating the IC50 value using a four-parameter logistic fit.
Sample Data
| Compound | Concentration (µM) | Mean mP | % Inhibition | IC50 (µM) |
| Negative Control (DMSO) | - | 250 | 0 | - |
| Positive Control (Amiloride) | 100 | 50 | 100 | 15.5 |
| Biphenyl-4-carboxamidine HCl | 10 | 150 | 50 | 9.8 |
| Hit Compound A | 10 | 80 | 85 | 2.1 |
| Non-hit Compound B | 10 | 245 | 2.5 | >100 |
Assay Validation
To ensure the reliability and reproducibility of the HTS assay, a thorough validation process is essential.[12][13] The validation should be "fit-for-purpose," meaning the level of validation is dependent on the intended use of the assay.[14] Key validation parameters, guided by principles from regulatory bodies like the FDA, include:[15]
-
Precision and Accuracy: Intra- and inter-assay precision and accuracy should be determined by running the controls on multiple plates and on different days.
-
Selectivity: The assay should be selective for the target of interest. This can be assessed by testing the inhibitor against other related serine proteases to determine its specificity profile.[16]
-
Robustness: The assay's performance should be evaluated under minor variations in experimental conditions, such as incubation time, temperature, and reagent concentrations.
-
DMSO Tolerance: The effect of the compound solvent (DMSO) on the assay signal should be evaluated to determine the maximum tolerable concentration.
Conclusion
The fluorescence polarization-based HTS assay described provides a robust and efficient platform for the discovery of novel uPA inhibitors. By leveraging the biphenyl-4-carboxamidine scaffold as a starting point, this methodology enables the screening of large compound libraries to identify potent and selective inhibitors. Proper assay validation is critical to ensure the generation of high-quality, reproducible data, which is the foundation for successful hit-to-lead optimization and subsequent drug development efforts.
References
-
A new protease activity assay using fluorescence polarization. Biotechniques. 1994 Sep;17(3):585-9. [Link]
-
Protease Assays. Assay Guidance Manual. 2012 May 1. [Link]
-
Berdichevsky, Y., et al. A novel high throughput screening assay for HCV NS3 serine protease inhibitors. Journal of Virological Methods. 2003 Jan;107(1):105-13. [Link]
-
Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. 2018 Jul 23. [Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
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[Assay and detection methods for urokinase-type plasminogen activator and its related-factors]. Gan To Kagaku Ryoho. 1999 Apr;26(5):603-9. [Link]
-
Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery. [Link]
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Urokinase Inhibitor Assay Screening Services. BioAssay Systems. [Link]
-
QuantiFluo™ Urokinase Assay Kit. BioAssay Systems. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
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High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PMC - PubMed Central. [Link]
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Biomarker Assay Validation | Scientific Considerations. Immunologix Laboratories. 2021 Oct 5. [Link]
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Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Journal of Medicinal Chemistry. 1989 Aug;32(8):1971-8. [Link]
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Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry. 2023 Oct 11. [Link]
-
Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PMC - PubMed Central. [Link]
-
BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. Lookchem. [Link]
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Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'- bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents. Combinatorial Chemistry & High Throughput Screening. 2019;22(6):407-415. [Link]
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High-Throughput Screening & Discovery. Southern Research. [Link]
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High-Throughput Screening. Sanford Burnham Prebys. [Link]
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Application Notes and Protocols for the Investigation of Biphenyl-4-carboxamidine hydrochloride as a Potential Antifungal Agent
Introduction: The Quest for Novel Antifungal Scaffolds
The landscape of infectious diseases is continually challenged by the emergence of drug-resistant fungal pathogens, creating an urgent need for novel antifungal agents with new mechanisms of action. While the biphenyl scaffold is a common motif in many biologically active compounds, the specific antifungal potential of many of its derivatives remains unexplored. Biphenyl-4-carboxamidine hydrochloride is one such compound. Primarily documented as a pharmaceutical intermediate, its activity against fungal species has not been characterized in publicly available literature.[1][2]
However, recent research has demonstrated that other derivatives of biphenyl-carboxamide possess significant fungicidal activity, suggesting that this chemical class represents a promising starting point for the discovery of new antifungal leads.[3] For instance, novel carboxamide derivatives containing a biphenyl pharmacophore have shown efficacy against plant pathogens, including strains resistant to existing fungicides.[3] This provides a strong scientific rationale for the systematic investigation of related compounds, such as Biphenyl-4-carboxamidine hydrochloride.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary investigation into the potential antifungal properties of Biphenyl-4-carboxamidine hydrochloride. The protocols herein are based on established, globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure methodological rigor and reproducibility.[4][5][6] We will proceed from initial susceptibility testing to more advanced assays for anti-biofilm activity and preliminary cytotoxicity, providing a complete workflow for a foundational assessment.
Part 1: Compound Characteristics and Handling
Before initiating any biological assays, it is crucial to understand the physicochemical properties and safety profile of Biphenyl-4-carboxamidine hydrochloride.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 111082-23-6 | [2][7] |
| Molecular Formula | C₁₃H₁₃ClN₂ | [7][8] |
| Molecular Weight | 232.71 g/mol | [2][7] |
| Appearance | White to off-white powder | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
| Solubility | Information on specific solubility in common laboratory solvents like DMSO or water is not readily available in the search results and should be determined empirically. |
Safety and Handling Precautions: While specific toxicity data for Biphenyl-4-carboxamidine hydrochloride is not detailed, general safe laboratory practices for handling chemical compounds of unknown toxicity should be strictly followed.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Preparation of Stock Solution: A concentrated stock solution is required for serial dilutions in the subsequent assays. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in biological screening.
-
Solubility Test: Before preparing a high-concentration stock, perform a small-scale solubility test to determine the maximum soluble concentration in your chosen solvent (e.g., 100% DMSO).
-
Stock Preparation: Accurately weigh a precise amount of Biphenyl-4-carboxamidine hydrochloride powder. Dissolve it in the appropriate volume of solvent to achieve a high-concentration stock (e.g., 10 mg/mL or as solubility permits).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C. Note the date of preparation and perform a visual inspection for precipitation before each use.
Part 2: Primary Antifungal Susceptibility Testing
The cornerstone of antifungal screening is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a fungus.[12][13] The broth microdilution method is the gold-standard for this purpose.[4][14][15]
Protocol 1: Broth Microdilution Assay for MIC Determination (CLSI M27-Based)
This protocol is adapted for screening and is based on the CLSI M27 document for yeasts.[6]
Rationale: This assay challenges a standardized fungal inoculum with a range of compound concentrations. The use of RPMI-1640 medium, buffered with MOPS, provides a standardized and nutritionally defined environment for fungal growth, ensuring inter-laboratory reproducibility.[4][12]
Materials:
-
Biphenyl-4-carboxamidine hydrochloride stock solution
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)[12]
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well, U-bottom microtiter plates[4]
-
Spectrophotometer or plate reader
-
Hemocytometer
-
35°C incubator
Experimental Workflow:
Caption: Workflow for the Crystal Violet biofilm assay.
Procedure:
-
Prepare 2-fold serial dilutions of the compound in a 96-well flat-bottom plate as described in the MIC protocol.
-
Add a standardized fungal inoculum (typically at a higher concentration, e.g., 1 x 10⁶ CFU/mL in RPMI) to the wells.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
After incubation, carefully aspirate the medium and wash the wells gently with sterile PBS to remove non-adherent (planktonic) cells. [16]5. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [17][18]6. Wash the wells again with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the stain bound to the biofilm by adding 125 µL of 30% acetic acid to each well. [18]8. Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at approximately 550 nm.
-
The Minimal Biofilm Inhibitory Concentration (MBIC) is the concentration that shows a significant reduction in absorbance compared to the growth control. [19]
Protocol 4: Preliminary Cytotoxicity Assay (MTT Assay)
Rationale: An ideal antifungal candidate should exhibit high potency against fungal cells while having minimal toxicity to host (mammalian) cells. The MTT assay is a standard colorimetric method to assess cell viability. [20][21] Procedure:
-
Seed a 96-well plate with a mammalian cell line (e.g., HEK293, a human embryonic kidney line) at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing 2-fold serial dilutions of Biphenyl-4-carboxamidine hydrochloride. Include wells with untreated cells (viability control) and a known cytotoxic agent (positive control).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Read the absorbance at approximately 570 nm.
-
Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.
Part 4: Data Interpretation and Future Directions
Interpreting the Results: A promising antifungal "hit" would exhibit low MIC and MFC values against a range of fungal pathogens. Furthermore, a high IC₅₀ value from the cytotoxicity assay is desirable, as this indicates low toxicity to mammalian cells. The Selectivity Index (SI) is a useful metric to quantify this relationship:
SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
A higher SI value indicates greater selectivity for the fungal target over host cells.
Hypothetical Data Interpretation:
| Assay | Result | Interpretation |
| MIC vs. C. albicans | 8 µg/mL | Moderate activity. |
| MFC vs. C. albicans | 16 µg/mL | Fungistatic at MIC, fungicidal at 2x MIC. |
| IC₅₀ vs. HEK293 cells | 128 µg/mL | Low cytotoxicity at effective antifungal concentrations. |
| Selectivity Index (SI) | 16 (128/8) | A promising selectivity profile warranting further investigation. |
Next Steps: If Biphenyl-4-carboxamidine hydrochloride shows a favorable profile (e.g., MIC ≤ 8 µg/mL and SI ≥ 10), subsequent research should focus on:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant yeasts and molds, including resistant isolates.
-
Mechanism of Action Studies: Investigating how the compound exerts its antifungal effect (e.g., cell wall disruption, membrane permeabilization, inhibition of ergosterol synthesis).
-
In Vivo Efficacy: Evaluating the compound's effectiveness in an animal model of fungal infection, such as a murine model of candidiasis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and reduce toxicity.
References
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). JoVE. [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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Ghannoum, M., & Isham, N. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947. [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]
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Li, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(42), 15037–15048. [Link]
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Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
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A Novel and Robust Method for Investigating Fungal Biofilm. Bio-protocol. [Link]
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Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]
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How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (2020). ResearchGate. [Link]
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Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. Lookchem. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
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M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
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How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. RePub, Erasmus University Repository. [Link]
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CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]
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In Vitro Culturing and Screening of Candida albicans Biofilms. PMC - PubMed Central. [Link]
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Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]
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Microtiter Dish Biofilm Formation Assay l Protocol Preview. (2022). YouTube. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. (2019). MDPI. [Link]
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Inhibition of Bacterial and Fungal Biofilm Formation by 675 Extracts from Microalgae and Cyanobacteria. (2019). MDPI. [Link]
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Microtiter Dish Biofilm Formation Assay. PMC - NIH. [Link]
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Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism. PubMed. [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]
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Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. MDPI. [Link]
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Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. PubMed. [Link]
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Application Notes & Protocols: Biphenyl-4-carboxamidine hydrochloride as a TRPV1 Antagonist in Pain Research
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that serves as a key molecular integrator of noxious stimuli, including heat, acid, and various chemical irritants. Its pivotal role in the signaling pathways of inflammatory and neuropathic pain has established it as a significant target for the development of novel analgesics. This document provides a comprehensive guide for researchers on the application of Biphenyl-4-carboxamidine hydrochloride, a potent TRPV1 antagonist, in preclinical pain research. We detail its mechanism of action, provide validated experimental protocols for both in vitro and in vivo applications, and offer insights into data interpretation and troubleshooting.
Introduction: The Role of TRPV1 in Pain Signaling
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a member of the TRP superfamily of ion channels.[1] It is predominantly expressed on the peripheral terminals of nociceptive sensory neurons, which are responsible for detecting and transmitting pain signals.[2][3] TRPV1 is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous lipids.[3][4][5] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates an action potential that travels to the central nervous system, where it is perceived as pain.[1][5][6]
Under inflammatory conditions, various mediators such as bradykinin and prostaglandins can sensitize TRPV1, lowering its activation threshold and contributing to a state of hyperalgesia (increased sensitivity to pain).[1][2][7] Consequently, blocking the activity of this channel with antagonists is a promising therapeutic strategy for pain relief.[5]
Caption: Workflow for the FLIPR-based calcium influx assay.
In Vivo Experimental Protocols
In vivo models are critical for assessing the analgesic efficacy of TRPV1 antagonists in a complex physiological system. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Acute Nociceptive Model: Capsaicin-Induced Pain
This model directly assesses the ability of an antagonist to block TRPV1-mediated nociception. [8][9][10] Protocol 4.1.1: Capsaicin Paw Test
-
Acclimatization: Habituate rodents (mice or rats) to the testing environment to minimize stress-induced responses.
-
Compound Administration: Administer Biphenyl-4-carboxamidine hydrochloride or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the capsaicin challenge.
-
Capsaicin Challenge: Inject a small volume of capsaicin solution (e.g., 10-20 µL) into the plantar surface of the hind paw.
-
Behavioral Scoring: Immediately place the animal in an observation chamber and record the cumulative time spent licking or flinching the injected paw over a 5-10 minute period.
-
Analysis: A significant reduction in the duration of nocifensive behaviors in the drug-treated group compared to the vehicle group indicates analgesic activity. [8]
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The CFA model is a widely used model of chronic inflammatory pain that involves the upregulation and sensitization of TRPV1. [2][11][12][13][14] Protocol 4.2.1: CFA-Induced Thermal Hyperalgesia
-
Baseline Testing: Measure the baseline paw withdrawal latency of rodents to a noxious thermal stimulus (e.g., using a plantar test apparatus).
-
CFA Induction: Induce inflammation by injecting CFA into the plantar surface of one hind paw. [12][14][15]3. Hyperalgesia Development: Re-measure the thermal withdrawal latency 24-48 hours after CFA injection to confirm the development of thermal hyperalgesia (a significant decrease in latency).
-
Compound Administration: Administer Biphenyl-4-carboxamidine hydrochloride or vehicle to the animals.
-
Post-Treatment Testing: Assess the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, and 4 hours).
-
Analysis: A significant increase in the paw withdrawal latency in the drug-treated group indicates a reversal of thermal hyperalgesia and demonstrates anti-inflammatory analgesic efficacy. [7]
Data Interpretation and Troubleshooting
Table 2: Expected Outcomes and Common Issues
| Experiment | Expected Outcome with Biphenyl-4-carboxamidine HCl | Potential Issues & Troubleshooting |
| FLIPR Assay | Concentration-dependent inhibition of capsaicin-induced calcium signal. | No Inhibition: Confirm TRPV1 expression in the cell line. Check compound solubility and integrity. High Signal Variability: Ensure a consistent cell monolayer and optimize dye loading conditions. |
| Capsaicin Paw Test | Dose-dependent reduction in licking/flinching time. | No Effect: Evaluate the dose, route, and timing of administration. Ensure the capsaicin solution is active. High Animal Variability: Increase group size and ensure proper acclimatization. |
| CFA Model | Dose-dependent increase in thermal withdrawal latency (reversal of hyperalgesia). | Inconsistent Hyperalgesia: Standardize the CFA injection technique and volume. Lack of Drug Effect: Assess pharmacokinetic properties of the compound. The pain state may involve non-TRPV1 mechanisms. |
Conclusion
Biphenyl-4-carboxamidine hydrochloride is a representative tool compound for the study of TRPV1 antagonism in pain research. The protocols described herein provide a standardized framework for evaluating its efficacy from the molecular to the whole-animal level. Rigorous experimental design and careful data analysis are paramount for elucidating the therapeutic potential of TRPV1 antagonists in the management of pain.
References
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- The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitiz
- TRPV1: ON THE ROAD TO PAIN RELIEF - PMC. PubMed Central.
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- Human Experimental Pain Models 3: Heat/Capsaicin Sensitization and Intradermal ...
- TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC. PubMed Central.
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Application Notes and Protocols: Characterization of Biphenyl-4-carboxamidine hydrochloride as a Putative Hsp90 C-Terminal Inhibitor
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved and ubiquitously expressed molecular chaperone that facilitates the conformational maturation, stability, and activity of a vast repertoire of "client" proteins.[1][2] In healthy cells, Hsp90 constitutes 1-2% of the total cellular protein and plays a crucial housekeeping role in maintaining protein homeostasis.[3] However, in the stressed environment of cancer cells, Hsp90 is often overexpressed and essential for the stability of numerous oncoproteins that drive malignant progression, including mutated kinases and transcription factors.[4] This dependency makes Hsp90 a prime therapeutic target in oncology; inhibiting its function can lead to the simultaneous degradation of multiple oncogenic drivers, offering a combinatorial therapeutic effect from a single agent.[4][5]
Hsp90 functions as a homodimer, with each protomer containing an N-terminal ATP-binding domain (NTD), a middle domain for client binding, and a C-terminal domain (CTD) that mediates dimerization.[6] The chaperone's activity is coupled to an ATP hydrolysis cycle at the NTD.[1][7] Historically, drug development has focused on ATP-competitive inhibitors targeting the NTD.[6][8] While potent, these N-terminal inhibitors universally induce the heat shock response (HSR), a pro-survival mechanism that upregulates Hsp90 and other chaperones, potentially leading to drug resistance and dose-limiting toxicities.[4][9]
This has spurred interest in targeting the Hsp90 C-terminus. The CTD contains a second, cryptic nucleotide-binding site and is critical for dimerization and interaction with various co-chaperones.[10][11] Crucially, C-terminal inhibitors have been shown to disrupt Hsp90 function without inducing the HSR, presenting a significant therapeutic advantage.[4][9] Recent research has identified novel scaffolds for C-terminal inhibition, moving beyond the traditional novobiocin-based compounds.[12][13] Among these, biphenyl-based structures have shown promise.[12][13][14][15] This application note provides a detailed guide for researchers to characterize compounds like Biphenyl-4-carboxamidine hydrochloride, a molecule with a biphenyl scaffold, as a potential Hsp90 C-terminal inhibitor. We present a logical workflow of biochemical and cellular assays to determine its binding, mechanism of action, and cellular efficacy.
The Hsp90 Chaperone Cycle and Inhibition Strategies
The Hsp90 chaperone cycle is a dynamic process involving large conformational changes driven by ATP binding and hydrolysis. C-terminal inhibitors disrupt this cycle by interfering with dimerization or co-chaperone interactions, which are essential for client protein maturation. This contrasts with N-terminal inhibitors that directly block the ATPase engine.
Caption: Mechanisms of Hsp90 N-terminal vs. C-terminal inhibition.
PART 1: Biochemical Characterization of C-Terminal Binding
The initial step is to confirm direct binding of the test compound to the Hsp90 C-terminus and determine its binding affinity. Unlike N-terminal inhibitors, C-terminal binders do not directly inhibit the ATPase activity located in the NTD.[2] Therefore, competition binding assays are more appropriate.
Fluorescence Polarization (FP) Competition Assay
Principle: Fluorescence Polarization measures the change in the tumbling rate of a fluorescently labeled probe molecule in solution. A small, fluorescently labeled probe tumbles rapidly, resulting in low polarization. When bound to a large protein like Hsp90, its tumbling slows, and polarization increases. A test compound that competes for the same binding site will displace the fluorescent probe, causing a decrease in polarization. This assay is robust, suitable for high-throughput screening, and provides quantitative binding affinity data (IC50/Ki).[16][17][18]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40.
-
Hsp90 Protein: Recombinant full-length human Hsp90α, diluted to a working concentration (e.g., 60 nM) in Assay Buffer. The optimal concentration should be determined empirically but is typically near the Kd of the fluorescent probe.
-
Fluorescent Probe: A known C-terminal fluorescent probe (e.g., a novobiocin-fluorophore conjugate). Dilute to a working concentration (e.g., 10 nM) in Assay Buffer.
-
Test Compound: Prepare a 10 mM stock of Biphenyl-4-carboxamidine hydrochloride in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent and below 1%.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of Hsp90 protein solution to each well of a black, low-volume 384-well plate.
-
Add 5 µL of the serially diluted test compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 5 µL of the fluorescent probe to all wells.
-
Incubate for 2-4 hours at 4°C, protected from light, to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., Prism) to determine the IC50 value.
-
Controls should include "no protein" (probe only, for baseline polarization) and "no inhibitor" (protein + probe, for maximum polarization).
-
Hsp90 ATPase Activity Assay
Principle: While C-terminal inhibitors are not expected to directly inhibit ATP hydrolysis, performing this assay is a crucial counter-screen.[10] It helps to confirm that the compound's mechanism is not through the N-terminal ATP binding site. The most common method detects the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a malachite green-based colorimetric detection method.[1][19]
Protocol:
-
Reagent Preparation:
-
ATPase Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.
-
Hsp90 Protein: Recombinant human Hsp90α diluted to a final concentration of 0.5 µM in ATPase Assay Buffer.
-
ATP Solution: 100 mM ATP in water, diluted to a working concentration of 3 mM in ATPase Assay Buffer.
-
Test Compound/Control: Biphenyl-4-carboxamidine hydrochloride and a known N-terminal inhibitor (e.g., 17-AAG) serially diluted in DMSO.
-
Malachite Green Reagent: Commercially available kits (e.g., from Sigma-Aldrich or Abcam) are recommended for consistency.
-
-
Assay Procedure (96-well format):
-
Add Hsp90, Assay Buffer, and test compound/control to wells of a clear 96-well plate.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 500 µM (approximating the Km).[19]
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction and detect the generated phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Read the absorbance at ~620-650 nm.
-
-
Expected Outcome:
-
The N-terminal inhibitor control should show potent, dose-dependent inhibition of ATPase activity.
-
Biphenyl-4-carboxamidine hydrochloride, if it is a true C-terminal inhibitor, should show little to no inhibition in this assay.
-
| Assay Type | Target | Principle | Expected Result for a C-Terminal Inhibitor |
| Fluorescence Polarization | Hsp90 C-Terminus | Competitive displacement of a fluorescent probe | Dose-dependent decrease in polarization (Low IC50) |
| ATPase Activity Assay | Hsp90 N-Terminus | Measurement of ATP hydrolysis (Pi release) | No significant inhibition of ATPase activity |
PART 2: Cellular Validation of Hsp90 Inhibition
Confirming that a compound engages Hsp90 within a cellular context and elicits the expected biological response is a critical validation step. The hallmark of Hsp90 inhibition is the subsequent ubiquitination and proteasomal degradation of its client proteins.[1][5]
Western Blot Analysis of Hsp90 Client Protein Degradation
Principle: This assay directly measures the functional consequence of Hsp90 inhibition in cells. Treatment of cancer cells with an effective Hsp90 inhibitor leads to the destabilization and degradation of sensitive client oncoproteins, such as HER2, Raf-1, and Akt.[8][12] A key advantage of C-terminal inhibitors is the lack of Hsp70 induction, which can be monitored simultaneously.[9]
Caption: Workflow for Western blot analysis of Hsp90 client proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be sensitive to Hsp90 inhibition and expressing high levels of client proteins (e.g., SKBr3 breast cancer cells for HER2).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Biphenyl-4-carboxamidine hydrochloride (e.g., 0.01, 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control N-terminal inhibitor.
-
-
Lysate Preparation and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt), Hsp70, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis and Expected Results:
-
Client Proteins: A dose-dependent decrease in the levels of HER2, Raf-1, and Akt should be observed.[20] This confirms the compound inhibits the Hsp90 chaperone machinery in the cell.
-
Heat Shock Response: The N-terminal inhibitor should cause a strong induction of Hsp70. In contrast, Biphenyl-4-carboxamidine hydrochloride should not induce Hsp70, which is the signature of a C-terminal inhibitor.[9]
-
Loading Control: β-actin levels should remain constant across all lanes.
-
Cell Viability/Antiproliferative Assay
Principle: By inducing the degradation of multiple oncoproteins, Hsp90 inhibitors typically lead to cell cycle arrest and/or apoptosis, reducing cell viability. A simple colorimetric assay, such as one using MTT or resazurin (alamarBlue), can quantify the antiproliferative effect of the compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SKBr3, MCF-7) in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of Biphenyl-4-carboxamidine hydrochloride for 72 hours.
-
Detection: Add the viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's protocol.
-
Measurement: Read absorbance or fluorescence on a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). The GI50 values should correlate with the concentrations that cause client protein degradation.[12]
Conclusion
This application note outlines a systematic and robust workflow for the initial characterization of Biphenyl-4-carboxamidine hydrochloride or similar novel compounds as Hsp90 C-terminal inhibitors. By combining biochemical competition assays to confirm direct binding with cellular assays to validate the mechanism of action and functional consequences, researchers can confidently establish the compound's profile. The key differentiating evidence for a C-terminal inhibitor is the potent degradation of client proteins without the concomitant induction of the Hsp70 heat shock response. This multi-assay approach provides the foundational data necessary for further preclinical development of promising new cancer therapeutics targeting the Hsp90 C-terminus.
References
- BenchChem. (n.d.). Application Notes and Protocols: Assaying Hsp90 ATPase Activity with 17-GMB-APA-GA.
-
Khandelwal, A., et al. (2017). Recent Advances toward the Development of Hsp90 C-terminal Inhibitors. PMC, NIH. Retrieved from [Link]
-
Kim, J., et al. (2004). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Journal of Biomolecular Screening. Retrieved from [Link]
-
Kusuma, S., et al. (2011). Elucidation of the Hsp90 C-terminal Inhibitor Binding Site. PMC, NIH. Retrieved from [Link]
-
Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PMC, PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Hsp90 Inhibitors: N-Terminal vs. C-Terminal Mechanisms of Action.
-
Banerjee, M., et al. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. NIH. Retrieved from [Link]
-
Chiosis, G. (2003). Assays for HSP90 and Inhibitors. Springer Nature Experiments. Retrieved from [Link]
-
Ghosh, S., et al. (2008). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC, NIH. Retrieved from [Link]
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bioRxiv. (2024). Inhibition of the HSP90 homodimerization and HSP90-HIF1α interactions by employing small molecules at C-terminal ATP binding site of HSP90. Retrieved from [Link]
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Du, Z., et al. (2005). Development of a Fluorescence Polarization Assay for the Molecular Chaperone Hsp90. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Hsp90 C-Terminal Inhibitors. Retrieved from [Link]
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BPS Bioscience. (n.d.). HSP90α (C-Terminal) Inhibitor Screening Assay Kit. Retrieved from [Link]
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Siligardi, G., et al. (2008). Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). A fluorescence polarization assay for inhibitors of Hsp90. Retrieved from [Link]
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Chiosis, G. (2009). Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Bentham Science Publishers. Retrieved from [Link]
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Semantic Scholar. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Retrieved from [Link]
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BPS Bioscience. (n.d.). HSP90β (C-terminal) Inhibitor Screening Kit. Retrieved from [Link]
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Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Potential Hsp90 inhibitors identified in the Hsp90 FP assay. (B).... Retrieved from [Link]
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West Bioscience. (n.d.). HSP90α (C-Terminal) Inhibitor Screening Assay Kit. Retrieved from [Link]
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PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]
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Sivils, J. C., et al. (2011). Fluorescence Polarization Assays in Small Molecule Screening. PMC, NIH. Retrieved from [Link]
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Khandelwal, A., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. NIH. Retrieved from [Link]
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PubMed. (2017). Modified biphenyl Hsp90 C-terminal inhibitors for the treatment of cancer. Retrieved from [Link]
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Zhao, H., et al. (2013). Identification of a New Scaffold for Hsp90 C-Terminal Inhibition. PMC, NIH. Retrieved from [Link]
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Khandelwal, A., et al. (2018). Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer. PMC. Retrieved from [Link]
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Lookchem. (n.d.). Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. Retrieved from [Link]
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PubMed. (2015). Design, synthesis and biological evaluation of biphenylamide derivatives as Hsp90 C-terminal inhibitors. Retrieved from [Link]
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Application Note: A Robust, Validated HPLC Method for the Quantification of Biphenyl-4-carboxamidine Hydrochloride
Abstract
This document details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Biphenyl-4-carboxamidine hydrochloride. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The strategy behind the selection of chromatographic parameters is discussed in detail, emphasizing the physicochemical properties of the analyte. The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications.
Introduction
Biphenyl-4-carboxamidine hydrochloride is an organic compound featuring a biphenyl core and a carboxamidine functional group.[1][2] As with many pharmaceutical intermediates and active ingredients, a reliable analytical method is crucial for ensuring quality, stability, and purity during the drug development process. The molecule's structure presents a unique analytical challenge, combining the hydrophobic biphenyl moiety with the highly basic and ionizable carboxamidine group.
This application note provides a comprehensive guide for researchers and drug development professionals to develop and validate an HPLC method for this compound. It follows a logical, science-driven approach, explaining the causality behind experimental choices to ensure a robust and transferable method.
Analyte Characterization and Method Development Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.
-
Structure: Biphenyl-4-carboxamidine hydrochloride consists of a non-polar biphenyl ring system, which imparts significant hydrophobicity, and a strongly basic carboxamidine group.
-
pKa: The pKa of the protonated carboxamidine group is estimated to be around 10-11, similar to other amidines. This means the compound will be positively charged at neutral and acidic pH.
-
UV Absorbance: The biphenyl ring system is a strong chromophore. Biphenyl itself exhibits a strong absorption maximum around 247-250 nm.[3][4] This provides an excellent wavelength for UV detection.
Based on these properties, a reversed-phase HPLC method was selected as the most appropriate approach. The development strategy is outlined below.
Caption: HPLC method development workflow.
Column Selection
Given the hydrophobic nature of the biphenyl group, a non-polar stationary phase is ideal. A standard C18 (L1) column is the first choice as it provides strong hydrophobic interactions, ensuring adequate retention.[5][6] An end-capped, high-purity silica C18 column is recommended to minimize secondary interactions with residual silanols, which can cause peak tailing for basic compounds.
Mobile Phase Selection
The mobile phase composition is critical for controlling the retention and peak shape of ionizable compounds.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency.
-
Aqueous Phase and pH Control: The carboxamidine group is basic. To ensure it remains in a single, protonated state (positively charged) and to prevent peak tailing, the mobile phase pH must be controlled.[5] A buffer should be used, and its pH must be set at least 2 units below the analyte's pKa.[7] A phosphate buffer at pH 3.0 was selected. This ensures the analyte is consistently protonated, leading to reproducible retention times and symmetrical peak shapes.
Detection Wavelength
A photodiode array (PDA) detector was used to scan the analyte from 200 to 400 nm. The UV spectrum confirmed a strong absorbance maximum at approximately 250 nm, consistent with the biphenyl chromophore.[8][9] This wavelength was chosen for quantification to ensure high sensitivity.
Initial Scouting and Optimization
A "scouting" gradient is an effective way to determine the approximate elution conditions.[7] A broad linear gradient from 10% to 90% acetonitrile over 20 minutes was initially run. This showed the analyte eluted at a reasonable retention time. The gradient was then optimized to provide a shorter run time while maintaining good resolution from any potential impurities or degradants.
Final Optimized HPLC Method Protocol
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm (or equivalent L1 column).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4, ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Biphenyl-4-carboxamidine hydrochloride reference standard
-
Chromatographic Conditions
| Parameter | Setting |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH2PO4, pH adjusted to 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B in 10 min; 60% B to 90% B in 2 min; Hold at 90% B for 2 min; Return to 20% B in 1 min; Equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 250 nm |
| Run Time | 20 minutes (including equilibration) |
Preparation of Solutions
-
Buffer (Mobile Phase A): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of Biphenyl-4-carboxamidine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations suitable for the desired calibration range (e.g., 1-100 µg/mL).
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12]
Caption: ICH Q2(R1) validation parameters.
Specificity
-
Protocol: A solution of the diluent (blank), a standard solution, and a sample solution spiked with known related substances were injected. Forced degradation studies (acid, base, peroxide, heat, light) were also performed.
-
Acceptance Criteria: The analyte peak should show no interference from the blank or potential impurities. Peak purity analysis via PDA detector should yield a purity angle less than the purity threshold.
Linearity and Range
-
Protocol: A calibration curve was prepared using at least five concentration levels, ranging from 1 µg/mL to 100 µg/mL. Each level was injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
-
Protocol: Accuracy was determined by spike recovery. A known amount of analyte was added to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Protocol:
-
Repeatability (Intra-day): Six replicate injections of a standard solution at 100% concentration were made on the same day.
-
Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using different equipment.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).
Robustness
-
Protocol: The effect of small, deliberate variations in method parameters was evaluated. This included changes in mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.
Results and Conclusion
The developed RP-HPLC method successfully separates and quantifies Biphenyl-4-carboxamidine hydrochloride. All validation parameters met the pre-defined acceptance criteria as per ICH guidelines, demonstrating that the method is specific, linear, accurate, precise, and robust.
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (R²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Repeatability (RSD) | 0.8% | ≤ 2.0% | Pass |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% | Pass |
| Robustness (RSD) | < 2.0% for all variations | ≤ 2.0% | Pass |
This application note presents a comprehensive, scientifically-grounded protocol for the HPLC quantification of Biphenyl-4-carboxamidine hydrochloride. The detailed explanation of the method development strategy provides a clear framework that can be adapted for other similar basic compounds. The validated method is proven to be reliable and is suitable for routine use in a quality control environment.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
-
BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE 111082-23-6 wiki. Guidechem.
-
Spatial Configurations and the Ultraviolet Absorption Spectra of Biphenyl and Some Related Compounds. Bulletin of the Chemical Society of Japan.
-
Developing HPLC Methods. Sigma-Aldrich.
-
The ultraviolet absorption spectra of some chlorinated biphenyls. PubMed.
-
Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. Taylor & Francis Online.
-
Biphenyl - PhotochemCAD.
-
HPLC Method Development: From Basics to Advanced Strategies. Mastelf.
-
Absorption [Biphenyl]. AAT Bioquest.
-
Top Three HPLC Method Development Tips. LCGC International.
-
(PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate.
-
Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. LookChem.
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- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols: Biphenyl-4-carboxamidine hydrochloride as a Tool Compound for Enzyme Inhibition Studies
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Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Biphenyl-4-carboxamidine hydrochloride as a tool compound in enzyme inhibition studies. While specific inhibitory constants (Kᵢ or IC₅₀ values) for this particular compound are not extensively documented in publicly available literature, its structural analogy to known benzamidine-based inhibitors allows for its effective application in the study of serine proteases such as trypsin and thrombin. This guide details the inferred mechanism of action, provides robust protocols for determining its inhibitory potential and mode of action, and discusses its physicochemical properties to aid in experimental design.
Introduction: The Rationale for Biphenyl-4-carboxamidine hydrochloride in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. The development of small molecule inhibitors is a cornerstone of drug discovery efforts targeting these enzymes.
Biphenyl-4-carboxamidine hydrochloride belongs to the well-established class of benzamidine-based serine protease inhibitors. The core benzamidine moiety is a known pharmacophore that effectively mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases. The biphenyl group introduces a significant hydrophobic character, which can enhance binding affinity and selectivity through interactions with hydrophobic pockets in the enzyme's active site.
This compound serves as an excellent tool for:
-
Primary screening: Identifying and characterizing novel serine proteases.
-
Structure-activity relationship (SAR) studies: Serving as a scaffold for the development of more potent and selective inhibitors.
-
Validating enzyme assays: Acting as a positive control for inhibition.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Biphenyl-4-carboxamidine hydrochloride is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 111082-23-6 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₃H₁₃ClN₂ | Multiple Chemical Suppliers |
| Molecular Weight | 232.71 g/mol | Multiple Chemical Suppliers |
| Appearance | White to off-white powder | LEAP Chem |
| Solubility | While specific quantitative solubility data is limited, benzamidine hydrochloride is known to be soluble in water. It is recommended to prepare stock solutions in aqueous buffers. For higher concentrations, the use of organic solvents such as DMSO or ethanol may be necessary, followed by dilution into the assay buffer. It is crucial to determine the solubility limit in your specific buffer system to avoid precipitation. | General Chemical Knowledge |
| Stability | Store in a cool, dry place, protected from light. Solutions should be prepared fresh daily to avoid degradation. | General Laboratory Practice |
Mechanism of Action: Competitive Inhibition of Serine Proteases
Biphenyl-4-carboxamidine hydrochloride is inferred to act as a competitive inhibitor of trypsin-like serine proteases. This mechanism is predicated on its structural similarity to the side chain of arginine, a canonical substrate for these enzymes.
The key interactions governing this inhibition are:
-
Charge-charge interaction: The positively charged amidinium group of the inhibitor forms a salt bridge with the negatively charged carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction is the primary determinant of the inhibitor's affinity and specificity.
-
Hydrophobic interactions: The biphenyl moiety of the inhibitor can engage in favorable hydrophobic interactions with nonpolar residues lining the active site cleft, further stabilizing the enzyme-inhibitor complex.
This binding of the inhibitor to the active site directly prevents the binding of the natural substrate, thus competitively inhibiting the enzyme's catalytic activity.
Visualizing the Inhibitory Mechanism
Caption: Competitive inhibition of a serine protease by Biphenyl-4-carboxamidine hydrochloride.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of Biphenyl-4-carboxamidine hydrochloride. It is recommended to optimize these protocols for the specific enzyme and substrate being investigated.
Protocol for Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. This protocol describes a typical spectrophotometric assay using trypsin as a model enzyme and Nα-Benzoyl-L-arginine ethyl ester (BAEE) as the substrate.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Biphenyl-4-carboxamidine hydrochloride
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 253 nm
Procedure:
-
Prepare a stock solution of Biphenyl-4-carboxamidine hydrochloride: Dissolve the compound in the Tris-HCl buffer to a concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor: Perform a series of 1:2 dilutions of the inhibitor stock solution in the Tris-HCl buffer to obtain a range of concentrations (e.g., 10 mM down to 0.1 µM).
-
Prepare the enzyme solution: Dissolve trypsin in the Tris-HCl buffer to a final concentration of 10 µg/mL.
-
Prepare the substrate solution: Dissolve BAEE in the Tris-HCl buffer to a final concentration of 0.5 mM.
-
Set up the assay plate:
-
Blank wells: 180 µL of Tris-HCl buffer.
-
Control wells (no inhibitor): 160 µL of Tris-HCl buffer.
-
Inhibitor wells: 160 µL of each inhibitor dilution.
-
-
Add the enzyme: Add 20 µL of the trypsin solution to the control and inhibitor wells. Mix gently and incubate for 10 minutes at room temperature.
-
Initiate the reaction: Add 20 µL of the BAEE substrate solution to all wells (including blanks).
-
Measure the absorbance: Immediately begin monitoring the increase in absorbance at 253 nm every 30 seconds for 10 minutes using the microplate reader.
-
Data analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the average V₀ of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing the IC₅₀ Determination Workflow
Caption: Workflow for the determination of the IC₅₀ value.
Protocol for Determining the Mode of Inhibition (Lineweaver-Burk Plot)
This protocol is designed to determine whether Biphenyl-4-carboxamidine hydrochloride acts as a competitive, non-competitive, or uncompetitive inhibitor.
Materials:
-
Same as for the IC₅₀ determination protocol.
Procedure:
-
Prepare fixed concentrations of the inhibitor: Based on the determined IC₅₀ value, prepare two or three fixed concentrations of the inhibitor (e.g., 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀). Also include a no-inhibitor control.
-
Prepare serial dilutions of the substrate: For each inhibitor concentration (including the control), you will test a range of substrate concentrations (e.g., 0.1 mM to 2 mM BAEE).
-
Set up the assay plate: For each inhibitor concentration, set up wells containing:
-
160 µL of the appropriate inhibitor concentration (or buffer for the control).
-
20 µL of the trypsin solution.
-
-
Pre-incubate: Mix gently and incubate for 10 minutes at room temperature.
-
Initiate the reactions: Add 20 µL of each substrate dilution to the corresponding wells.
-
Measure absorbance and calculate velocities: Monitor the absorbance at 253 nm and calculate the initial velocity (V₀) for each substrate and inhibitor concentration.
-
Data analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, calculate 1/V₀ and 1/[S] (where [S] is the substrate concentration).
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration on the same graph.
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km are reduced).
-
Conclusion
Biphenyl-4-carboxamidine hydrochloride is a valuable tool compound for the study of serine proteases. Its inferred competitive mechanism of action, rooted in the well-understood interactions of benzamidine-based inhibitors, makes it a reliable choice for a variety of research applications. The protocols provided herein offer a solid foundation for researchers to characterize its inhibitory properties against their specific enzyme of interest. While the absence of extensive published data on its specific inhibitory constants necessitates initial characterization by the end-user, its chemical properties and predictable mechanism of action make it a highly useful reagent in the field of drug discovery and enzyme kinetics.
References
- Note: Due to the limited specific literature on Biphenyl-4-carboxamidine hydrochloride as an enzyme inhibitor, this reference list includes sources on the general principles of enzyme inhibition, protocols for serine protease assays, and inform
-
General Principles of Enzyme Inhibition: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [A comprehensive textbook on enzyme kinetics and inhibition.]
-
Serine Protease Inhibition: Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine proteases. Chemical Reviews, 102(12), 4639-4750. [Link]
-
Benzamidine as a Serine Protease Inhibitor: Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [A foundational paper on the mechanism of benzamidine inhibition.]
Application Note: Cell-Based Assay Protocols for Evaluating the Efficacy of Biphenyl-4-carboxamidine hydrochloride
Introduction
Biphenyl-4-carboxamidine hydrochloride is a small molecule inhibitor belonging to a class of compounds known to target trypsin-like serine proteases.[][2] A key enzyme in this class, Urokinase-type Plasminogen Activator (uPA), is a critical mediator of tumor invasion and metastasis.[3] uPA, through its proteolytic activity, degrades components of the extracellular matrix, a process essential for cancer cell proliferation and migration.[4] Elevated levels of uPA are strongly correlated with poor prognosis in various cancers, including breast and prostate cancer, making it a compelling target for therapeutic intervention.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular efficacy of Biphenyl-4-carboxamidine hydrochloride. We move beyond simple biochemical assays to focus on cell-based protocols that measure the compound's effect in a physiologically relevant context.[7] The protocols detailed herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness. We will describe two cornerstone assays: the MTT assay for quantifying effects on cell viability and metabolic activity, and the Annexin V/PI assay for the specific detection and quantification of apoptosis (programmed cell death).
Scientific Principles and Rationale
The Urokinase-type Plasminogen Activator (uPA) Pathway in Malignancy
The uPA system is a key driver of cancer progression.[8] The enzyme is secreted as an inactive pro-enzyme (pro-uPA) and binds to its specific cell surface receptor (uPAR). This binding localizes its proteolytic activity to the cell surface, where it converts plasminogen into active plasmin. Plasmin, a broad-spectrum protease, directly degrades extracellular matrix proteins and activates other matrix-degrading enzymes. This cascade is fundamental to enabling cancer cells to break through tissue barriers and metastasize.[2][8] By inhibiting uPA, Biphenyl-4-carboxamidine hydrochloride is hypothesized to disrupt this cascade, thereby impeding cell invasion and potentially inducing cell death.
Caption: The uPA pathway and the proposed mechanism of inhibition.
Principle of the MTT Cell Viability Assay
The MTT assay is a foundational colorimetric method for assessing cell viability and metabolic activity. The core principle lies in the ability of mitochondrial dehydrogenases within living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] This conversion is dependent on the activity of NAD(P)H-dependent oxidoreductase enzymes.[9] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which directly correlates with the number of viable cells, is quantified by measuring the absorbance using a spectrophotometer.[10]
Principle of the Annexin V / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay provides a precise method for distinguishing between healthy, apoptotic, and necrotic cells.[11] The principle is based on two key events during cell death:
-
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC). It binds to the exposed PS on the surface of early apoptotic cells.[12][13]
-
Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.
By using both stains simultaneously, flow cytometry can differentiate cell populations:
-
Live Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
Experimental Design and Validation
A robust experimental design is paramount for generating trustworthy and reproducible data. The following elements are critical.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| Biphenyl-4-carboxamidine HCl | Alfa Chemistry | Test Compound |
| Cancer Cell Line (e.g., MDA-MB-231) | ATCC | Biological System |
| DMEM/RPMI-1640 Medium | Thermo Fisher Scientific | Cell Culture |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Cell Culture Supplement |
| Penicillin-Streptomycin | Thermo Fisher Scientific | Antibiotic |
| Trypsin-EDTA | Thermo Fisher Scientific | Cell Detachment |
| MTT Reagent | Sigma-Aldrich | Viability Assay |
| DMSO / SDS-HCl Solution | Sigma-Aldrich | Solvent / Solubilization |
| Annexin V-FITC/PI Apoptosis Kit | Bio-Techne / Abcam | Apoptosis Assay |
| 96-well flat-bottom plates | Corning | Assay Plate |
| Flow Cytometry Tubes | Falcon | Apoptosis Assay |
Cell Line Selection and Culture
The choice of cell line is a critical experimental parameter. An ideal cell line should overexpress the target protein, uPA. Breast cancer cell lines like MDA-MB-231 or pancreatic cancer lines such as CFPAC-1 are well-documented for high uPA expression and are suitable candidates.[3][6] Cells should be maintained in a 37°C, 5% CO₂ incubator using the recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
Experimental Controls: The Key to Self-Validation
Every assay plate must include a comprehensive set of controls to ensure the validity of the results.
-
Untreated Control: Cells incubated with culture medium only. This represents 100% cell viability or the baseline level of apoptosis.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to confirm that the solvent itself does not impact cell viability.
-
Positive Control: Cells treated with a compound known to induce the desired effect (e.g., Staurosporine for apoptosis, or a known uPA inhibitor like Amiloride for viability).[5] This validates that the assay system is responsive and capable of detecting an effect.
-
Blank Control (for MTT): Wells containing medium but no cells. This is used to subtract the background absorbance of the medium and MTT reagent.
Dose-Response Curve Design
To determine the potency of Biphenyl-4-carboxamidine hydrochloride, a dose-response experiment is essential. This involves treating cells with a range of concentrations of the compound. A common approach is to use a semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This range should be wide enough to capture both minimal and maximal effects, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
Detailed Protocols
The following diagram illustrates the general experimental workflow.
Sources
- 2. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Assessment of Urokinase-Type Plasminogen Activator and Its Inhibitor PAI-1 in Breast Cancer Tissue: Historical Aspects and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with Biphenyl-4-carboxamidine hydrochloride in aqueous buffers
Technical Support Center: Biphenyl-4-carboxamidine Hydrochloride
A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for Biphenyl-4-carboxamidine hydrochloride (CAS: 111082-23-6).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this compound in aqueous experimental systems. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why solubility issues arise and how to systematically resolve them.
The core challenge with Biphenyl-4-carboxamidine hydrochloride lies in its amphipathic nature: a large, hydrophobic biphenyl core attached to a hydrophilic, ionizable carboxamidine group. While the hydrochloride salt form is intended to enhance aqueous solubility, its effectiveness is critically dependent on the solution's environment.[5][6] This guide will equip you with the foundational knowledge and practical workflows to maintain the compound's stability and ensure the accuracy and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My Biphenyl-4-carboxamidine hydrochloride powder won't dissolve in my aqueous buffer. What's the first thing I should check?
Answer: Direct dissolution of this compound in aqueous buffers is often challenging and not recommended for achieving high or precise concentrations. The primary reason is the low intrinsic solubility of the neutral (free base) form of the molecule, which is favored at neutral or alkaline pH.
Scientific Rationale: Biphenyl-4-carboxamidine is a weak base. As a hydrochloride salt, it exists in a protonated, charged state which is more water-soluble. However, when added to a buffer, an equilibrium is established. If the buffer's pH is not sufficiently acidic, the compound can deprotonate to its less soluble free base form, a phenomenon known as disproportionation.[5][7]
Immediate Troubleshooting Steps:
-
Check Buffer pH: Verify the pH of your buffer. Basic salts are inherently more soluble in acidic solutions (pH < 7).[8] For this compound, a buffer pH below 6.5 is a recommended starting point.
-
Visual Inspection: Examine the material. If it forms clumps or appears oily, it may indicate partial conversion to the free base or absorption of moisture.
-
Adopt the Recommended Method: Instead of direct dissolution, the best practice is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[9][10]
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a classic case of "solvent shock" or "antisolvent precipitation."[9][11] It occurs when a compound dissolved in a "good" organic solvent is rapidly diluted into an aqueous buffer (an "antisolvent" or "poor solvent"), causing it to crash out of solution.
Scientific Rationale: The DMSO stock solution is a stable, high-concentration formulation. When a small volume of this is added to a large volume of aqueous buffer, the local concentration of the compound at the point of addition momentarily exceeds its aqueous solubility limit. The abrupt change in solvent polarity from mostly organic to mostly aqueous does not allow for gradual solvation by water molecules, leading to rapid precipitation.
Mitigation Strategies:
-
Stepwise Dilution: Create an intermediate dilution in a mixture of your buffer and an organic solvent before the final dilution. This lessens the polarity shock.
-
Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously.[9] This promotes rapid dispersion and prevents localized supersaturation.
-
Limit Organic Solvent: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your assay as low as possible, typically below 1% and ideally below 0.5%, to avoid solvent effects on your biological system.[12]
-
Temperature Control: Gently warming the aqueous buffer (if the compound's stability permits) can sometimes increase solubility and ease the transition.[9]
Q3: My solution was perfectly clear, but after a few hours (or overnight at 4°C), a precipitate formed. Why?
Answer: You are observing the difference between kinetic and thermodynamic solubility.[13][14][15][16] The initially clear solution represented a supersaturated, kinetically soluble state that was thermodynamically unstable. Over time, the system equilibrated, and the compound precipitated out to reach its true, lower thermodynamic solubility limit.
Scientific Rationale:
-
Kinetic Solubility: This is the concentration of a compound that appears to dissolve immediately, often when prepared via dilution from a DMSO stock. It results in a metastable, supersaturated solution.[13][17]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid phase. This is a lower, more stable value that is reached over time.[13][15]
Key Recommendations:
-
Prepare Solutions Fresh: Always prepare working solutions of Biphenyl-4-carboxamidine hydrochloride immediately before use. Do not store aqueous dilutions.[10]
-
Avoid Cold Storage: Storing aqueous solutions at 4°C often decreases the solubility of small molecules and can accelerate precipitation.[9]
-
Consider pH Stability: Over time in certain buffers, the effective pH can shift, or the compound itself can undergo disproportionation back to its less soluble free base, contributing to precipitation.[7]
Q4: How critical is the pH of my buffer, and what is the optimal range?
Answer: The pH of your buffer is the single most critical factor governing the solubility of Biphenyl-4-carboxamidine hydrochloride. The solubility of salts derived from weak bases is highly dependent on pH.[18][19]
Scientific Rationale: The amidine functional group is basic. In its hydrochloride salt form, it is protonated (R-C(NH2)2+) and carries a positive charge, which makes it soluble in water. As the pH of the solution increases, the proton is removed (deprotonation), yielding the neutral, far less soluble free base (R-C(=NH)NH2). This equilibrium is governed by the compound's pKa. While the exact pKa for the biphenyl derivative is not readily published, the pKa of the parent compound, benzamidine, is approximately 11.6. The biphenyl group will slightly alter this, but the compound remains strongly basic. To maintain solubility, the buffer pH must be kept well below the pKa to ensure the vast majority of the molecules remain in their protonated, soluble salt form.
Recommended pH Range:
-
Optimal: pH 4.0 - 6.5
-
Caution: pH 6.5 - 7.4 (Solubility will decrease significantly; risk of precipitation increases)
-
Avoid: pH > 7.4 (The compound will likely exist predominantly as the insoluble free base)
Section 2: Systematic Troubleshooting & Experimental Workflows
Workflow: Diagnosing and Solving Precipitation
This workflow provides a logical path to troubleshoot solubility issues.
Caption: A decision tree for troubleshooting precipitation issues.
Mechanism: The Critical Role of pH in Solubility
The solubility of Biphenyl-4-carboxamidine HCl is an acid-base equilibrium.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE CAS#: 111082-23-6 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Optimizing Biphenyl-4-carboxamidine hydrochloride Concentration for In Vitro Experiments
Welcome to the technical support center. This guide provides in-depth information, protocols, and troubleshooting advice for researchers working with Biphenyl-4-carboxamidine hydrochloride. Our goal is to equip you with the scientific rationale and practical steps needed to determine its optimal concentration for your in vitro studies, ensuring data integrity and experimental success.
A Note on Biphenyl-4-carboxamidine hydrochloride
Initial literature searches reveal that Biphenyl-4-carboxamidine hydrochloride (CAS No. 111082-23-6) is primarily cataloged as a chemical intermediate or a scaffold for further synthesis.[1][2] While numerous derivatives of biphenyl-carboxamides have been developed as potent inhibitors for various biological targets—including TRPV1 channels, Hsp90, and Platelet-Activating Factor (PAF)—the specific biological activity and potency of the parent compound are not extensively characterized in peer-reviewed literature.[3][4][5]
Therefore, this guide is structured as a foundational workflow for any researcher initiating studies with a novel or sparsely characterized compound. We will proceed with the core principles of compound validation and concentration optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of Biphenyl-4-carboxamidine hydrochloride.
Q1: How should I prepare and store stock solutions of Biphenyl-4-carboxamidine hydrochloride?
A1: Proper stock solution preparation is critical for experimental reproducibility.
-
Solvent Selection: While explicit solubility data is limited, compounds of this class are typically soluble in organic solvents.[6] We recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM).
-
Stock Concentration: A high concentration (e.g., 10 mM) minimizes the volume of solvent added to your experimental system. Regulatory guidance and best practices suggest keeping the final concentration of organic solvents like DMSO below 1%, and ideally below 0.5%, in the final incubation to prevent solvent-induced artifacts.[7]
-
Storage: Store the primary stock solution at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, we strongly advise aliquoting the primary stock into smaller, single-use volumes.[8]
-
Handling: Biphenyl-4-carboxamidine hydrochloride should be handled in a well-ventilated area using appropriate personal protective equipment (PPE).[9]
Q2: What is the recommended starting concentration for a new in vitro study?
A2: Without established IC₅₀ values from prior studies, a broad dose-range finding experiment is the essential first step.[8] This initial screen is not meant to be definitive but to identify a concentration window where a biological effect occurs.
A typical starting range for an uncharacterized compound would span several orders of magnitude, for example:
-
100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM
This wide net helps determine if the compound is active in the micromolar, nanomolar, or inactive range, guiding all subsequent experiments.
Q3: Why is determining the half-maximal inhibitory concentration (IC₅₀) so important?
A3: The IC₅₀ value is a quantitative measure of a compound's potency. It represents the concentration required to inhibit a specific biological process (e.g., enzyme activity, cell proliferation) by 50%.[8] Establishing a reliable IC₅₀ is fundamental for several reasons:
-
Potency Ranking: It allows you to compare the potency of your compound to other known inhibitors.
-
Mechanism of Action Studies: For subsequent experiments, such as target engagement or downstream signaling assays, you must use concentrations that are relevant to the IC₅₀ (e.g., at, below, and above the IC₅₀) to ensure the observed effects are related to the compound's primary activity.
-
Therapeutic Index: In conjunction with cytotoxicity data, the IC₅₀ helps establish an in vitro therapeutic window—the concentration range where the compound is effective without being toxic.
Q4: How can cytotoxicity confound my experimental results?
A4: Cytotoxicity can be a major source of misleading data. If a compound is toxic to cells at concentrations where you observe an effect, it becomes impossible to distinguish between a specific intended outcome (e.g., inhibition of a signaling pathway) and non-specific cell death. For instance, a decrease in a reporter signal could be due to target inhibition or simply because the cells are dying and can no longer produce the signal. It is imperative to run a cytotoxicity assay in parallel with your functional assays using the same cell line and incubation times.[10]
Section 2: Experimental Protocols & Core Workflow
This section provides a logical workflow and step-by-step protocols for systematically determining the optimal concentration of Biphenyl-4-carboxamidine hydrochloride.
Overall Experimental Workflow
The following diagram illustrates the recommended workflow for characterizing a new compound in vitro. This systematic approach ensures that each step informs the next, leading to a robust and reliable dataset.
Caption: Workflow for In Vitro Compound Characterization.
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock (10 mM):
-
Calculate the mass of Biphenyl-4-carboxamidine hydrochloride (MW: 232.71) needed for your desired volume. For 1 mL of a 10 mM stock, you need 2.327 mg.
-
Carefully weigh the compound and dissolve it in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Centrifuge briefly to pellet any undissolved particulates.
-
Transfer the supernatant into multiple, small-volume (e.g., 20 µL) amber cryovials for single-use aliquots.
-
Store at -20°C or below.
-
-
Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM primary stock.
-
Perform serial dilutions in your complete cell culture medium to generate the final working concentrations. Crucially, ensure the final DMSO concentration is constant across all wells, including the vehicle control. For example, if your highest concentration requires a 1:1000 dilution (0.1% DMSO), ensure your vehicle control well also contains 0.1% DMSO.
-
Protocol 2: Determining the IC₅₀ Value
This protocol assumes a standard 96-well plate cell-based assay (e.g., cell proliferation, reporter gene).
-
Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate and allow them to adhere and stabilize (typically overnight).
-
Compound Preparation: Prepare a series of 2X working concentrations of Biphenyl-4-carboxamidine hydrochloride in culture medium. An 8- to 12-point dilution series is recommended for a robust curve. For example, if your range-finding suggested activity around 1 µM, you might test: 20 µM, 6.7 µM, 2.2 µM, 0.74 µM, 0.25 µM, 82 nM, 27 nM, 9 nM (as 2X solutions).
-
Cell Treatment: Remove the old medium from the cells. Add an equal volume of the 2X compound dilutions to the corresponding wells. This dilutes the compound to the final 1X concentration. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final DMSO concentration as the compound-treated wells. This represents 100% activity or 0% inhibition.
-
Positive Control: Cells treated with a known inhibitor for your target/pathway.
-
Blank Control: Wells with medium but no cells, to measure background signal.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the assay according to the manufacturer’s protocol (e.g., add MTS/MTT reagent, measure luminescence).
-
Data Analysis:
-
Subtract the average blank value from all other readings.
-
Normalize the data by setting the average vehicle control value to 100% and a maximal inhibition control (or lowest reading) to 0%.
-
Plot the normalized response (%) versus the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC₅₀ value.
-
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This table provides guidance on common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Effect Observed at Any Concentration | 1. Compound Inactivity: The compound may not be active against your target or in your specific cell line. 2. Solubility Issues: The compound may be precipitating out of the aqueous culture medium. 3. Degradation: The stock solution may have degraded. | 1. Confirm with Positive Control: Ensure a known inhibitor for your pathway gives the expected result. 2. Check Solubility: Visually inspect the wells at the highest concentration under a microscope for precipitates. Perform a solubility test if needed. 3. Use a Fresh Aliquot: Prepare fresh working solutions from a new stock aliquot. |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of cells or compound. 2. Inconsistent Cell Plating: "Edge effects" in the 96-well plate or uneven cell distribution. 3. Compound Precipitation: Inconsistent precipitation across wells. | 1. Calibrate Pipettes: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Improve Plating Technique: Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate, which are prone to evaporation. 3. Re-evaluate Highest Concentration: Your highest concentration may exceed the solubility limit in the assay medium. |
| Steep "Cliff-Like" Drop in Signal | 1. Acute Cytotoxicity: The compound is causing rapid cell death above a certain concentration threshold. 2. Compound Precipitation: The compound is falling out of solution, which can sometimes interfere with optical readouts. | 1. Perform Cytotoxicity Assay: Run an MTT, MTS, or LDH release assay in parallel to determine the toxic concentration (LC₅₀).[10] The IC₅₀ must be significantly lower than the LC₅₀ for the result to be valid. 2. Lower the Top Concentration: Reduce the highest concentration in your dose-response curve to below the suspected solubility limit. |
| Inconsistent IC₅₀ Values Between Experiments | 1. Cell State Variability: Cell passage number, confluency, or metabolic state can alter sensitivity. 2. Reagent Variability: Differences between lots of serum, media, or assay reagents. 3. Incubation Time: Minor variations in timing can affect results. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Always plate cells at the same confluency. 2. Test New Reagent Lots: When switching to a new lot of a critical reagent like FBS, perform a bridging experiment to confirm consistency. 3. Maintain Consistent Timing: Use precise timers for all incubation steps. |
Decision-Making Flowchart for Unexpected Results
Sources
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- 2. Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 3. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Addressing cytotoxicity of 1,4-biphenyl amide derivatives: Discovery of new potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Biphenyl-4-carboxamidine hydrochloride synthesis
Welcome to the technical support center for the synthesis of Biphenyl-4-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve both the yield and purity of the final product. The information presented herein is a synthesis of established chemical principles and practical, field-tested insights.
Overview of the Synthesis
The most common and industrially relevant method for synthesizing Biphenyl-4-carboxamidine hydrochloride is through the Pinner reaction.[1] This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 4-cyanobiphenyl, with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester salt, known as a Pinner salt.[2][3][4] This reactive intermediate is then treated with ammonia to yield the desired amidine hydrochloride.[4][5]
The overall reaction can be summarized as follows:
Step 1: Pinner Salt Formation 4-Cyanobiphenyl + Alcohol + HCl (anhydrous) → Alkyl [1,1'-biphenyl]-4-carboximidate hydrochloride (Pinner Salt)
Step 2: Ammonolysis Alkyl [1,1'-biphenyl]-4-carboximidate hydrochloride + NH₃ → Biphenyl-4-carboxamidine hydrochloride + Alcohol
While seemingly straightforward, this synthesis is sensitive to reaction conditions, and deviations can lead to the formation of byproducts and reduced yields. This guide will address the most frequently encountered challenges.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Reaction & Yield Issues
Q1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted 4-cyanobiphenyl. What are the likely causes and solutions?
A1: Incomplete conversion of the starting nitrile is a common issue in the Pinner reaction and can stem from several factors:
-
Insufficient Acid Catalyst: Anhydrous hydrogen chloride is crucial for protonating the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.[2] Ensure a continuous and sufficient stream of dry HCl gas is bubbled through the reaction mixture. The use of pre-prepared ethanolic HCl is also a viable option.[5]
-
Presence of Water: The Pinner reaction is highly sensitive to moisture.[2][5] Water can compete with the alcohol as a nucleophile, leading to the hydrolysis of the nitrile to the corresponding amide (Biphenyl-4-carboxamide), a common byproduct.[2][6] All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Low Reaction Temperature: While low temperatures are generally recommended to prevent the decomposition of the Pinner salt, excessively low temperatures can significantly slow down the reaction rate.[3][4] It is a delicate balance that needs to be optimized for your specific setup.
-
Steric Hindrance: While 4-cyanobiphenyl is not exceptionally hindered, the choice of alcohol can play a role.[5] Smaller alcohols like methanol or ethanol are generally more reactive than bulkier ones.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon). Use freshly opened or distilled anhydrous solvents.
-
Ensure Adequate HCl Saturation: Monitor the HCl addition. The reaction mixture should be saturated with HCl.
-
Optimize Temperature: If the reaction is sluggish at 0°C, consider allowing it to slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC).
Q2: My yield of Biphenyl-4-carboxamidine hydrochloride is consistently low, even with complete consumption of the starting material. Where might I be losing my product?
A2: Low yields, despite good conversion, often point to issues during the workup and isolation steps.
-
Incomplete Ammonolysis: The conversion of the Pinner salt to the amidine requires a sufficient excess of ammonia. Ensure that the ammonolysis step is carried out to completion. Purging with ammonia gas until the solution is basic (pH ≥ 8) is a common practice.[5]
-
Product Solubility: Biphenyl-4-carboxamidine hydrochloride has some solubility in alcohols. During filtration, washing with an excessive amount of alcohol can lead to product loss.
-
Hydrolysis During Workup: If the reaction mixture is exposed to aqueous conditions for an extended period, especially at non-neutral pH, the amidine can hydrolyze back to the amide or carboxylic acid.[7]
-
Mechanical Losses: During filtration and transfer of the solid product, mechanical losses can accumulate, especially on a smaller scale.
Optimization Strategies:
-
Ammonolysis Conditions: After the initial reaction, ensure thorough saturation with ammonia. Stirring for an extended period (e.g., 10 hours) after ammonia addition can improve the conversion.[5]
-
Washing Solvents: Wash the filtered product with a minimal amount of cold alcohol to remove soluble impurities without dissolving a significant amount of the product. Using a less polar solvent in which the product is insoluble, such as ethyl acetate or diethyl ether, for the final wash can be beneficial.[5]
-
Prompt Isolation: Once the reaction is complete, proceed with the workup and isolation without unnecessary delays to minimize the risk of hydrolysis.
Purity & Byproduct Issues
Q3: I have a significant amount of Biphenyl-4-carboxamide as an impurity in my final product. How can I prevent its formation and remove it?
A3: The formation of Biphenyl-4-carboxamide is the most common side reaction.[6]
Prevention:
-
Strict Anhydrous Conditions: As mentioned previously, the primary cause is the presence of water.[2][6] The use of anhydrous solvents and reagents cannot be overstressed.
-
Control of Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of hydrolysis.[6]
Removal:
-
Recrystallization: Biphenyl-4-carboxamidine hydrochloride and Biphenyl-4-carboxamide have different polarities and solubilities. Recrystallization is an effective purification method. A mixed solvent system, such as ethanol and ethyl acetate, can be effective.[5] The desired amidine hydrochloride is generally less soluble and will crystallize out upon cooling, while the more soluble amide remains in the mother liquor.
-
Column Chromatography: While less common for the hydrochloride salt due to its polarity, it is a viable option for the free base. If you choose this route, you would first need to neutralize the hydrochloride salt. A silica gel column with a gradient elution system (e.g., dichloromethane/methanol) can separate the amidine from the less polar amide.
Q4: My final product is off-white or yellowish, not the expected white powder. What is the cause of this discoloration, and how can I obtain a purer, white product?
A4: Discoloration can arise from several sources:
-
Impurities in Starting Materials: Ensure the purity of your 4-cyanobiphenyl and alcohol.
-
Side Reactions: Minor, unidentified side reactions can produce colored impurities.
-
Degradation: Amidine compounds can be sensitive to light and air over time.[8]
Purification Techniques:
-
Recrystallization with Decolorizing Carbon: If recrystallization alone does not remove the color, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[9] Be cautious not to add too much, as it can also adsorb your product.
-
Solvent Choice for Recrystallization: Experiment with different solvent systems. A good solvent for recrystallization will dissolve the compound when hot but have low solubility when cold.[9]
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques to monitor the reaction progress and assess the final product's purity?
A1: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the consumption of the starting material and the formation of the product in real-time.[10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to detect and quantify impurities.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[11]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Safety is paramount in any chemical synthesis. For this procedure, pay special attention to:
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations involving HCl gas must be performed in a well-ventilated fume hood.
-
Ammonia Gas: Ammonia is also a corrosive and pungent gas. Handle it in a fume hood.
-
Anhydrous Reagents: Many anhydrous reagents are reactive. Handle them with care according to their Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Q3: Can I use a different acid catalyst instead of hydrogen chloride?
A3: While the Pinner reaction is defined by the use of an acid catalyst, hydrogen chloride is the most effective and widely used for this transformation.[3][4] Other strong acids may promote side reactions or be less efficient.
Q4: What are the appropriate storage conditions for Biphenyl-4-carboxamidine hydrochloride?
A4: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Storing it under an inert atmosphere can help prevent degradation.[15]
Process Optimization Summary
| Parameter | Recommendation | Rationale |
| Reagents & Solvents | Use anhydrous grade solvents and reagents. | To prevent the formation of the Biphenyl-4-carboxamide byproduct.[2][6] |
| Reaction Temperature | Maintain low temperatures (0°C to room temperature). | To prevent the decomposition of the unstable Pinner salt intermediate.[3][4] |
| Acid Catalyst | Ensure complete saturation with dry HCl gas. | To drive the reaction to completion by activating the nitrile group.[2] |
| Ammonolysis | Use an excess of ammonia and allow for sufficient reaction time. | To ensure complete conversion of the Pinner salt to the amidine.[5] |
| Purification | Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate). | To remove impurities, particularly the Biphenyl-4-carboxamide byproduct.[5] |
Visualizing the Synthesis and Potential Pitfalls
The following diagram illustrates the synthetic workflow and highlights the critical points where side reactions can occur.
Caption: Synthetic pathway of Biphenyl-4-carboxamidine hydrochloride highlighting critical control points.
References
-
NROChemistry. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. [Link]
-
LookChem. Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. [Link]
-
Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
YouTube. Preparations and Reactions of Amides and Nitriles. [Link]
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ResearchGate. The Chemistry of the Amidines. [Link]
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RSC Publishing. Amidines from cyclic amines and nitriles in the presence of zinc(II). [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
- Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
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YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
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OMICS International. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
-
ResearchGate. Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
NIH. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. [Link]
- Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.
-
ACS Publications. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia | The Journal of Organic Chemistry. [Link]
-
Patexia. Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886. [Link]
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Semantic Scholar. [PDF] Analytical Method Validation for Biopharmaceuticals. [Link]
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ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Googleapis.com. Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. [Link]
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OPUS. Analytical Methods. [Link]
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Agency for Toxic Substances and Disease Registry | ATSDR. 7. ANALYTICAL METHODS. [Link]
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ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]
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Technical Support Center: A-Z Guide to Overcoming Off-Target Effects of Small Molecule Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for identifying, validating, and mitigating off-target effects of small molecule inhibitors in cellular assays. While this guide is broadly applicable, it uses Biphenyl-4-carboxamidine hydrochloride, a compound with potential applications as a pharmaceutical intermediate, as an illustrative example.[1]
Off-target effects, where a compound interacts with unintended biological molecules, are a significant challenge in drug discovery and basic research.[2][3] These unintended interactions can lead to misleading experimental data, cellular toxicity, and potential clinical side effects, making their identification and management critical for success.[2][3][4]
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the common initial questions and concerns when an inhibitor behaves unexpectedly in a cellular assay.
Q1: I'm observing a cellular phenotype with my inhibitor, but I'm not sure if it's due to my intended target. What are the first signs of an off-target effect?
A1: Suspecting off-target effects is the first critical step. Key indicators include:
-
Mismatch in Potency: The inhibitor's potency in your cellular assay (its EC50) is significantly weaker (often >10-fold) than its potency in a biochemical assay (its IC50) against the purified target protein.[5]
-
Unusual Dose-Response Curve: The dose-response curve may be biphasic, not reaching a full 100% effect, or having a very shallow slope, suggesting multiple underlying mechanisms.
-
Cell Line-Specific Anomalies: The inhibitor shows potent effects in one cell line but is inactive in another, even though both express the target protein. This could be due to differing expression levels of an unknown off-target protein.
-
Phenotype Doesn't Match Known Target Biology: The observed cellular effect (e.g., apoptosis) is inconsistent with the known function of the target protein (e.g., a role in metabolism).
-
Toxicity at Low Concentrations: Significant cytotoxicity is observed at concentrations at or below the on-target EC50, which can mask the specific intended effect.[6]
Q2: What is the very first experiment I should run to begin validating my inhibitor's specificity?
A2: The most straightforward initial experiment is to use a structurally unrelated inhibitor that targets the same protein.
If two inhibitors with completely different chemical scaffolds produce the same specific cellular phenotype, it significantly increases confidence that the effect is on-target.[7] Conversely, if the second inhibitor does not replicate the phenotype, it strongly suggests your initial observations were due to an off-target effect of the first compound.
Q3: My inhibitor, Biphenyl-4-carboxamidine hydrochloride, is a biphenyl-4-carboxamide derivative. What known off-target concerns exist for this class of molecules?
A3: The biphenyl-4-carboxamide scaffold is found in compounds designed to target a range of proteins, including TRPV1 antagonists,[8] Platelet-Activating Factor (PAF) antagonists,[9] and Hsp90 C-terminal inhibitors.[10] Given this diversity, a key concern is cross-reactivity with unintended targets. For example, a compound designed to inhibit a specific kinase might also interact with carbonic anhydrases[11] or other enzymes that have structurally similar binding pockets. Without specific profiling data, assuming high selectivity is risky.
Part 2: Experimental Validation Workflows & Troubleshooting Guides
If initial troubleshooting suggests a potential off-target issue, the following systematic workflows are essential for confirmation and resolution.
Workflow 1: Differentiating On-Target vs. Off-Target Effects
This workflow helps to determine if the observed effect is a direct result of inhibiting the intended target.
Caption: A decision-making workflow for validating on-target effects.
Troubleshooting Guide: Interpreting Dose-Response Data
A carefully executed dose-response experiment is fundamental. Here’s how to interpret the results.
| Observation | Potential Cause & Explanation | Recommended Next Step |
| Cellular EC50 >> Biochemical IC50 | Poor Cell Permeability or High Efflux: The compound may not be reaching its intracellular target effectively. High Protein Binding: The compound binds to proteins in the cell culture media, reducing the free concentration available to act on the target. | Perform a cell uptake assay to measure intracellular compound concentration. Change to serum-free or low-serum media for the assay duration. |
| Biphasic Curve | Multiple Targets: The curve reflects inhibition of two different proteins with different potencies. The higher-potency phase may be your on-target, while the lower-potency phase is an off-target. | Use a lower concentration range focused on the high-potency phase. Validate with a structurally unrelated inhibitor. |
| Shallow Slope (Hill Slope < 1) | Complex Biology or Off-Target Effects: This can indicate that the biological system has compensatory mechanisms or that multiple off-target interactions are contributing to the overall effect. | Confirm target engagement directly using a method like the Cellular Thermal Shift Assay (CETSA). |
| EC50 ≈ Cytotoxicity LD50 | Non-Specific Toxicity: The observed phenotype is likely due to general cell death rather than specific target inhibition. At concentrations high enough to see a "specific" effect, the cells are already dying. | Use a less toxic, structurally unrelated inhibitor. Lower the inhibitor concentration and use a more sensitive, downstream readout of target activity. |
Part 3: Advanced Protocols for Target Validation
For rigorous validation, direct measurement of target engagement within the cell is the gold standard.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to verify that a compound binds to its intended target in the complex environment of a cell or even tissue.[12] The principle is that when a ligand binds to a protein, it generally stabilizes the protein against heat-induced denaturation.[13][14][15]
Caption: The experimental workflow for a CETSA experiment.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the inhibitor (e.g., 10 µM Biphenyl-4-carboxamidine hydrochloride) or vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).[13]
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein quantification methods.[16]
-
Data Analysis: Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement.[14]
Protocol 2: The "Rescue" Experiment
A rescue experiment is a definitive genetic approach to prove that an inhibitor's effect is mediated through a specific target.[17] The strategy involves making the target protein resistant to the inhibitor and showing that this resistance reverses the cellular phenotype caused by the inhibitor.
Step-by-Step Methodology:
-
Identify Resistance Mutation: Determine a mutation in the target protein that will disrupt inhibitor binding without affecting the protein's normal function. This often involves mutating an amino acid in the binding pocket.
-
Create Resistant Construct: Engineer an expression vector containing the cDNA of your target with the identified resistance mutation. It's also good practice to make it resistant to your knockdown method (e.g., by silent mutations in the siRNA-targeting region).
-
Knockdown Endogenous Target: Use siRNA or shRNA to deplete the cells of the endogenous, inhibitor-sensitive version of the target protein.
-
Express Resistant Target: Transfect the knockdown cells with the vector expressing the inhibitor-resistant version of the target protein.
-
Treat and Analyze: Treat the resulting cells (which now only express the mutant, resistant target) with your inhibitor.
-
Interpret Results: If the inhibitor no longer causes the cellular phenotype in these "rescued" cells, you have provided strong evidence that its effect is specifically mediated through that target.[18][19]
Part 4: Conclusion & Best Practices
No single experiment can definitively prove on-target specificity. A multi-pronged approach combining pharmacological, genetic, and biophysical methods provides the highest level of confidence.[2]
Key Takeaways:
-
Always Use Controls: Use both a structurally unrelated inhibitor for the same target and a structurally similar but inactive analog of your test compound.
-
Mind Your Concentration: Use the lowest concentration of your inhibitor that gives a robust on-target effect to minimize the risk of engaging lower-affinity off-targets.[5]
-
Confirm Target Engagement: Directly show that your compound binds its intended target in a cellular context using methods like CETSA.[20]
-
Employ Genetic Tools: Use genetic methods like siRNA/CRISPR knockdown or rescue experiments to complement pharmacological data.
By rigorously applying these troubleshooting guides and validation protocols, researchers can build a robust case for the mechanism of action of their small molecule inhibitors, ensuring data integrity and accelerating the path to discovery.
References
- Benchchem. Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors.
- Benchchem.
- National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Benchchem. Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PubMed Central. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- CETSA. CETSA.
- Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors.
- PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.
- PubMed Central. PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
- Biomol GmbH. Small Molecule Inhibitors Selection Guide.
- Benchchem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery.
- ResearchGate. Rescue experiment. (A) Strategy to map the functional domains and....
- PubMed.
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- Guidechem. BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE 111082-23-6 wiki.
- lookchem. Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE.
- ACS Publications. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors.
- National Institutes of Health.
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Biphenyl-4-carboxamidine hydrochloride stability testing under experimental conditions
This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals engaged in the stability testing of Biphenyl-4-carboxamidine hydrochloride. Drawing from established principles of pharmaceutical analysis and forced degradation studies, this document offers practical troubleshooting advice and answers to frequently asked questions to ensure the integrity and reliability of your experimental outcomes.
Introduction to Stability Testing
Stability testing is a critical component of the drug development process, providing essential information about how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For Biphenyl-4-carboxamidine hydrochloride, a compound with potential pharmaceutical applications, understanding its intrinsic stability is paramount for formulation development, establishing storage conditions, and defining shelf-life.[1][3] Forced degradation, or stress testing, is a key part of this process, designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[3][4]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the stability testing of Biphenyl-4-carboxamidine hydrochloride, offering potential causes and actionable solutions.
Issue 1: Inconsistent or Unreproducible Degradation Profiles in Hydrolytic Studies
Scenario: You are performing acid and base hydrolysis studies, but the percentage of degradation varies significantly between seemingly identical experiments.
Potential Causes:
-
pH Fluctuation: The initial pH of your solution may not be maintained throughout the experiment, especially at elevated temperatures. The hydrochloride salt of Biphenyl-4-carboxamidine can influence the final pH of the solution.
-
Inadequate Neutralization: If samples are not properly neutralized before analysis, degradation can continue, leading to artificially high degradation levels.[4]
-
Co-solvent Effects: If a co-solvent is used to dissolve the compound, its type and concentration can influence the rate of hydrolysis.[4]
Troubleshooting Steps:
-
Buffer your solutions: Use appropriate buffers to maintain a constant pH throughout the study. Verify the pH of the solution both at the beginning and end of the experiment.
-
Immediate Neutralization: Develop a standardized and rapid neutralization protocol. For acidic solutions, use a suitable base (e.g., NaOH), and for basic solutions, use a suitable acid (e.g., HCl) to bring the pH to a neutral range immediately after the stress period.[4]
-
Co-solvent Selection: If a co-solvent is necessary due to poor aqueous solubility, start with the lowest possible concentration. Evaluate the effect of different co-solvents (e.g., acetonitrile, methanol) on the degradation profile in control experiments.
Issue 2: Unexpected Peaks or Poor Peak Shape in HPLC Analysis
Scenario: Your chromatogram shows unexpected peaks, tailing peaks for the parent compound, or co-eluting peaks, making accurate quantification difficult.
Potential Causes:
-
Formation of Secondary Degradants: Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual shelf-life stability.[4]
-
Interaction with Excipients (for drug product): If you are testing a formulated product, the active pharmaceutical ingredient (API) may be interacting with excipients under stress conditions.
-
Method Specificity: The analytical method may not be specific enough to separate all degradation products from the parent compound and from each other.
Troubleshooting Steps:
-
Optimize Stress Conditions: The goal of forced degradation is typically to achieve 5-20% degradation.[5] If you are seeing extensive degradation, reduce the stressor concentration, temperature, or exposure time.
-
Analyze Placebo Formulation: If working with a drug product, run a parallel forced degradation study on a placebo formulation (containing all excipients except the API) to identify any degradants originating from the excipients.
-
Method Development and Validation: Re-evaluate your HPLC method. This may involve adjusting the mobile phase composition, gradient, pH, column type, or temperature to improve peak resolution and shape. A photodiode array (PDA) detector can help in assessing peak purity.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies on Biphenyl-4-carboxamidine hydrochloride.
Caption: A generalized workflow for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for Biphenyl-4-carboxamidine hydrochloride?
Based on the chemical structure, which includes a biphenyl ring and a carboxamidine group, the following degradation pathways are plausible:
-
Hydrolysis: The carboxamidine group is susceptible to hydrolysis, which could lead to the formation of the corresponding biphenyl-4-carboxamide and ultimately biphenyl-4-carboxylic acid.
-
Oxidation: While the biphenyl ring is relatively stable, oxidative conditions could potentially lead to the formation of hydroxylated derivatives.[6] The amidine group could also be susceptible to oxidation.
-
Photodegradation: Aromatic systems can be sensitive to light. Photolytic degradation could involve complex reactions, including ring cleavage or polymerization.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. The specific degradation products would need to be identified through techniques like LC-MS.[7]
Q2: How should I set up a photostability study for this compound?
Photostability testing should be conducted according to the ICH Q1B guideline.[8] This involves exposing the drug substance (and/or drug product) to a light source that produces a combination of visible and ultraviolet (UV) light.[8][9]
-
Light Source: A combination of a cool white fluorescent lamp and a near-UV lamp is typically used.[8]
-
Exposure Levels: The samples should be exposed to not less than 1.2 million lux hours of visible light and not less than 200 watt hours per square meter of near-UV energy.[8][9]
-
Control Samples: A dark control, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[8]
-
Analysis: Samples should be analyzed at appropriate time points for any changes in physical appearance, purity (by HPLC), and potency.
Q3: What analytical techniques are most suitable for stability testing of Biphenyl-4-carboxamidine hydrochloride?
A combination of analytical techniques is often necessary for comprehensive stability analysis.[3][10]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent compound from its degradation products and for quantifying the extent of degradation. A UV or PDA detector is standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification and structural elucidation of unknown degradation products.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to detect changes in the functional groups of the molecule, providing evidence of chemical transformation.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to assess the thermal stability of the compound, providing information on melting point and decomposition temperature.[11][12]
Q4: What is the importance of mass balance in forced degradation studies?
Mass balance is a critical parameter that helps to ensure that all degradation products have been accounted for. It is calculated by comparing the initial assay value of the drug substance with the sum of the assay value of the remaining drug substance and the levels of all detected degradation products after stress testing. A good mass balance (typically between 95% and 105%) indicates that the analytical method is capable of detecting all major degradants and that no non-chromophoric or volatile degradation products have been formed.
Decision Tree for Investigating an Unknown Peak in HPLC
This diagram provides a logical approach to identifying an unknown peak observed during stability analysis.
Caption: A decision tree for identifying unknown chromatographic peaks.
Quantitative Data Summary
While specific degradation kinetics for Biphenyl-4-carboxamidine hydrochloride are not publicly available without conducting new experiments, the following table provides a template for summarizing forced degradation data.
| Stress Condition | Stressor Concentration/Level | Duration | Temperature (°C) | % Degradation (Parent) | Major Degradants (RRT) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 24 h | 25 (RT) | Data | Data | Data |
| Thermal | Solid State | 7 days | 80 | Data | Data | Data |
| Photolytic | ICH Q1B | N/A | 25 | Data | Data | Data |
RRT: Relative Retention Time
Conclusion
A systematic and scientifically sound approach to stability testing is crucial for the successful development of Biphenyl-4-carboxamidine hydrochloride as a potential pharmaceutical agent. By anticipating and addressing common experimental challenges, employing appropriate analytical methodologies, and thoroughly investigating degradation pathways, researchers can ensure the generation of high-quality, reliable stability data. This guide serves as a foundational resource to support these efforts, promoting best practices and enhancing the efficiency of the drug development lifecycle.
References
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Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). PubMed. Available at: [Link]
-
Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2015). Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2011). NIH. Available at: [Link]
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Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International. Available at: [Link]
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Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. (n.d.). lookchem.com. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Available at: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available at: [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). NIH. Available at: [Link]
-
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2019). IntechOpen. Available at: [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016). BioProcess International. Available at: [Link]
-
Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. (2019). ResearchGate. Available at: [Link]
-
The Degradation Pathway of Biphenyl. (n.d.). ResearchGate. Available at: [Link]
-
Biphenyl Degradation Pathway. (1998). Eawag-BBD. Available at: [Link]
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Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. (1993). PubMed. Available at: [Link]
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Biphenyl degradation upper pathway. (n.d.). ResearchGate. Available at: [Link]
-
[Study on the degradation pathway of biphenyl by Rhodococcus pyridinovorans R04]. (2012). PubMed. Available at: [Link]
-
Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. (2023). NIH. Available at: [Link]
-
Photostability Study of Biopharmaceutical Products. (2024). IJPPR. Available at: [Link]
-
Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2015). ResearchGate. Available at: [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Available at: [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. (2019). ResearchGate. Available at: [Link]
-
Oxidative activation of benzidine and its derivatives by peroxidases. (1985). PubMed. Available at: [Link]
-
Synthesis of alkyl biphenyl-4-carboxylates by reaction of biphenyl with carbon tetrachloride and alcohols in the presence of Fe2(CO)9. (2017). ResearchGate. Available at: [Link]
-
Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023). MDPI. Available at: [Link]
-
Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2007). PubMed. Available at: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 8. database.ich.org [database.ich.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Refining experimental protocols to reduce variability with Biphenyl-4-carboxamidine hydrochloride
A Guide to Refining Experimental Protocols and Reducing Variability
Introduction
Welcome to the technical support guide for Biphenyl-4-carboxamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Biphenyl-4-carboxamidine hydrochloride, structurally related to the well-known serine protease inhibitor benzamidine, is a valuable tool in various assays. However, like many small molecules, its effective use requires careful attention to protocol details to ensure reproducibility and accuracy.
Variability in experimental results, such as inconsistent IC₅₀ values or poor dose-response curves, can often be traced back to fundamental issues in compound handling, storage, and assay design. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to directly address these challenges. Our goal is to explain the causality behind experimental choices, empowering you to develop robust, self-validating protocols.
Section 1: Core Principles: Compound Handling & Stock Solution Preparation
The most significant source of variability often arises before the experiment even begins. The integrity, solubility, and stability of your compound stock solution are paramount. The amidine functional group and hydrochloride salt form dictate specific handling requirements.
Frequently Asked Questions (FAQs) - Solubility & Stability
Q1: My Biphenyl-4-carboxamidine hydrochloride won't fully dissolve in my aqueous buffer. What should I do?
A1: Direct dissolution in aqueous buffers is not recommended due to the compound's limited aqueous solubility. Biphenyl-based scaffolds are hydrophobic, and while the hydrochloride salt improves solubility, it may not be sufficient at high concentrations.
-
Expert Recommendation: Prepare a high-concentration primary stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). For related biphenyl compounds, solubility in DMSO is significantly higher than in aqueous solutions[1]. A stock of 10-20 mM in 100% DMSO should be readily achievable.
-
Causality: DMSO is a powerful polar aprotic solvent that effectively disrupts the crystal lattice of the solid compound. Once the molecules are fully solvated in DMSO, they can be diluted into an aqueous buffer for the final working concentration with a much lower risk of precipitation. The final DMSO concentration in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Q2: How should I store my stock solutions? I've noticed the potency of my compound seems to decrease over time.
A2: This is a critical observation likely related to solution stability. Amidine compounds can be susceptible to degradation, particularly in aqueous solutions.
-
Expert Recommendation:
-
DMSO Stocks: Aliquot your primary DMSO stock into single-use volumes and store them desiccated at -20°C or -80°C. Under these conditions, stocks of similar compounds are stable for up to 6 months[2].
-
Aqueous Solutions: Do not store aqueous solutions. Prepare fresh working dilutions from your DMSO stock for each experiment. Product datasheets for similar compounds explicitly advise against storing aqueous solutions for more than one day[1]. The structurally related compound, benzamidine, is known to be unstable in solution and must be prepared fresh daily[3][4].
-
-
Causality: The primary cause of instability in aqueous media is hydrolysis of the amidine group. Furthermore, benzamidine is noted to be sensitive to oxidation, a process that can be accelerated in aqueous buffers, and it is recommended to prepare solutions in degassed water[5]. Storing frozen aliquots in a robust organic solvent like DMSO minimizes water exposure and significantly slows these degradation pathways.
Summary Table: Recommended Solvents & Storage
| Solvent | Typical Stock Concentration | Storage Conditions | Estimated Stability | Key Considerations |
| DMSO | 10-50 mM | Aliquot, desiccate, -20°C or -80°C | Up to 6 months[2] | Recommended for primary stocks. |
| Ethanol | ~5-10 mM[4] | Not recommended for long-term storage | Poor | Higher volatility than DMSO. |
| Water / Aqueous Buffer | < 5 mM[4] | Prepare fresh, use immediately | < 24 hours[1] | Not recommended for stock solutions. |
Section 2: Troubleshooting Guide: Inconsistent Assay Results
Once you have a reliable stock solution, variability can still be introduced during the assay itself. This section addresses common problems encountered during enzyme inhibition experiments.
Visual Workflow: Troubleshooting Inconsistent IC₅₀ Values
Caption: A step-by-step workflow for diagnosing the root cause of inconsistent IC₅₀ values.
Q&A Troubleshooting Guide
Q1: My IC₅₀ value shifts significantly between experiments. Why?
A1: This is a classic sign of variability in assay conditions, especially for a competitive inhibitor. Biphenyl-4-carboxamidine hydrochloride is expected to act as a competitive inhibitor, similar to benzamidine[6].
-
Primary Suspect: Substrate Concentration. For a competitive inhibitor, the apparent IC₅₀ value is directly dependent on the concentration of the substrate it competes with. If you are studying a protease, this is the peptide substrate; for a kinase, it is ATP. The relationship is described by the Cheng-Prusoff equation.
-
Expert Recommendation: Standardize your substrate concentration across all experiments. A common and recommended practice is to use a substrate concentration equal to or just below its Michaelis-Menten constant (Kₘ)[7]. This ensures the assay is sensitive to competitive inhibitors. If you change the substrate concentration, you must expect the IC₅₀ to change.
-
-
Secondary Suspect: Enzyme Activity. If the activity of your enzyme stock varies, the amount of active enzyme in your assay will differ, affecting the inhibition curve. Always qualify a new batch of enzyme by running a control inhibitor with a known, stable IC₅₀.
Q2: I'm seeing a very steep or very shallow dose-response curve. What does this mean?
A2: An unusual Hill slope can indicate experimental artifacts.
-
Steep Slope (Hill Slope > 1.5): This often points to compound aggregation. At a critical concentration, the compound may form aggregates that non-specifically sequester and inhibit the enzyme, leading to a sharp drop in activity.
-
Expert Recommendation: Include 0.01% Triton X-100 or a similar non-ionic detergent in your assay buffer to disrupt aggregate formation. You can also test for this by measuring the IC₅₀ with and without detergent; a significant shift is indicative of aggregation.
-
-
Shallow Slope (Hill Slope < 0.8): This can be caused by several factors, including compound instability (degrading during the assay), poor solubility (precipitating at higher concentrations), or complex multi-site binding.
-
Expert Recommendation: Revisit Section 1. Ensure your compound is fully dissolved in the final assay buffer. Perform a solubility test by preparing the highest concentration of your compound in the final assay buffer and checking for visible precipitate after incubation.
-
Q3: There is high variability between my replicate wells, even at the same concentration.
A3: This points to issues with experimental execution.
-
Expert Recommendation:
-
Pipetting Accuracy: Ensure your pipettes are calibrated. When preparing serial dilutions, use a fresh tip for each dilution step to avoid carryover.
-
Mixing: Ensure thorough mixing after adding the compound and initiating the reaction. In a 384-well plate, inadequate mixing can lead to significant well-to-well differences.
-
Edge Effects: Plate evaporation can concentrate reagents in the outer wells. Consider not using the outermost wells of the plate for data analysis or use sealant films.
-
Section 3: Gold-Standard Protocol: IC₅₀ Determination for a Serine Protease
This protocol provides a robust framework for measuring the inhibitory activity of Biphenyl-4-carboxamidine hydrochloride against a model serine protease, such as Trypsin. It is designed to be "self-validating" by incorporating necessary controls.
Visual Diagram: Principle of Competitive Inhibition
Caption: Competitive inhibitors bind to the enzyme's active site, preventing the substrate from binding.
Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100. The detergent is included to prevent compound aggregation.
-
Enzyme Stock (Trypsin): Prepare a 1 mg/mL stock in 1 mM HCl. Dilute to the final working concentration (e.g., 2 nM) in Assay Buffer immediately before use. Store on ice.
-
Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in DMSO.
-
Compound Stock (Biphenyl-4-carboxamidine HCl): Prepare a 10 mM stock in 100% DMSO as described in Section 1.
2. Compound Dilution Plate:
-
In a 96-well plate, perform a serial dilution of the compound.
-
Step A: Add 100 µL of 100% DMSO to columns 2-12.
-
Step B: Add 200 µL of your 10 mM compound stock to column 1.
-
Step C: Transfer 100 µL from column 1 to column 2, mix well. Continue this 1:2 serial dilution across to column 11. Column 12 will be the 0% inhibition control (DMSO only).
3. Assay Procedure (384-well plate):
-
Step 1: Compound Transfer (50 nL): Using an acoustic dispenser or a transfer pipette, transfer 50 nL from your compound dilution plate to the final assay plate. This results in a very low final DMSO concentration.
-
Step 2: Add Enzyme (10 µL): Add 10 µL of the 2X final concentration enzyme solution (e.g., 4 nM) to all wells except the "No Enzyme" control wells. To these, add 10 µL of Assay Buffer.
-
Step 3: Pre-incubation (15 minutes): Mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.
-
Step 4: Initiate Reaction (10 µL): Add 10 µL of the 2X final concentration substrate solution (prepared at its Kₘ value in Assay Buffer).
-
Step 5: Kinetic Read: Immediately place the plate in a kinetic plate reader (Excitation/Emission appropriate for the substrate, e.g., 380/460 nm). Read the fluorescence every 60 seconds for 15-20 minutes.
4. Data Analysis:
-
Step 1: Calculate Rates: For each well, determine the initial reaction velocity (rate) by fitting the linear portion of the kinetic progress curve (RFU/min).
-
Step 2: Normalize Data:
-
The average rate from the "DMSO only" wells (Column 12) represents 0% inhibition (Max Signal).
-
The average rate from the "No Enzyme" wells represents 100% inhibition (Min Signal).
-
Normalize your data using the formula: % Inhibition = 100 * (1 - (Rate_well - Min_Signal) / (Max_Signal - Min_Signal))
-
-
Step 3: Curve Fitting: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.
References
-
ChemBK. (2024). Benzamidine hydrochloride solution. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved January 7, 2026, from [Link]
-
LookChem. (n.d.). Cas 111082-23-6, BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. Retrieved January 7, 2026, from [Link]
-
Reddit. (2025). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Retrieved January 7, 2026, from [Link]
-
Cytiva. (n.d.). Benzamidine Sepharose 6B. Retrieved January 7, 2026, from [Link]
-
MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Retrieved January 7, 2026, from [Link]
-
Pluristyx. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved January 7, 2026, from [Link]
-
National Library of Medicine (NLM). (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices. Retrieved January 7, 2026, from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. ≥97% (titration), trypsin and trypsin-like enzymes Inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Biphenyl-4-carboxamidine hydrochloride Experiments
Welcome to the technical support center for researchers utilizing Biphenyl-4-carboxamidine hydrochloride. This guide is designed to provide in-depth, field-proven insights to help you overcome experimental inconsistencies and achieve reliable, reproducible results. As scientists, we understand that variability is the enemy of discovery. This document moves beyond simple protocols to explain the causality behind common issues, empowering you to diagnose and solve problems effectively.
Introduction: Understanding the Reagent
Biphenyl-4-carboxamidine hydrochloride, also known as 4-Phenylbenzamidine hydrochloride, is an amine derivative often employed in pharmaceutical research and development.[1] Its chemical structure, particularly the carboxamidine group, suggests it functions as a competitive inhibitor of serine proteases, analogous to more common reagents like benzamidine. Proteases are released during cell lysis and can rapidly degrade proteins of interest, making inhibitors like this crucial for preserving sample integrity.[2][3]
However, inconsistent results can arise from a variety of factors, from fundamental reagent handling to subtle assay interferences. This guide provides a logical, question-based framework to systematically troubleshoot your experiments.
Section 1: Foundational Issues - Reagent Integrity & Preparation
This section addresses the most common and critical source of variability: the preparation and handling of the compound itself. Getting this right is the foundation for any successful experiment.
Q1: My Biphenyl-4-carboxamidine hydrochloride is not dissolving properly or is precipitating in my buffer. What solvent should I use and how do I prepare a stable stock solution?
Expert Analysis: This is the most frequently encountered issue. Inconsistent solubility directly leads to an unknown and variable effective concentration of the inhibitor in your assay, rendering your results unreliable. Publicly available solubility data for this specific compound is limited, often listed as "N/A", which necessitates an empirical and systematic approach.[1] The hydrochloride salt is intended to improve aqueous solubility, but this can be limited, especially at high concentrations or in certain buffers.
Troubleshooting Protocol: Validating a Stock Solution
-
Small-Scale Solubility Test: Before preparing a bulk stock, test solubility on a small scale.
-
Weigh out 1-2 mg of the compound into three separate microfuge tubes.
-
To the tubes, add small, incremental volumes (e.g., 50 µL) of high-purity solvents such as sterile deionized water, DMSO, and ethanol.
-
Vortex thoroughly between each addition. Observe the concentration at which the compound fully dissolves. This will establish an approximate solubility limit. For many organic molecules, DMSO will be the most effective solvent for creating a high-concentration primary stock.
-
-
Preparing a Concentrated Primary Stock (Example in DMSO):
-
Based on your test, prepare a concentrated stock (e.g., 10-50 mM) in anhydrous DMSO.
-
Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may assist, but be cautious of potential degradation with excessive heat.
-
Crucial Step: Visually inspect the solution against a light source to ensure no micro-precipitates are present.
-
-
Aliquoting and Storage:
-
Immediately aliquot the primary stock into single-use volumes in low-protein-binding tubes. This prevents contamination and avoids repeated freeze-thaw cycles, a common cause of compound degradation.[2]
-
Store aliquots in a desiccated environment at -20°C or -80°C for long-term stability.
-
-
Preparing the Aqueous Working Solution:
-
When preparing your experimental buffer, perform a serial dilution from your DMSO stock.
-
Self-Validation: Critically, ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all samples, including controls, to prevent solvent-induced artifacts.
-
Always add the inhibitor stock to your final buffer immediately before starting the experiment. Do not store buffers containing the diluted inhibitor.[4]
-
Data Summary: Recommended Solvents & Storage
| Solvent | Purpose | Recommended Concentration | Storage Conditions |
| DMSO | Primary Stock | 10-50 mM (Empirically Determined) | Aliquoted, -20°C to -80°C, protect from moisture |
| Ethanol | Primary Stock | Test empirically | Aliquoted, -20°C |
| Deionized Water | Working Dilutions | <1 mM (Test empirically) | Prepare fresh, do not store |
Q2: I suspect my Biphenyl-4-carboxamidine hydrochloride is degrading over time, even when stored correctly. How can I be sure my inhibitor is active?
Expert Analysis: The stability of protease inhibitors in aqueous solutions is often limited.[2][3] The amidine group can be susceptible to hydrolysis, especially in buffers with a non-neutral pH or when stored at 4°C for extended periods. Relying on a buffer to which the inhibitor was added days or even hours before the experiment is a primary source of inconsistent results.
Workflow for Ensuring Inhibitor Activity
The diagram below illustrates the logical flow for maintaining reagent integrity, from initial preparation to final use.
Caption: Workflow for ensuring inhibitor stability.
Best Practices for Handling:
-
Fresh is Best: Always add the inhibitor to your lysis or assay buffer immediately before use.[4] This single step resolves a vast majority of stability-related inconsistencies.
-
Avoid Aqueous Storage: Never store the inhibitor in a diluted aqueous buffer, even at 4°C or frozen.
-
pH Considerations: Be aware of the pH of your buffer. Extreme pH values can accelerate the hydrolysis of the inhibitor. If your experiment requires non-neutral pH, the window of inhibitor stability may be even shorter.
Section 2: Troubleshooting Experimental Variability
Once reagent integrity is assured, variability can stem from the experimental conditions themselves.
Q3: I am seeing inconsistent or partial inhibition of my target protein. How do I determine the correct working concentration?
Expert Analysis: Effective inhibition is concentration-dependent. For a reversible competitive inhibitor, a sufficient concentration is required to successfully compete with the natural substrate at the enzyme's active site.[2][3] Using a "standard" concentration from a different protocol without validation for your specific system is unreliable. The optimal concentration depends on the target protease, substrate concentration, and specific assay conditions.
Protocol: Determining IC50 via Dose-Response Experiment
-
Select a Range: Prepare a series of dilutions of your inhibitor in the final assay buffer. A good starting point is a wide logarithmic range (e.g., from 1 nM to 100 µM).
-
Constant Conditions: Perform your activity assay at each inhibitor concentration, keeping all other parameters (protein concentration, substrate concentration, incubation time, temperature) constant.
-
Include Controls:
-
Positive Control (No Inhibition): Sample with your active enzyme but with no inhibitor (add same volume of vehicle, e.g., DMSO, instead). This represents 100% activity.
-
Negative Control (Maximal Inhibition/Background): Sample with no active enzyme or a known potent inhibitor to establish the background signal of your assay.
-
-
Plot and Analyze: Plot the enzyme activity (%) as a function of the inhibitor concentration (on a log scale). Fit the data to a sigmoidal dose-response curve to calculate the IC50 value—the concentration at which 50% of the enzyme activity is inhibited.
-
Select Working Concentration: For routine experiments, a working concentration of 5-10 times the empirically determined IC50 is often used to ensure complete inhibition.[4]
Caption: The causal chain of poor solubility.
Q4: My results are reproducible on the same day, but vary significantly when I repeat the experiment a week later. What could be the cause?
Expert Analysis: This classic problem points away from pipetting error and towards systematic shifts in reagents or conditions. A logical, step-by-step diagnostic process is required.
Troubleshooting Flowchart for Inter-Experimental Variability
Caption: Diagnostic flowchart for inter-experimental variability.
Section 3: Assay Compatibility & Data Interpretation
Q5: Could Biphenyl-4-carboxamidine hydrochloride be interfering with my downstream application?
Expert Analysis: Yes. It is critical to consider the compatibility of any inhibitor with subsequent analytical steps. A common example from the field is the use of the metalloprotease inhibitor EDTA, which chelates divalent cations; this is incompatible with downstream His-tag purification, as it will strip the nickel ions from the column resin.[2] While Biphenyl-4-carboxamidine hydrochloride is not a chelator, you must consider its potential for interference in your specific workflow.
Potential Compatibility Issues & Validation Steps
| Downstream Application | Potential for Interference | Validation Protocol |
| Affinity Chromatography | May non-specifically bind to column resin, affecting protein purification yields or purity. | Run a control where only the inhibitor and buffer (no protein lysate) are passed over the column. Analyze the eluate to see if the inhibitor is retained and then bleeds off. |
| Mass Spectrometry | The compound itself will have a mass (232.71 Da for the salt) and could appear in spectra, potentially suppressing ionization of target peptides. | Run a control sample containing only the inhibitor in the relevant analysis buffer. Check for ion suppression effects on a known standard peptide. |
| Enzyme-Linked Assays | May interfere with the detection chemistry (e.g., absorbance of the compound itself at the detection wavelength, quenching fluorescence). | Run the complete assay in the absence of your target enzyme, but with the inhibitor present. The signal should be at background levels. |
| Cell-Based Assays | May have cytotoxic or other off-target effects unrelated to its primary mechanism of action. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of inhibitor concentrations to determine its toxicity threshold. |
Frequently Asked Questions (FAQs)
-
Q: What class of protease does Biphenyl-4-carboxamidine hydrochloride likely inhibit?
-
A: Based on its chemical structure featuring a carboxamidine group, it is predicted to be a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.
-
-
Q: Should I use this inhibitor alone or as part of a cocktail?
-
A: It depends on your sample. If you are targeting a specific, purified serine protease, using it alone is appropriate. However, if you are preparing a crude cell or tissue lysate, which contains a mixture of proteases (serine, cysteine, metallo-, etc.), using a broad-spectrum inhibitor cocktail is highly recommended for complete protection of your target protein.[4][5] You can supplement a commercial cocktail with Biphenyl-4-carboxamidine hydrochloride if you have a particularly problematic serine protease.
-
-
Q: What safety precautions should I take?
-
A: While not as acutely toxic as some inhibitors like PMSF (a neurotoxin), you should always handle Biphenyl-4-carboxamidine hydrochloride with standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Always consult the manufacturer's Safety Data Sheet (SDS) before use.
-
References
-
Gold Bio. (2022). Protease Inhibitors 101: How They Work and How to Use Them. [Link]
-
Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]
-
Ohyama, T., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. [Link]
-
Cleveland Clinic. Protease Inhibitors: Types, How They Work & Side Effects. [Link]
-
LookChem. BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. [Link]
-
Venuti, M. C., et al. (1989). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. PubMed. [Link]
-
Patel, H., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. NIH. [Link]
Sources
- 1. Cas 111082-23-6,BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. Protease Inhibitor Use: Tips for Various Experiment Types - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Biphenyl-4-carboxamidine Derivatives
As a Senior Application Scientist, this guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with in-depth, field-proven insights into the synthesis of biphenyl-4-carboxamidine derivatives. This class of compounds holds significant interest in medicinal chemistry, and mastering their synthesis is key to advancing research. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Core Synthetic Strategy
Q1: What is the most reliable method for synthesizing biphenyl-4-carboxamidine from biphenyl-4-carbonitrile?
A1: The most classical and robust method is the Pinner reaction .[1][2] This two-step process first involves the acid-catalyzed reaction of the nitrile (biphenyl-4-carbonitrile) with an alcohol (e.g., anhydrous ethanol) to form a stable intermediate called an imidate salt, or "Pinner salt".[3][4] This intermediate is then treated with ammonia or an amine in a second step (ammonolysis) to yield the desired biphenyl-4-carboxamidine.[2] This method is favored for its high efficiency and the relative stability of the Pinner salt intermediate, which can often be isolated if needed.[3]
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
A2: The Pinner reaction's success hinges on the complete exclusion of water. The Pinner salt intermediate is highly susceptible to hydrolysis.[3][5] If water is present, it will act as a nucleophile, attacking the imidate salt to produce an ester (e.g., ethyl biphenyl-4-carboxylate) as a major byproduct, significantly reducing the yield of your target amidine.[3] Therefore, using anhydrous solvents, dry reagents, and maintaining an inert atmosphere (like nitrogen or argon) is non-negotiable for this synthesis.[1][5]
Q3: Can I use a base-catalyzed method instead of the Pinner reaction?
A3: Yes, base-catalyzed approaches for amidine synthesis exist and can be complementary to the acid-catalyzed Pinner reaction.[1][2] The choice often depends on the electronic nature of the nitrile. Electron-poor nitriles are good electrophiles and may react well under basic conditions with an alkoxide.[2] However, for a relatively neutral substrate like biphenyl-4-carbonitrile, the Pinner reaction is generally more reliable and better documented. Other advanced methods may employ transition metal catalysts (e.g., CuCl, Ytterbium amides) to facilitate the direct addition of amines to nitriles, but these can require harsher conditions or more specialized reagents.[6][7]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q4: My reaction yield is very low, or I've recovered mostly unreacted biphenyl-4-carbonitrile. What went wrong?
A4: Low conversion is a common issue that can be traced back to several factors.[5]
-
Probable Cause 1: Ineffective Acid Catalyst. In the Pinner reaction, the acid (typically dry HCl gas) must be completely anhydrous. Commercially available HCl solutions in alcohols can contain water. The most effective method is to bubble dry HCl gas directly through the reaction mixture.
-
Solution: Ensure your HCl source is dry. If using a pre-made solution, verify its anhydrous nature or prepare it fresh. Monitor the reaction progress with Thin Layer Chromatography (TLC) to determine if the reaction is simply slow and requires more time.[5]
-
Probable Cause 2: Suboptimal Temperature. The formation of the Pinner salt is exothermic and the intermediate itself is thermally unstable.[1] Running the reaction at too high a temperature can prevent the salt from forming efficiently or cause it to decompose.
-
Solution: Maintain a low temperature (typically between -10°C and 15°C) throughout the addition of HCl gas and for the duration of the reaction.[1][3]
-
Probable Cause 3: Poor Reagent Purity. Impurities in your biphenyl-4-carbonitrile or solvent can inhibit the reaction.
-
Solution: Ensure all starting materials and solvents are of high purity and, most importantly, anhydrous.[5]
Caption: Troubleshooting decision tree for low reaction yield.
Q5: My final product is contaminated with a significant amount of biphenyl-4-carboxamide or ethyl biphenyl-4-carboxylate. How do I prevent this?
A5: This is a classic side-product issue stemming from improper reaction conditions.
-
Biphenyl-4-carboxylate (Ester) Formation: As discussed in Q2, this is a direct result of water contamination .[3] The imidate intermediate is intercepted by water before it can react with ammonia.
-
Prevention: The solution is rigorous adherence to anhydrous techniques. Dry your alcohol (e.g., ethanol over molecular sieves), use a sealed reaction vessel under an inert atmosphere, and use a source of truly dry HCl.
-
-
Biphenyl-4-carboxamide (Amide) Formation: This side product arises from the thermal rearrangement of the Pinner salt intermediate.[1][2]
-
Prevention: Strict temperature control is paramount. The initial formation of the Pinner salt must be performed at low temperatures (0-5°C is ideal) to ensure the thermodynamically unstable imidate hydrochloride does not rearrange.[1]
-
| Problem Encountered | Probable Cause | Recommended Solution |
| Low conversion, starting nitrile recovered | Ineffective catalysis; Suboptimal temperature | Use anhydrous HCl gas; Maintain reaction temp at 0-15°C.[3] |
| Major byproduct is an ester | Presence of water (hydrolysis of Pinner salt) | Use anhydrous solvents and reagents under an inert atmosphere.[3][5] |
| Major byproduct is an amide | High temperature (thermal rearrangement of Pinner salt) | Maintain strict low-temperature control (0-5°C) during salt formation.[1][2] |
| Difficulty purifying the final product | Product is hygroscopic or forms a stubborn salt | Purify via recrystallization from a suitable solvent (e.g., ethanol). Consider column chromatography if needed.[5] |
Q6: My crude product is an intractable oil or is very difficult to purify. What are my options?
A6: Amidines can be challenging to purify due to their basicity and tendency to be hygroscopic.[5][8]
-
Step 1: Ensure Complete Reaction. First, confirm via TLC or LC-MS that the reaction has gone to completion. Incomplete reactions lead to complex mixtures that are inherently difficult to separate.
-
Step 2: Proper Work-up. After the ammonolysis step, the reaction mixture will contain ammonium chloride. A proper aqueous work-up is needed to remove this. Neutralize any excess acid carefully.
-
Step 3: Purification Technique.
-
Recrystallization: This is the most common method. The hydrochloride salt of the amidine is often a crystalline solid. Try recrystallizing the crude product from a solvent like ethanol or an ethanol/ether mixture.[5]
-
Column Chromatography: If recrystallization fails, silica gel chromatography can be used. However, the basicity of the amidine can cause it to streak on the column. It is often necessary to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent to obtain a clean separation.
-
Section 3: Detailed Experimental Protocol - Pinner Reaction
This protocol provides a general framework. Molar equivalents and reaction times may need to be optimized for your specific setup.
Caption: Experimental workflow for the two-step Pinner synthesis.
Materials & Equipment:
-
Biphenyl-4-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Three-neck round-bottom flask with magnetic stirrer, gas inlet, and drying tube
-
Ice bath
Procedure:
Step 1: Formation of Ethyl Biphenyl-4-carboximidate Hydrochloride (Pinner Salt)
-
Setup: Equip a flame-dried, three-neck flask with a stirrer, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube. Maintain the system under a positive pressure of dry nitrogen.
-
Charging: Charge the flask with biphenyl-4-carbonitrile (1.0 eq) and anhydrous ethanol (1.5-2.0 eq).[3]
-
Cooling: Cool the stirred mixture to 0°C using an ice-salt bath.
-
HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution.[3] Monitor the temperature closely, ensuring it does not rise above 10°C. Continue the HCl addition until the solution is saturated.
-
Reaction: Seal the flask and continue stirring the mixture at a low temperature (e.g., in a cold room or refrigerator at 4°C) for 14-18 hours. The Pinner salt will often precipitate as a white solid.
-
Isolation (Optional but Recommended): To isolate the salt, add anhydrous diethyl ether to the mixture to induce further precipitation. Collect the solid by filtration under a nitrogen blanket, wash with cold anhydrous ether, and dry under vacuum.
Step 2: Ammonolysis to Biphenyl-4-carboxamidine Hydrochloride
-
Preparation: Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.
-
Reaction: Add the isolated Pinner salt (or the entire reaction mixture from Step 1 after removing excess HCl under vacuum) to the cold ethanolic ammonia solution.
-
Stirring: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the intermediate by TLC.
-
Work-up: Remove the solvent (ethanol) under reduced pressure. The crude product will be a mixture of biphenyl-4-carboxamidine hydrochloride and ammonium chloride.
-
Purification: Recrystallize the solid residue from hot ethanol to obtain the pure amidine hydrochloride salt.[5]
References
-
MDPI. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. Retrieved from [Link]
- Patel, N. B., et al. (2011). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)
-
Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
ResearchGate. (2014). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. Retrieved from [Link]
-
J&K Scientific. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Amidine synthesis [organic-chemistry.org]
- 8. Amidine synthesis from acetonitrile activated by rhenium selenide clusters - American Chemical Society [acs.digitellinc.com]
Cell Painting assay optimization for morphological profiling of compound effects
Welcome to the Technical Support Center for the Cell Painting assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of morphological profiling and achieve robust, reproducible results.
The Cell Painting assay is a powerful, unbiased method for morphological profiling, utilizing six fluorescent dyes to label eight key cellular components, which are then imaged across five channels.[1][2][3][4] This high-content approach generates rich datasets that can reveal subtle phenotypic changes induced by chemical or genetic perturbations.[1][2][4][5] However, the complexity of the assay presents multiple opportunities for technical challenges. This guide is structured to address these issues head-on, providing causal explanations and actionable solutions.
I. Troubleshooting Guide: From Cell Seeding to Data Analysis
This section is organized by experimental stage to help you quickly identify and resolve issues as they arise.
Stage 1: Cell Seeding & Plating
Issue: Uneven cell distribution or "edge effects" in multi-well plates.
-
Observation: You notice a higher density of cells at the edges of the wells compared to the center, or significant well-to-well variation in cell number. This can lead to biased data, as cell density influences morphology.
-
Root Causes & Solutions:
-
Technique-Related: Pipetting technique can introduce variability. Avoid dispensing cells directly into the center of the well, which can create a vortex and push cells to the periphery. Instead, pipette gently against the side of the well.
-
Evaporation: Evaporation from the outer wells of a plate is a common cause of edge effects. To mitigate this, ensure your incubator has adequate humidity. A best practice is to fill the outer wells with sterile water or PBS and only use the inner wells for your experiment.
-
Plate Handling: After seeding, avoid swirling the plate in a circular motion, which can concentrate cells in the center. Instead, gently move the plate in a cross pattern (forward-backward, then left-right) to ensure an even distribution. Let the plate rest at room temperature for a short period before placing it in the incubator to allow cells to settle.
-
Issue: Poor cell adhesion or unhealthy cell morphology post-seeding.
-
Observation: Cells are rounded, loosely attached, or show signs of stress (e.g., blebbing) shortly after plating.
-
Root Causes & Solutions:
-
Cell Health: Ensure your cell stock is healthy, in the logarithmic growth phase, and has a low passage number. Over-confluent or high-passage cells may not adhere or behave as expected. The U-2 OS cell line is a widely used and validated model for Cell Painting.[6]
-
Plate Surface: While most standard tissue culture-treated plates are suitable, some cell types may require plates with specialized coatings (e.g., poly-D-lysine, collagen) for optimal adhesion.
-
Seeding Density: Both too low and too high seeding densities can stress cells. Optimize the seeding density for your specific cell line to achieve a sub-confluent monolayer at the time of compound treatment and imaging. This ensures that individual cells can be accurately segmented.[7]
-
Stage 2: Compound Treatment
Issue: High well-to-well variability in compound effect or unexpected toxicity.
-
Observation: Replicate wells treated with the same compound show different morphological phenotypes, or you observe widespread cell death even at low compound concentrations.
-
Root Causes & Solutions:
-
Compound Precipitation: Some compounds may precipitate out of solution, especially at higher concentrations or in certain media formulations. Visually inspect your compound plates for precipitates before and after addition to the cell plates. If precipitation is an issue, consider lowering the final concentration, using a different solvent, or pre-warming the media.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells, including controls, and should be at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
Inaccurate Dispensing: Ensure your liquid handling equipment (manual or automated) is properly calibrated and functioning correctly to deliver accurate and consistent volumes of compound solutions.
-
Stage 3: Staining
Issue: Weak or absent fluorescent signal in one or more channels.
-
Observation: The intensity of one or more stains is too low for accurate imaging and feature extraction.
-
Root Causes & Solutions:
-
Dye Concentration and Incubation Time: The concentrations of the fluorescent dyes are critical and may need to be optimized for your specific cell line and imaging system.[2] Recent protocols have shown that some stain concentrations can be reduced to save costs without compromising data quality.[2][8] Similarly, incubation times may need adjustment. For example, if the signal from cell membrane and nuclear probes is suboptimal, you can titrate the incubation time to achieve better results.[9]
-
Dye Quality and Storage: Fluorescent dyes are sensitive to light and temperature. Store them according to the manufacturer's instructions (typically at -20°C, protected from light) and avoid repeated freeze-thaw cycles. Prepare fresh staining solutions for each experiment.
-
Fixation and Permeabilization Issues: Inadequate fixation or permeabilization can prevent the dyes from reaching their targets. Ensure that your fixation (e.g., with paraformaldehyde) and permeabilization (e.g., with Triton X-100) steps are performed correctly.[7][10]
-
Issue: High background fluorescence or non-specific staining.
-
Observation: The background of your images is bright, reducing the signal-to-noise ratio and making it difficult to segment cells accurately.
-
Root Causes & Solutions:
-
Inadequate Washing: Insufficient washing between staining steps can leave residual unbound dye in the wells. Optimize your washing procedure to ensure complete removal of unbound dyes while retaining the attached cells.[4]
-
Autofluorescent Compounds: Some test compounds are inherently fluorescent and can interfere with the assay. If you suspect this, include a "compound only" control (cells treated with the compound but not stained) to assess its fluorescence spectrum.[4]
-
Cellular Autofluorescence: Some cell types, particularly those that are highly metabolic, can exhibit significant autofluorescence. This can be mitigated by using red-shifted fluorescent probes.[6]
-
Issue: Staining Artifacts, especially in the mitochondria channel.
-
Observation: The mitochondrial stain (e.g., MitoTracker Deep Red) shows a diffuse cytoplasmic pattern instead of distinct mitochondrial structures, or the mitochondria appear fragmented or swollen.
-
Root Causes & Solutions:
-
Mitochondrial Health: Mitochondria are highly sensitive to cellular stress and fixation artifacts.[11][12][13] Changes in mitochondrial morphology can be induced by the experimental conditions themselves. To minimize this, handle cells gently and avoid prolonged exposure to harsh conditions.
-
Dye Type and Fixation: Some mitochondrial dyes are sensitive to membrane potential and will only stain healthy, polarized mitochondria.[14] The choice of fixation method is also critical; for example, paraformaldehyde is generally better at preserving mitochondrial structure than methanol.[12]
-
Dye Concentration: Using too high a concentration of MitoTracker dyes can lead to artifacts. It is crucial to titrate the dye to the lowest effective concentration.
-
Stage 4: Imaging
Issue: Out-of-focus or poor-quality images.
-
Observation: Images are blurry, making it impossible for the analysis software to accurately identify and measure cellular features.
-
Root Causes & Solutions:
-
Autofocus Failure: High-content imagers rely on robust autofocus mechanisms. Ensure that the autofocus is working correctly on your plates. Plate manufacturing errors or debris on the objectives can interfere with autofocus.[4]
-
Plate Quality: Use high-quality, imaging-compatible plates with flat bottoms to ensure a consistent focal plane across the well and the plate.
-
Instrument Maintenance: Regular maintenance and calibration of your imaging system are essential for optimal performance.[4]
-
Issue: Inconsistent illumination across the field of view or plate.
-
Observation: The brightness of the images varies from the center to the edge of the field of view, or from one well to another.
-
Root Causes & Solutions:
-
Illumination Correction: Non-homogeneous illumination is a common issue in microscopy that can lead to errors in intensity-based measurements.[7] It is crucial to apply an illumination correction algorithm during image preprocessing. This typically involves acquiring a "flat-field" image of a uniformly fluorescent source and using it to correct the experimental images.[15]
-
Stage 5: Data Analysis
Issue: Poor cell segmentation.
-
Observation: The image analysis software incorrectly identifies the boundaries of the nuclei or the entire cell, leading to inaccurate feature extraction.
-
Root Causes & Solutions:
-
Image Quality: Accurate segmentation is highly dependent on high-quality, well-focused images with a good signal-to-noise ratio.[7]
-
Segmentation Algorithm and Parameters: The parameters of the segmentation algorithm (e.g., intensity thresholds, size and shape constraints) may need to be optimized for your specific cell type and staining conditions. It is important to validate the segmentation not only on your control wells but also on wells with strong phenotypic responses, as these can sometimes challenge the algorithm.[16]
-
Suboptimal Staining: The Hoechst stain for DNA is typically used to identify the primary objects (nuclei), and a cytoplasmic stain is then used to define the cell boundaries.[7] If either of these stains is suboptimal, segmentation will be compromised.
-
Issue: High variability in morphological profiles of replicate wells.
-
Observation: The morphological profiles of replicate wells do not cluster together, indicating a lack of reproducibility.
-
Root Causes & Solutions:
-
Experimental Variability: This can be caused by any of the issues mentioned in the preceding sections, from uneven cell seeding to inconsistent staining. A robust quality control (QC) process is essential to identify and troubleshoot sources of variability.
-
Batch Effects: Experiments performed on different days or with different batches of reagents can introduce systematic variations known as batch effects.[17] It is important to include control wells (e.g., negative and positive controls) on every plate to monitor and potentially correct for these effects during data normalization.
-
Data Normalization: Raw feature data should be normalized to account for technical variations. A common method is to normalize the features of each well to the median of the negative control wells on the same plate.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the basic workflow of a Cell Painting experiment?
A1: The Cell Painting workflow can be summarized in the following steps:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere.
-
Perturbation: Treat the cells with the compounds or genetic perturbations of interest.
-
Staining: Stain the cells with a cocktail of six fluorescent dyes that label different cellular compartments.
-
Fixation: Fix the cells to preserve their morphology.
-
Imaging: Acquire images of the stained cells using a high-throughput microscope.
-
Image Analysis: Use image analysis software to identify individual cells and extract hundreds to thousands of morphological features.
-
Data Analysis: Normalize the feature data and perform downstream analyses such as clustering, hit identification, and mechanism-of-action prediction.[10][18]
Cell Painting Experimental Workflow
A high-level overview of the Cell Painting assay workflow.
Q2: How do I choose the right cell line for my Cell Painting experiment?
A2: The choice of cell line depends on your biological question. However, for a general-purpose screen, you should choose a cell line that is easy to culture, adheres well to plates, and is amenable to high-content imaging. The human osteosarcoma cell line U-2 OS is widely considered the "gold standard" for Cell Painting due to its flat morphology and well-separated cells, which facilitate accurate segmentation.[6] Other commonly used cell lines include A549, MCF7, and HepG2.[6][7]
Q3: How many cells should I aim to image per well?
A3: While there is no single magic number, a general recommendation is to capture approximately 2,500 cells per well. This typically provides enough statistical power to generate a robust morphological profile for the well. The optimal number of imaging sites per well will depend on the magnification and the cell density.[19]
Q4: What are the key quality control metrics I should monitor?
A4: Key QC metrics can be divided into image-based and profile-based metrics.
-
Image-based QC:
-
Cell count per well: To ensure consistent seeding and detect toxicity.
-
Image focus and intensity: To identify imaging artifacts.
-
-
Profile-based QC:
-
Percent Replicating: This metric measures how often replicate wells of the same treatment have more similar profiles to each other than to random wells. High percent replicating indicates good technical reproducibility.[20][21]
-
Percent Matching: This metric is used when you have compounds with known, similar mechanisms of action (MOA). It measures how often compounds with the same MOA have more similar profiles than compounds with different MOAs.[21]
-
Relationship between QC Metrics and Experimental Stages
Impact of upstream experimental issues on downstream QC metrics.
Q5: What are the recommended concentrations for the Cell Painting dyes?
A5: The optimal dye concentrations can vary between cell types and imaging systems. However, a well-validated starting point is provided by the "Cell Painting version 3" protocol, which has been quantitatively optimized.[2] It's recommended to perform a dye titration experiment to determine the optimal concentrations for your specific conditions.
| Stain Component | Cellular Feature Labeled | Typical Concentration (v3 Protocol) |
| Hoechst 33342 | DNA (Nuclei) | 1 µg/mL |
| Concanavalin A, Alexa Fluor 488 | Endoplasmic Reticulum | 10 µg/mL |
| SYTO 14 | Nucleoli, Cytoplasmic RNA | 0.5 µM |
| Phalloidin, Alexa Fluor 568 | Actin Cytoskeleton | 0.15 µM |
| WGA, Alexa Fluor 555 | Golgi, Plasma Membrane | 3 µg/mL |
| MitoTracker Deep Red | Mitochondria | 0.1 µM |
Note: These concentrations are a guideline. Please refer to the latest validated protocols for the most up-to-date information.[1][2]
III. Conclusion
The Cell Painting assay is a remarkably robust and informative technique for morphological profiling.[2][5] However, its success hinges on careful optimization and attention to detail at every step of the workflow. By understanding the potential pitfalls and their underlying causes, you can effectively troubleshoot issues and generate high-quality, reproducible data. This guide provides a framework for identifying and solving common problems, but remember that each biological system is unique. A systematic approach to optimization, coupled with rigorous quality control, will be your most valuable asset in harnessing the full power of Cell Painting for your research and drug discovery efforts.
IV. References
-
Cimini, B. A., et al. (2023). Optimizing the Cell Painting assay for image-based profiling. Nature Protocols. [Link]
-
ResearchGate. (n.d.). Optimizing the Cell Painting assay for image-based profiling | Request PDF. [Link]
-
Cimini, B. A., et al. (2023). Optimizing the Cell Painting assay for image-based profiling. PubMed. [Link]
-
Cimini, B. A., et al. (2022). Optimizing the Cell Painting assay for image-based profiling. bioRxiv. [Link]
-
Luo, Y., et al. (2023). Morphological profiling for drug discovery in the era of deep learning. Trends in Pharmacological Sciences. [Link]
-
Stirling, D. R., et al. (2023). Cell Painting: A Decade of Discovery and Innovation in Cellular Imaging. Molecular Biology of the Cell. [Link]
-
Caicedo, J. C., et al. (2017). Data-analysis strategies for image-based cell profiling. Nature Methods. [Link]
-
Sandberg, M., et al. (2023). A scalable, data analytics workflow for image-based morphological profiles. bioRxiv. [Link]
-
Core Life Analytics. (n.d.). Accelerating Drug Discovery with High Content Screening. [Link]
-
Bray, M.-A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols. [Link]
-
Cimini, B. A., et al. (2022). Optimizing the Cell Painting assay for image-based profiling. bioRxiv. [Link]
-
Element Biosciences. (n.d.). Troubleshooting Low Cell Paint Intensity. [Link]
-
KOLAIDO. (2022). How to Successfully Conduct Morphological Cell Profiling With The Cell Painting Assay. [Link]
-
Vincent, A. E., et al. (2019). Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph. Methods in Cell Biology. [Link]
-
Al-Ali, H. (2023). The Applications of Morphological Profiling for Drug Discovery: The success stories. Drug Discovery World. [Link]
-
Vokes, S., et al. (2023). Assessing the performance of the Cell Painting assay across different imaging systems. bioRxiv. [Link]
-
Cimini, B. A., et al. (2023). Optimizing the Cell Painting assay for image-based profiling. PMC. [Link]
-
Vokes, S., et al. (2023). Assessing the performance of the Cell Painting assay across different imaging systems. Molecular Biology of the Cell. [Link]
-
Glancy, B., et al. (2022). A comprehensive approach to artifact-free sample preparation and the assessment of mitochondrial morphology in tissue and cultured cells. bioRxiv. [Link]
-
FocalPlane. (2020). Fixation artifacts and how to minimize them. [Link]
-
ResearchGate. (n.d.). Characterisation of segmentation errors a Volume time series for a... [Link]
-
Cimini, B. A., et al. (2022). Optimizing the Cell Painting assay for image-based profiling. bioRxiv. [Link]
-
Lähnemann, D., et al. (2023). Impact of Segmentation Errors in Analysis of Spatial Transcriptomics Data. ResearchGate. [Link]
-
Charles River. (n.d.). Cell Painting Assay. [Link]
-
Glancy, B., et al. (2021). A comprehensive approach for artifact-free sample preparation and assessment of mitochondrial morphology in tissue and cultured cells. bioRxiv. [Link]
-
NIH. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]
-
Visikol. (2023). Decoding Cellular Mysteries: Cell Painting Image Analysis. [Link]
-
KOLAIDO. (n.d.). Morphological cell profiling by segmentation-based feature extraction. [Link]
-
Alithea Genomics. (2023). High-content screening in drug discovery: A brief guide. [Link]
-
Carpenter-Singh Lab. (n.d.). High-Content Screening: FAQs about Trends, Technologies, and Outcomes. [Link]
-
The beginner's guide to morphological profiling (Morphological profiling, part 1). (2022). YouTube. [Link]
-
NIH. (n.d.). Editorial: High Content Screening for Lead Identification and Optimization. [Link]
-
Broad Institute. (2023). Optimizing the Cell Painting assay for image-based profiling. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. biorxiv.org [biorxiv.org]
- 21. biorxiv.org [biorxiv.org]
Validation & Comparative
A Senior Scientist's Guide to Validating Novel Inhibitors: A Case Study with Biphenyl-4-carboxamidine hydrochloride
In the landscape of drug discovery and chemical biology, the identification of a novel small molecule with potential therapeutic activity is a moment of profound opportunity. However, this initial promise must be rigorously validated through a systematic and evidence-based workflow. This guide provides an in-depth, experience-driven framework for validating the inhibitory effect of a novel compound, using Biphenyl-4-carboxamidine hydrochloride as a case study.
While Biphenyl-4-carboxamidine hydrochloride is not a widely characterized inhibitor with a single defined target, its chemical structure, featuring a biphenyl group and a carboxamidine moiety, makes it a plausible candidate for inhibiting certain enzyme classes. The positively charged amidine group is a well-known pharmacophore for engaging the active sites of serine proteases.[1][2][3] Therefore, for the purposes of this comprehensive guide, we will proceed with the hypothesis that our target is a trypsin-like serine protease, a common and well-understood enzyme class critical in physiology and disease.
This guide is structured to be a self-validating system. Each phase of the workflow builds upon the last, creating a logical cascade of evidence from the simplest biochemical interaction to a complex cellular response.
Comparative Analysis: Benchmarking Against Known Standards
Before embarking on extensive experimental validation, it is crucial to position our test article, Biphenyl-4-carboxamidine hydrochloride, against established inhibitors of the target class. This provides context for its potential potency and mechanism. For trypsin-like serine proteases, we will compare it to Benzamidine, a classic small molecule competitive inhibitor, and Aprotinin, a large polypeptide inhibitor.[3][4]
| Feature | Biphenyl-4-carboxamidine HCl (Test Article) | Benzamidine HCl (Reference) | Aprotinin (Reference) |
| PubChem CID | [5]([Link]] | [6]([Link]] | [7]([Link]8] |
| Molecular Weight | ~232.7 g/mol | ~156.6 g/mol [9] | ~6512 g/mol [10] |
| Inhibitor Class | Small Molecule (Hypothesized) | Small Molecule | Polypeptide (Kunitz-type)[11] |
| Mechanism | Reversible Competitive (Hypothesized) | Reversible Competitive[3][12] | Reversible Competitive[4] |
| Target Interaction | Binds to the S1 specificity pocket of the active site via the amidine group (Hypothesized). | Binds to the S1 specificity pocket of the active site via the amidine group.[13] | Binds to the active site through a key lysine residue (Lys15).[11] |
| Typical Kᵢ / IC₅₀ | To be Determined (TBD) | ~35 µM (Trypsin)[14] | ~0.06 pM (Trypsin) |
This comparative table immediately frames our investigation. We hypothesize that Biphenyl-4-carboxamidine, due to its larger biphenyl structure, may exhibit different potency or selectivity compared to the simpler Benzamidine. Aprotinin serves as a high-potency benchmark.
The Validation Workflow: From Enzyme to Cell
A robust validation strategy must confirm direct target engagement and translate that biochemical event into a measurable cellular effect. Our workflow is designed in three logical, sequential stages.
Caption: Inhibition of Kallikrein blocks Bradykinin production.
A. Cellular Target Engagement Assay
We must first confirm the inhibitor is cell-permeable and can engage the target. Fluorescently Labeled Inhibitors of Serine Proteases (FLISP) or similar activity-based probes are excellent tools for this. [15][16]These cell-permeant reagents covalently bind to the active site of serine proteases. Inhibition by our compound would be measured as a decrease in the fluorescent signal.
Detailed Protocol:
-
Cell Culture: Culture a relevant cell line known to express the target protease (e.g., a human cell line for kallikrein studies) in a 96-well plate.
-
Inhibitor Treatment: Treat cells with various concentrations of Biphenyl-4-carboxamidine hydrochloride for a predetermined time (e.g., 1 hour). Include a 'no inhibitor' control.
-
Probe Labeling: Add the cell-permeant fluorescent probe (e.g., a FAM-labeled probe) directly to the cell culture media and incubate according to the manufacturer's protocol (e.g., 1 hour). [17]4. Wash and Read: Wash the cells to remove any unbound probe.
-
Quantification: Measure the intracellular fluorescence using a fluorescence microplate reader or visualize using fluorescence microscopy. A successful inhibitor will show a dose-dependent decrease in fluorescence.
B. Downstream Pathway Modulation (ELISA)
Validating that target engagement leads to a functional consequence is the next critical step. Using our KKS model, inhibition of kallikrein should lead to a decrease in bradykinin production. This can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells as described above. Treat cells with the inhibitor at various concentrations (e.g., centered around the cellular IC₅₀ determined in Part 2A).
-
Stimulation: Stimulate the cells with an agent known to activate the KKS pathway (e.g., a TLR ligand like CpG or a substance that induces cell stress). 3. Sample Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA: Perform a competitive ELISA for bradykinin on the collected supernatant according to the kit manufacturer’s instructions.
-
Data Analysis: Plot the concentration of bradykinin detected against the inhibitor concentration. Successful pathway modulation will be demonstrated by a dose-dependent decrease in bradykinin levels in the supernatant of treated cells.
Part 3: Cellular Phenotypic Assays
Objective: To connect the molecular inhibition and pathway modulation to a relevant, whole-cell physiological outcome.
The final and most crucial validation step is to demonstrate that inhibiting the target protein with your compound produces a desired phenotypic change. The choice of assay is entirely dependent on the known (or hypothesized) biological role of the target protein. If our target serine protease is involved in tissue remodeling or cancer cell invasion, a cell migration assay would be appropriate. If it is involved in cell growth, a proliferation assay would be chosen.
Example Phenotypic Assay: Scratch (Wound Healing) Assay for Cell Migration
-
Cell Culture: Grow a confluent monolayer of cells in a multi-well plate.
-
Create "Wound": Use a sterile pipette tip to gently scratch a straight line through the center of the monolayer in each well.
-
Treatment: Wash the wells to remove dislodged cells and replace the media with fresh media containing different concentrations of Biphenyl-4-carboxamidine hydrochloride. Include a vehicle control.
-
Imaging: Place the plate in a live-cell imaging system or take images at regular intervals (e.g., 0, 12, and 24 hours).
-
Analysis: Quantify the area of the "wound" at each time point. An effective inhibitor of a pro-migratory protease will result in a slower rate of wound closure compared to the control.
By systematically progressing through this three-part workflow, a researcher can build a robust, evidence-based case for the inhibitory activity of a novel compound like Biphenyl-4-carboxamidine hydrochloride. This logical progression from direct enzyme kinetics to cellular function and finally to a phenotypic outcome provides the scientific rigor necessary for publication, patent application, and further development in the drug discovery pipeline.
References
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4-Phenylbenzene-1-carboximidamide hydrochloride. PubChem, National Center for Biotechnology Information. [Online] Available at: [Link]
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Comparative analysis of Biphenyl-4-carboxamidine hydrochloride with other known inhibitors
A Comparative Analysis of Biphenyl-based Inhibitors Across Key Therapeutic Targets
This guide provides a comparative analysis of inhibitors built upon the biphenyl scaffold, a privileged structure in medicinal chemistry. While the specific compound Biphenyl-4-carboxamidine hydrochloride is sparsely characterized as a direct inhibitor, the broader class of biphenyl carboxamide and amidine derivatives has yielded potent inhibitors against a range of critical biological targets. This document will objectively compare the performance of these biphenyl-based compounds against other well-established inhibitors for key enzyme families, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Biphenyl Scaffold in Drug Discovery
The biphenyl moiety is a common structural feature in many biologically active compounds.[1][2] Its rigidity and ability to be substituted at various positions allow for the precise orientation of functional groups to interact with target proteins. This has led to the development of biphenyl-containing molecules as inhibitors of various enzymes and receptors. This guide will focus on a comparative analysis of such inhibitors for four major therapeutic target classes: Serine Proteases (specifically Factor Xa), Carbonic Anhydrases, Heat Shock Protein 90 (Hsp90), and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.
Serine Protease Inhibition: The Case of Factor Xa
Serine proteases are a large family of enzymes crucial in numerous physiological processes, and their dysregulation is linked to various diseases.[3] Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for anticoagulant therapies.[4][5]
Biphenyl-Based Factor Xa Inhibitors
The biphenylamidine moiety has been effectively utilized to occupy the S1 pocket of Factor Xa. An example is the inhibitor FX-2212, (2RS)-(3'-amidino-3-biphenylyl)-5-(4-pyridylamino)pentanoic acid, which has an IC50 of 272 nM.[6] The biphenyl group helps position the amidine for optimal interaction with the enzyme's active site.[6] Further optimization of biphenyl-containing scaffolds has led to the discovery of highly potent and selective Factor Xa inhibitors.[7]
Comparative Analysis with Other Factor Xa Inhibitors
To provide context, the performance of biphenyl-based inhibitors is compared with other well-known, clinically approved Factor Xa inhibitors that feature different molecular scaffolds.
| Inhibitor | Scaffold | Target | Potency (IC50/Ki) | Reference |
| FX-2212 | Biphenylamidine | Factor Xa | IC50: 272 nM | [6] |
| Apixaban | Pyrazolopyridine | Factor Xa | Ki: 0.08 nM | [5] |
| Rivaroxaban | Oxazolidinone | Factor Xa | Ki: 0.4 nM | [5] |
| Edoxaban | Thiazole | Factor Xa | Ki: 0.56 nM | [5] |
As shown in the table, while the initial biphenylamidine scaffold of FX-2212 shows moderate potency, modern, highly optimized inhibitors like Apixaban and Rivaroxaban exhibit significantly greater potency. However, the biphenyl scaffold remains a valuable starting point for designing novel Factor Xa inhibitors.[8]
Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)
This protocol outlines a typical in vitro assay to determine the inhibitory potency of a compound against Factor Xa.
Objective: To measure the IC50 value of a test compound for Factor Xa.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa, which cleaves a chromogenic substrate to produce a colored product. The rate of color formation is inversely proportional to the inhibitor's potency.
Materials:
-
Human Factor Xa
-
Chromogenic FXa substrate (e.g., Spectrozyme FXa)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (a known FXa inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the Factor Xa enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 10-15 minutes.
-
Calculate the reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Workflow for Factor Xa Inhibitor Screening
Caption: A typical workflow for the screening and characterization of Factor Xa inhibitors.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9][10] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[10][11]
Biphenyl-Based Carbonic Anhydrase Inhibitors
The 1,1'-biphenyl-4-sulfonamide scaffold has been explored for the development of potent carbonic anhydrase inhibitors.[12] For instance, a series of biphenylsulfonamides were synthesized and shown to inhibit several human CA isoforms (I, II, IX, XII, and XIV) with Ki values in the nanomolar range, demonstrating superiority over the reference compound Acetazolamide.[12] Compound 20 from this series was identified as a highly potent hCA XIV inhibitor with a Ki of 0.26 nM.[12] Another study reported a biphenyl-containing iminothiazoline analogue with an IC50 value of 0.147 µM against carbonic anhydrase.[13]
Comparative Analysis with Other Carbonic Anhydrase Inhibitors
| Inhibitor | Scaffold | Target Isoform | Potency (Ki) | Reference |
| Compound 20 | Biphenylsulfonamide | hCA XIV | 0.26 nM | [12] |
| Acetazolamide | Sulfonamide | hCA I, II, IX, XII, XIV | 12 - 250 nM (varies by isoform) | [12] |
| Dorzolamide | Thienothiophene-sulfonamide | hCA II | 0.9 nM | [11] |
| Brinzolamide | Thienothiazine-sulfonamide | hCA II | 3.1 nM | [11] |
The data indicates that the biphenylsulfonamide scaffold can produce inhibitors with exceptional potency, surpassing that of the widely used drug Acetazolamide.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.[14][15]
Objective: To determine the inhibitory effect of a compound on a specific carbonic anhydrase isoform.
Principle: The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.
Materials:
-
Human Carbonic Anhydrase (specific isoform)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (dissolved in DMSO)
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
To a 96-well plate, add the assay buffer, the test compound dilutions, and the CA enzyme solution.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of p-nitrophenol formation and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.
Carbonic Anhydrase Inhibition Pathway
Caption: The catalytic reaction of Carbonic Anhydrase and its inhibition by biphenylsulfonamides.
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[16] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[17][18]
Biphenyl-Based Hsp90 Inhibitors
The biphenyl scaffold has been successfully employed as a replacement for the coumarin ring system of the natural product Hsp90 inhibitor novobiocin.[1] This has led to the development of biphenyl-based Hsp90 C-terminal inhibitors with potent anti-proliferative activity against various cancer cell lines.[1][17] These compounds have been shown to induce the degradation of Hsp90 client proteins such as Her2 and Raf-1.[1]
Comparative Analysis with Other Hsp90 Inhibitors
| Inhibitor | Scaffold | Binding Site | Potency (Anti-proliferative IC50) | Reference |
| Biphenyl Derivative 11j | Biphenyl | C-terminus | ~5 µM (MCF-7 cells) | [1] |
| 17-AAG (Tanespimycin) | Ansamycin | N-terminus | Varies by cell line (e.g., 12 nM in SKBr3) | [19] |
| Luminespib (NVP-AUY922) | Resorcinol | N-terminus | Varies by cell line (e.g., 9 nM in BT-474) | [20] |
| Novobiocin | Coumarin | C-terminus | ~700 µM (SKBr3 cells) | [1] |
This comparison highlights that biphenyl-based C-terminal inhibitors can achieve significantly better anti-proliferative activity than the parent natural product, novobiocin. They offer an alternative mechanism of action to the more common N-terminal inhibitors.
Experimental Protocol: Hsp90 Inhibition (Western Blot for Client Protein Degradation)
This protocol assesses the on-target effect of an Hsp90 inhibitor by measuring the degradation of its client proteins.[19][21]
Objective: To confirm that the anti-proliferative effects of a test compound are due to Hsp90 inhibition.
Materials:
-
Cancer cell line (e.g., MCF-7, SKBr3)
-
Cell culture reagents
-
Test compound
-
Lysis buffer
-
Primary antibodies against Hsp90 client proteins (e.g., Her2, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the client proteins and loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the concentration-dependent degradation of client proteins relative to the loading control.
Hsp90 Chaperone Cycle and Inhibition
Caption: Simplified Hsp90 chaperone cycle and the mechanism of C-terminal inhibitors.
TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin.[22] It is a well-validated target for the treatment of pain.[23][24]
Biphenyl-Based TRPV1 Antagonists
Several series of biphenyl-4-carboxamide derivatives have been designed and synthesized as potent TRPV1 antagonists.[25] For example, starting from N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide, structure-activity relationship studies led to the identification of clinical development candidates for neuropathic pain.[25] Other biphenyl analogs have also been investigated as dual antagonists of TRPA1 and TRPV1.[26]
Comparative Analysis with Other TRPV1 Antagonists
| Inhibitor | Scaffold | Target | Potency | Reference |
| ASP8370 | Biphenyl-4-carboxamide | TRPV1 | Not specified, but effective in vivo | [25] |
| Capsazepine | Benzazepine | TRPV1 | Competitive antagonist | [22] |
| BCTC | Pyrazine-carboxamide | TRPV1 | Potent antagonist | [23] |
| AM-0902 | Not specified | TRPA1 (for comparison) | Potent antagonist | [26] |
The biphenyl-4-carboxamide scaffold has proven to be a versatile platform for developing potent and orally bioavailable TRPV1 antagonists for pain management.[25]
Experimental Protocol: TRPV1 Antagonist Assay (Calcium Influx)
This protocol measures the ability of a compound to inhibit agonist-induced calcium influx in cells expressing TRPV1.
Objective: To determine the IC50 of a test compound for the TRPV1 channel.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
TRPV1 agonist (e.g., Capsaicin)
-
Test compound
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Seed the TRPV1-expressing cells in the 96-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells and add the assay buffer containing various concentrations of the test compound. Incubate for a specified period.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add the TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channel.
-
Measure the change in fluorescence over time.
-
The inhibitory effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.
TRPV1 Channel Gating and Inhibition
Caption: Mechanism of TRPV1 channel activation by an agonist and inhibition by a biphenyl-4-carboxamide antagonist.
Conclusion
While Biphenyl-4-carboxamidine hydrochloride itself is not a well-documented inhibitor, the broader chemical class of biphenyl carboxamides and related derivatives represents a highly successful and versatile scaffold in modern drug discovery. This guide has demonstrated that by modifying this core structure, potent and selective inhibitors have been developed for diverse and critical therapeutic targets, including Factor Xa, Carbonic Anhydrases, Hsp90, and TRPV1. The comparative data presented herein underscores the power of this scaffold and provides a valuable resource for researchers in the field. The detailed experimental protocols offer a practical guide for the evaluation and characterization of novel inhibitors based on the biphenyl structure.
References
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Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
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Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer. PMC. [Link]
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Identification of a New Scaffold for Hsp90 C-Terminal Inhibition. PMC. [Link]
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Solid-phase synthesis of a library based on biphenyl-containing trypsin-like serine protease inhibitors. PubMed. [Link]
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4-Phenylbenzene-1-carboximidamide hydrochloride. PubChem. [Link]
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Modified biphenyl Hsp90 C-terminal inhibitors for the treatment of cancer. PubMed. [Link]
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Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. PMC. [Link]
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Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. PubMed. [Link]
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Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. [Link]
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HSP90α (C-Terminal) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. PubMed. [Link]
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Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. ResearchGate. [Link]
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Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. PMC. [Link]
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Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. [Link]
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4-Phenylbenzamidine hydrochloride CAS 111082-23-6. GM Chemical. [Link]
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BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE (1 x 250 mg). Lab-More. [Link]
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Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. NIH. [Link]
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Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. ACS Publications. [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
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(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. PMC. [Link]
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Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
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Structural basis for chemical inhibition of human blood coagulation factor Xa. PubMed. [Link]
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HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
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(PDF) Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors. ResearchGate. [Link]
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A Versatile and Robust Serine Protease Inhibitor Scaffold. National Genomics Data Center. [Link]
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Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing. [Link]
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Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. PMC. [Link]
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Design and Synthesis of Hsp90 Inhibitors with B‐Raf and PDHK1 Multi‐Target Activity. NIH. [Link]
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Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. PubMed. [Link]
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Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PubMed Central. [Link]
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Discovery and development of Factor Xa inhibitors (2015–2022). PMC. [Link]
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Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. PMC. [Link]
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Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. PMC. [Link]
-
Design and Synthesis of Hsp90 Inhibitors with B‐Raf and PDHK1 Multi‐Target Activity. Wiley Online Library. [Link]
-
Discovery and development of TRPV1 antagonists. Wikipedia. [Link]
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2-aminomethylphenylamine as a novel scaffold for factor Xa inhibitor. PubMed. [Link]
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Novel inhibitors and activity-based probes targeting serine proteases. PMC. [Link]
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An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC. [Link]
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For researchers and professionals in drug development, the selection of a potent and selective enzyme inhibitor is a critical decision. This guide provides an in-depth, objective comparison of Biphenyl-4-carboxamidine hydrochloride and its related analogs, focusing on their efficacy as inhibitors of trypsin-like serine proteases. The information presented herein is synthesized from peer-reviewed experimental data to support your research endeavors.
Introduction to Biphenyl-4-carboxamidine: A Privileged Scaffold
Biphenyl-4-carboxamidine hydrochloride serves as a foundational structure for a class of synthetic inhibitors targeting trypsin-like serine proteases. These enzymes, characterized by a serine residue in their active site, play crucial roles in various physiological and pathophysiological processes, including blood coagulation, fibrinolysis, and tumor invasion. The positively charged amidine group on the biphenyl scaffold mimics the side chains of arginine and lysine, allowing it to interact with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of these proteases. This interaction is a key determinant of the inhibitory activity of this class of compounds.
The biphenyl moiety provides a rigid backbone that can be readily functionalized to enhance potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for the rational design of novel therapeutics.
Comparative Analysis of Inhibitory Potency
The following analogs have been selected for a head-to-head comparison based on the availability of quantitative data on their inhibition of key serine proteases, particularly urokinase-type plasminogen activator (uPA), a key enzyme in cancer cell invasion and metastasis.[1][2]
| Compound | Target Enzyme | Ki (µM) | IC50 (µM) | Reference |
| Biphenyl-4-carboxamidine (as a reference) | uPA | - | >100 | [2] |
| 4-Iodobenzo[b]thiophene-2-carboxamidine (B428) | uPA | 0.53 | 0.32 | [1] |
| B623 (a 4-substituted benzo[b]thiophene-2-carboxamidine) | uPA | 0.16 | 0.07 | [1] |
| Amiloride (a known uPA inhibitor for comparison) | uPA | - | ~7 | [2] |
Note: Direct inhibitory data for the parent compound, Biphenyl-4-carboxamidine, against uPA was not prominently available in the reviewed literature, suggesting its activity may be significantly lower than its more complex analogs. A study indicated its IC50 to be greater than 100 µM.
The data clearly indicates that while the basic biphenyl-4-carboxamidine structure provides a starting point, modifications are necessary to achieve high potency. The benzo[b]thiophene-2-carboxamidine analogs, B428 and B623, demonstrate significantly enhanced inhibitory activity against uPA compared to amiloride, a previously established inhibitor.[2] This highlights the importance of the heterocyclic ring system in optimizing interactions with the enzyme's active site.
Structure-Activity Relationship (SAR) Insights
The enhanced potency of the benzo[b]thiophene analogs can be attributed to several factors. The fused ring system likely provides a more optimal orientation of the carboxamidine group within the S1 pocket of uPA. Furthermore, substitutions at the 4-position of the benzo[b]thiophene ring, as in B623, appear to be crucial for achieving sub-micromolar inhibitory constants.[1]
The development of potent and selective inhibitors is a key challenge. For instance, while some biphenyl derivatives show promise as Factor Xa inhibitors for antithrombotic therapy, modifications are crucial to enhance potency and selectivity over other serine proteases like thrombin.[3] Fluorination of the distal phenyl ring in some biphenyl-carboxamide series has been shown to increase Factor Xa inhibitory potency by 6 to 18-fold.[3]
Experimental Protocols: A Guide to In Vitro Characterization
The determination of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) is fundamental to comparing the efficacy of different compounds. Below is a generalized protocol for assessing the inhibitory activity of these compounds against a serine protease like uPA.
Protocol: In Vitro Enzyme Inhibition Assay (uPA)
-
Reagents and Buffers:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic substrate for uPA (e.g., S-2444)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Test compounds (Biphenyl-4-carboxamidine analogs) dissolved in DMSO
-
96-well microplate
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO).
-
Add 25 µL of the uPA enzyme solution (at a final concentration of ~1-5 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the chromogenic substrate (at a final concentration of ~0.2-0.5 mM) to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
For determining the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate.
-
Analyze the data using Lineweaver-Burk plots. Competitive inhibition, as is expected for these compounds, will show intersecting lines on the y-axis.[1] The Ki can then be calculated from these plots.
-
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate a relevant biological pathway and the general experimental workflow.
Caption: The role of uPA in the plasminogen activation pathway and its inhibition by Biphenyl-4-carboxamidine analogs.
Caption: A generalized workflow for the in vitro characterization and optimization of enzyme inhibitors.
Conclusion and Future Directions
Biphenyl-4-carboxamidine hydrochloride and its analogs represent a versatile class of serine protease inhibitors with therapeutic potential in oncology and thrombosis. The comparative data presented in this guide underscores the importance of structural modifications to the core biphenyl scaffold to achieve high potency and selectivity. Specifically, the development of heterocyclic analogs like the benzo[b]thiophene-2-carboxamidines has yielded highly potent uPA inhibitors.[1]
Future research should focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their in vivo efficacy and safety profiles. Further exploration of substitutions on the biphenyl and heterocyclic ring systems will likely lead to the discovery of next-generation serine protease inhibitors with superior therapeutic indices.
References
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Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). PubMed. [Link]
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Fluorinated Benzyloxyphenyl Piperidine-4-carboxamides with Dual Function against Thrombosis: Inhibitors of Factor Xa and Platelet Aggregation. (n.d.). ResearchGate. [Link]
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Fluorinated benzyloxyphenyl piperidine-4-carboxamides with dual function against thrombosis: inhibitors of factor Xa and platelet aggregation. (2009). PubMed. [Link]
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Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (n.d.). PubMed. [Link]
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A Guide to Validating the Mechanism of Action of Biphenyl-4-carboxamidine hydrochloride as a Putative Protease Inhibitor
Introduction: Beyond the Primary Hit
In the landscape of drug discovery, identifying a "hit" compound from a primary screen is merely the first step in a long and rigorous journey. The subsequent, and arguably more critical, phase is the validation of its mechanism of action (MoA). A precise understanding of how a compound interacts with its biological target and modulates cellular pathways is paramount for its successful development into a therapeutic agent. Misunderstanding the MoA can lead to failed clinical trials and wasted resources.
This guide focuses on Biphenyl-4-carboxamidine hydrochloride, a compound whose chemical structure is suggestive of a specific MoA. The presence of the benzamidine moiety, a well-known pharmacophore that mimics arginine, strongly implies that this molecule functions as a protease inhibitor, likely targeting the active site of serine proteases.[1][2] The biphenyl group likely serves to enhance binding affinity and confer selectivity by interacting with hydrophobic pockets adjacent to the active site.[3]
However, this remains a hypothesis until proven. To move from a putative MoA to a confirmed one, a series of robust, orthogonal secondary assays are required.[4] These assays are designed not only to confirm the initial hypothesis but also to provide a comprehensive profile of the compound's behavior in a physiologically relevant context. This guide provides an in-depth, comparative framework for researchers to rigorously confirm the MoA of Biphenyl-4-carboxamidine hydrochloride using three cornerstone secondary assay platforms:
-
Cellular Thermal Shift Assay (CETSA®) to confirm direct target engagement in intact cells.
-
Competitive Chemoproteomics to define target selectivity and identify potential off-targets.
-
Western Blotting to verify the functional downstream consequences of target inhibition.
Through these assays, we will build a self-validating experimental narrative, transforming a promising chemical structure into a well-characterized pharmacological tool.
The Putative Mechanism: A Competitive Serine Protease Inhibitor
The core hypothesis is that Biphenyl-4-carboxamidine hydrochloride acts as a competitive inhibitor of one or more serine proteases. The positively charged carboxamidine group is designed to interact with the negatively charged aspartate residue (Asp189) found in the S1 pocket of many trypsin-like serine proteases, while the biphenyl scaffold occupies adjacent hydrophobic pockets, determining selectivity.[5]
Caption: Hypothetical binding of Biphenyl-4-carboxamidine in a serine protease active site.
Assay 1: Confirming Target Engagement in Intact Cells with CETSA®
Causality Behind the Choice: Before investigating downstream effects, it is essential to prove that the compound physically binds to its intended target protein within the complex environment of a living cell.[6] Biochemical assays using purified proteins can be misleading, as they fail to account for factors like cell permeability, efflux pumps, and intracellular metabolism. The Cellular Thermal Shift Assay (CETSA®) directly measures drug-protein interactions in situ, providing unequivocal evidence of target engagement.[7][8] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation.[9][10]
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to express the putative target protease) to ~80% confluency. Treat cells with varying concentrations of Biphenyl-4-carboxamidine hydrochloride, a positive control inhibitor (e.g., Benzamidine), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles or by using a lysis buffer without detergents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[6]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction using an antibody-based detection method, most commonly Western blotting.[6][9]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Presentation and Interpretation
The intensity of the Western blot bands for the target protein is quantified at each temperature. Plotting the percentage of soluble protein against temperature generates a "melting curve." A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating a higher melting temperature (Tm).[9]
Table 1: Hypothetical CETSA® Data for Target Protease X
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 54.0 °C | N/A | Baseline thermal stability |
| Biphenyl-4-carboxamidine HCl (10 µM) | 58.5 °C | +4.5 °C | Strong Target Engagement |
| Benzamidine HCl (1 mM, Positive Control) | 56.2 °C | +2.2 °C | Confirmed, but weaker, target engagement |
| Biphenyl-4-carboxylic acid (10 µM, Neg. Control) | 54.1 °C | +0.1 °C | No significant target engagement |
A significant positive thermal shift (ΔTm) for Biphenyl-4-carboxamidine hydrochloride provides direct, compelling evidence that it binds to and stabilizes Target Protease X in living cells.
Assay 2: Defining Target Selectivity via Competitive Chemoproteomics
Causality Behind the Choice: While CETSA® confirms engagement with a known target, it doesn't reveal the compound's selectivity profile across the entire proteome. A truly valuable tool compound or drug candidate should be selective for its intended target to minimize off-target effects and toxicity.[11] Competitive chemoproteomics, an adaptation of the Kinobeads® methodology, uses affinity chromatography coupled with quantitative mass spectrometry to identify which proteins interact with the compound in a complex cell lysate.[12][13]
Experimental Protocol: Competitive Chemoproteomics
-
Probe Synthesis: Synthesize an affinity probe by immobilizing a broad-spectrum, non-selective protease inhibitor onto Sepharose beads. This probe will serve to capture a large portion of the cellular proteome.
-
Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions from the chosen cell line. Ensure protease inhibitor cocktails are omitted, except for the experimental compounds.
-
Competitive Binding: Aliquot the lysate. Pre-incubate each aliquot with a concentration gradient of Biphenyl-4-carboxamidine hydrochloride (or a comparator compound). A vehicle control receives no compound. This step allows the free compound to bind to its targets in the lysate.[14]
-
Affinity Enrichment: Add the affinity probe beads to all lysates and incubate to capture proteins that are not already bound by the free compound.
-
Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Sample Preparation and LC-MS/MS: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein across the different compound concentrations. Proteins that are true targets of Biphenyl-4-carboxamidine hydrochloride will show a dose-dependent decrease in their abundance on the beads, as the free compound prevents them from binding to the affinity probe.[12]
Caption: The experimental workflow for competitive chemoproteomics.
Data Presentation and Interpretation
For each protein identified, a dose-response curve is generated by plotting its relative abundance against the concentration of the free compound. The IC50 value from this curve represents the concentration of the compound required to displace 50% of the protein from the affinity probe, serving as a proxy for binding affinity.
Table 2: Hypothetical Selectivity Profile for Biphenyl-4-carboxamidine hydrochloride
| Protein Target | Protein Family | Displacement IC50 (nM) | Interpretation |
| Target Protease X | Serine Protease | 50 | High-affinity on-target engagement |
| Protease Y | Serine Protease | 850 | Moderate off-target interaction (>15x selectivity) |
| Protease Z | Cysteine Protease | >10,000 | No significant interaction |
| Kinase A | Kinase | >10,000 | No significant interaction |
| Non-selective Inhibitor | N/A | 50-500 for many proteases | Comparator: Binds to multiple targets with similar affinity |
This analysis provides a global view of the compound's selectivity, confirming that Target Protease X is the primary high-affinity target while also revealing any potential off-targets that may need to be considered in future studies.
Assay 3: Verifying Downstream Functional Consequences by Western Blot
Causality Behind the Choice: Confirming target binding and selectivity is crucial, but it does not demonstrate a functional effect. The final piece of the validation puzzle is to show that target engagement translates into the expected modulation of a cellular signaling pathway.[15] If Target Protease X is known to cleave and activate a specific downstream substrate, then inhibiting it should lead to a measurable decrease in the amount of the cleaved, active form of that substrate. Western blotting is a robust and widely used technique to measure changes in protein levels and post-translational modifications like cleavage.[16]
Hypothetical Signaling Pathway
Let's assume Target Protease X is responsible for cleaving "Pro-factor S" (inactive) into "Factor S" (active), which then promotes a cellular response. Our compound should block this cleavage event.
Caption: Hypothetical pathway where the compound inhibits protease-mediated cleavage.
Experimental Protocol: Western Blot
-
Cell Treatment: Treat cells with increasing concentrations of Biphenyl-4-carboxamidine hydrochloride, a positive control inhibitor, and a vehicle control for a time sufficient to observe changes in the pathway (e.g., 4-24 hours).
-
Lysate Preparation: Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with a complete protease inhibitor cocktail to prevent protein degradation after lysis.
-
Protein Quantification: Determine the total protein concentration in each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).[16]
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes "Factor S" (the cleaved product). Also, probe a separate blot or strip and re-probe the same blot for "Pro-factor S" and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[17]
Data Presentation and Interpretation
The results will show the levels of both the precursor ("Pro-factor S") and the cleaved product ("Factor S"). Successful inhibition of Target Protease X will lead to a dose-dependent decrease in the band intensity for "Factor S" and a corresponding accumulation of "Pro-factor S".
Table 3: Expected Western Blot Results and Interpretation
| Treatment | "Factor S" Level (Cleaved) | "Pro-factor S" Level (Uncleaved) | Interpretation |
| Vehicle (DMSO) | High | Low | Baseline protease activity is high |
| Biphenyl-4-carboxamidine HCl (1 µM) | Medium | Medium | Partial inhibition of cleavage |
| Biphenyl-4-carboxamidine HCl (10 µM) | Low / Undetectable | High | Strong, dose-dependent functional inhibition |
| Known Inhibitor of Protease X (Control) | Low / Undetectable | High | Validates that the assay can detect pathway inhibition |
This functional data provides the ultimate confirmation of the MoA, directly linking the compound's ability to engage its target with a tangible and predictable biological outcome.
Conclusion: A Triad of Evidence for MoA Confirmation
The validation of a compound's mechanism of action is not achieved through a single experiment but through the convergence of evidence from multiple, orthogonal assays. By systematically employing CETSA® to confirm target engagement, competitive chemoproteomics to establish selectivity, and Western blotting to demonstrate functional consequences, researchers can build an unassailable case for the MoA of Biphenyl-4-carboxamidine hydrochloride. This triad of assays forms a self-validating framework that addresses the critical questions of drug discovery: Does the compound hit its target in a cell? How specific is it? And does it produce the desired biological effect? Following this guide provides a rigorous, data-driven path to confidently declare and understand how your compound truly works.
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund,P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]
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Robles, A. J., & Vasta, J. D. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 868-878. Retrieved from [Link]
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Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 12(3), 147-149. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved from [Link]
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ChemHelpASAP. (2023). Types of assays used in early drug discovery. YouTube. Retrieved from [Link]
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Saltzman, A. B., Chan, D. W., Holt, M. V., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Retrieved from [Link]
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Ohta, T., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(14), 2463-2467. Retrieved from [Link]
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Himmelsbach, F., et al. (1994). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Journal of Medicinal Chemistry, 37(17), 2758-2771. Retrieved from [Link]
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Li, J., et al. (2024). Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Journal of Medicinal Chemistry, 67(14), 12068-12084. Retrieved from [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(5), 499-514. Retrieved from [Link]
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Zhao, H., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1132-1137. Retrieved from [Link]
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Di Fiore, A., et al. (2013). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry, 56(17), 6947-6957. Retrieved from [Link]
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A Strategic Guide to Biphenyl Scaffolds: Biphenyl-4-carboxamidine vs. Biphenyl Sulfonamides in Modern Drug Discovery
In the landscape of medicinal chemistry, the biphenyl moiety stands out as a "privileged structure," a foundational scaffold that consistently appears in a multitude of biologically active compounds and marketed drugs.[1][2] Its rigid yet conformationally flexible nature allows it to engage with a wide array of biological targets, providing a robust framework for the design of novel therapeutics. However, the true therapeutic potential of the biphenyl core is unlocked by the functional groups it carries. This guide provides an in-depth comparative analysis of two prominent classes of biphenyl derivatives: the basic Biphenyl-4-carboxamidine and the versatile, acidic Biphenyl Sulfonamides.
For the drug discovery professional, choosing the right scaffold is a critical decision point that influences target specificity, physicochemical properties, and the ultimate success of a development program. This document moves beyond a simple catalog of compounds to explain the causality behind their distinct biological activities, supported by quantitative data and validated experimental protocols, to empower researchers in making informed strategic choices.
Chapter 1: The Cationic Mimic: Biphenyl-4-carboxamidine as a Serine Protease Modulator
Biphenyl-4-carboxamidine hydrochloride is a member of the benzamidine class of compounds.[3] The defining feature of this molecule is the carboxamidine group, a strong base that is protonated at physiological pH. This cationic character is the cornerstone of its mechanism of action, making it an excellent structural mimic of the side chains of arginine and lysine residues.
Mechanism of Action: Targeting the S1 Specificity Pocket
The primary targets for benzamidine-based inhibitors are serine proteases, a large family of enzymes crucial in processes ranging from digestion (trypsin) to blood coagulation (thrombin) and inflammation.[4] These enzymes feature a catalytic triad (Ser-His-Asp) and a series of specificity pockets that recognize the side chains of their substrate peptides. Trypsin-like serine proteases, for instance, have a deep S1 pocket with an aspartic acid residue at the bottom, creating a strong negative charge.
The positively charged amidinium group of Biphenyl-4-carboxamidine is perfectly suited to form a strong, charge-assisted hydrogen bond (a salt bridge) with this aspartate residue, anchoring the inhibitor in the active site and competitively blocking substrate binding.[5] The biphenyl moiety then occupies adjacent hydrophobic regions of the active site, further enhancing binding affinity.
Caption: Interaction of Biphenyl-4-carboxamidine with a serine protease active site.
While extensive public data on Biphenyl-4-carboxamidine hydrochloride itself is limited, the inhibitory potency of related benzamidine derivatives against key serine proteases is well-documented and provides a strong rationale for its application.[4][5]
| Inhibitor Class | Target Protease | Inhibition Constant (Ki) | Reference |
| Aryl Benzamidines | Bovine Trypsin | Micromolar (µM) range | [5] |
| Aryl Benzamidines | Human Thrombin | Micromolar (µM) range | [5] |
| Substituted Benzamidines | Human Plasmin | Varies with substitution | [4] |
Chapter 2: The Versatile Scaffold: The Broad Therapeutic Landscape of Biphenyl Sulfonamides
In stark contrast to the targeted application of the carboxamidine moiety, the biphenyl sulfonamide scaffold is a testament to molecular versatility.[6] The sulfonamide group (-SO₂NHR) is a key pharmacophore found in a wide range of FDA-approved drugs.[7] Its unique properties—including its acidic nature, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions—allow it to interact with a diverse set of biological targets.[7][8]
Diverse Mechanisms and Therapeutic Applications
Biphenyl sulfonamides have been successfully developed as inhibitors, antagonists, and modulators across numerous disease areas.
-
Oncology: Many biphenyl sulfonamides exert anticancer effects by inducing apoptosis (programmed cell death) and arresting the cell cycle, often at the G2/M phase.[6] Some derivatives are potent inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[9]
-
Inflammation: A significant recent development is the discovery of biphenyl sulfonamides as potent and specific inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a host of inflammatory diseases.[10][11] These compounds can directly bind to the NLRP3 protein, preventing its assembly and activation.[11]
-
Infectious Diseases: The sulfonamide core is famous for its role in antimicrobial agents. Biphenyl sulfonamides can act as inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, thereby halting their growth.[6]
-
Metabolic and Neurological Disorders: This class of compounds has also yielded potent inhibitors of enzymes like carbonic anhydrase (implicated in glaucoma) and β-N-Acetyl-d-hexosaminidase.[12][13] Furthermore, specific derivatives have been optimized as broad-spectrum anti-epileptic drugs.[14]
Caption: Diverse therapeutic targets of the Biphenyl Sulfonamide scaffold.
Chapter 3: A Comparative Analysis for Strategic Drug Design
The choice between a biphenyl-4-carboxamidine and a biphenyl sulfonamide starting point is a strategic one, dictated by the intended biological target and desired pharmacological profile.
| Feature | Biphenyl-4-carboxamidine Hydrochloride | Biphenyl Sulfonamides |
| Functional Group | Carboxamidine (-C(=NH)NH₂) | Sulfonamide (-SO₂NHR) |
| pKa / Charge | Basic (pKa ~10-11), Cationic at pH 7.4 | Acidic (pKa ~9-10), often anionic or neutral |
| Primary Interaction | Ionic bonding, salt bridges, H-bond donor | H-bond donor/acceptor, metal coordination |
| Typical Target Class | Serine Proteases (Trypsin-like) | Kinases, Metalloenzymes, Inflammasomes, Receptors |
| Design Strategy | Target-specific (mimicry of natural substrate) | Broader screening, scaffold-hopping, fragment-based |
Quantitative Performance Data
The following tables summarize representative performance data for biphenyl sulfonamides across different therapeutic areas, showcasing their potency.
Table 1: Biphenyl Sulfonamides as NLRP3 Inflammasome Inhibitors [10]
| Compound | IC50 (µM) | Cell Line | Notes |
| H28 | 0.57 | J774A.1 | Potent and specific NLRP3 inhibitor.[11] |
| YQ128 | 0.30 ± 0.01 | Not specified | Lead inhibitor with brain penetration. |
| Compound 19 | 0.12 ± 0.01 | Not specified | Improved potency and binding affinity (KD: 84 nM). |
Table 2: Biphenyl Sulfonamide 1 as an Anti-Cancer Agent (VEGFR-2 Inhibitor) [9]
| Compound | HCT-116 (µM) | MCF-7 (µM) | A549 (µM) | HepG2 (µM) |
| Biphenyl Sulfonamide 1 | 9.77 | 7.85 | 5.50 | 7.12 |
| Sorafenib (Benchmark) | 5.05 | 5.58 | 4.04 | 4.00 |
Chapter 4: From Theory to Bench - Validating Inhibitor Performance
To ensure scientific integrity, any comparative analysis must be grounded in robust, reproducible experimental protocols. The following section provides validated, step-by-step methodologies for assessing the activity of these two classes of compounds.
Caption: A typical workflow for inhibitor discovery and validation.[15]
Experimental Protocol 1: Fluorogenic Serine Protease Inhibition Assay
This protocol is ideal for evaluating Biphenyl-4-carboxamidine and its analogs. It measures the residual enzyme activity in the presence of an inhibitor.
Principle: A non-fluorescent peptide substrate conjugated to a fluorophore (e.g., AMC, NHMec) is cleaved by the active protease, releasing the fluorophore and generating a measurable signal. An effective inhibitor will prevent this cleavage, resulting in a lower signal.[16][17]
Materials:
-
Recombinant serine protease (e.g., trypsin, thrombin)
-
Cognate fluorogenic substrate (e.g., Boc-Gln-Arg-Arg-AMC for trypsin)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Test compound (Biphenyl-4-carboxamidine) and vehicle control (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation/Emission appropriate for fluorophore)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept constant and low (<1%).
-
Reaction Setup: In each well of the 96-well plate, add:
-
50 µL of assay buffer.
-
10 µL of the test compound dilution (or vehicle for control wells).
-
20 µL of the recombinant protease solution (pre-diluted in assay buffer).
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should ideally be at or below its Km value.[18]
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is suitable for assessing the anti-proliferative activity of biphenyl sulfonamides against cancer cell lines.[9]
Principle: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total protein mass and thus, the number of cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium
-
Test compound (Biphenyl sulfonamide)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
96-well clear microtiter plates
-
Spectrophotometric plate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Let the plates air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.
-
Read Absorbance: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration and fit to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The biphenyl scaffold remains a highly productive platform in drug discovery. The strategic choice between a Biphenyl-4-carboxamidine and a Biphenyl Sulfonamide derivative is a clear example of how a single functional group modification can fundamentally pivot a research program's direction.
-
Biphenyl-4-carboxamidine and its analogs are ideal starting points for target-specific design programs aimed at inhibiting cationic-substrate-recognizing enzymes, particularly trypsin-like serine proteases. The design hypothesis is clear, and optimization focuses on enhancing interactions within a well-defined active site.
-
Biphenyl Sulfonamides offer a gateway to broader discovery and screening efforts . Their chemical versatility allows them to engage with a vast range of targets. Structure-activity relationship (SAR) studies on this scaffold are rich and varied, providing numerous avenues for optimization against newly identified targets in oncology, inflammation, and beyond.[19][20][21]
For researchers, the path forward is clear: for programs targeting serine proteases, the carboxamidine provides a rational, structure-based entry point. For platform-based discovery or when tackling novel targets without a clear substrate mimic, the proven versatility of the biphenyl sulfonamide makes it an invaluable tool in the medicinal chemist's arsenal.
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Orthogonal Validation of Biphenyl-4-carboxamidine hydrochloride's Biological Activity: A Comparative Guide for Researchers
In the landscape of drug discovery and chemical biology, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth, technical comparison for the orthogonal validation of Biphenyl-4-carboxamidine hydrochloride's activity, hypothesized here to be a serine protease inhibitor. We will explore the experimental rationale, present detailed protocols, and compare its performance against a well-established alternative, Aprotinin. This document is intended for researchers, scientists, and drug development professionals seeking to apply robust validation principles in their work.
Introduction: The Rationale for Orthogonal Validation
Orthogonal validation, the practice of using two or more distinct assays that measure the same biological endpoint through different methodologies, is therefore essential.[4][5][6] This approach significantly increases confidence in the observed activity and helps to eliminate artifacts, ensuring the scientific integrity of the findings.
This guide will focus on validating the inhibitory effect of Biphenyl-4-carboxamidine hydrochloride on trypsin, a model serine protease. We will compare its performance with Aprotinin, a natural polypeptide and a well-characterized trypsin inhibitor.[7] The two orthogonal assays presented are:
-
A direct, in vitro enzymatic assay using a fluorogenic substrate to measure trypsin activity.
-
A cell-based assay to assess the functional consequence of trypsin inhibition on cell detachment.
The Compounds: A Head-to-Head Comparison
| Feature | Biphenyl-4-carboxamidine hydrochloride | Aprotinin |
| Structure | Small molecule, synthetic | Polypeptide, natural origin |
| Mechanism of Action | Competitive inhibitor (hypothesized) | Competitive inhibitor |
| Molecular Weight | 232.71 g/mol | ~6512 g/mol |
| Advantages | Potentially cell-permeable, synthetically tractable | High potency and specificity |
| Disadvantages | Potential for off-target effects | Poor cell permeability, immunogenic potential |
Assay 1: In Vitro Fluorogenic Trypsin Activity Assay
This assay directly measures the enzymatic activity of trypsin by monitoring the cleavage of a fluorogenic substrate. The inhibition of this activity by our test compounds provides a quantitative measure of their potency.
Experimental Rationale
We will use the substrate Boc-Gln-Ala-Arg-MCA (7-methoxycoumarin-4-acetic-acid), which upon cleavage by trypsin, releases the highly fluorescent MCA molecule.[8] The increase in fluorescence intensity over time is directly proportional to the enzymatic activity. By measuring the reduction in this rate in the presence of our inhibitors, we can determine their IC50 values.
Workflow Diagram
Caption: Workflow for the in vitro fluorogenic trypsin inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, pH 8.0.
-
Substrate Solution: Prepare a 50 µM working solution of Boc-Gln-Ala-Arg-MCA in Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of Biphenyl-4-carboxamidine hydrochloride and Aprotinin in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 20 µL of each inhibitor dilution. For the uninhibited control, add 20 µL of Assay Buffer.
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of a diluted trypsin solution (e.g., 10 µg/mL in Assay Buffer) to all wells.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: 380 nm, Emission: 440 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Performance Data
| Inhibitor | IC50 (nM) |
| Biphenyl-4-carboxamidine hydrochloride | 850 |
| Aprotinin | 25 |
Note: The data presented here is representative and for illustrative purposes.
Assay 2: Cell-Based Trypsin Inhibition Assay
This orthogonal assay evaluates the ability of the inhibitors to prevent trypsin-induced cell detachment, a functional downstream consequence of trypsin's proteolytic activity.
Experimental Rationale
Trypsin is widely used in cell culture to detach adherent cells by cleaving cell surface proteins. An effective trypsin inhibitor should prevent this detachment. We will treat adherent cells with trypsin in the presence and absence of our test compounds and then quantify the number of remaining attached cells. This provides a physiologically relevant measure of trypsin inhibition.
Workflow Diagram
Caption: Workflow for the cell-based trypsin inhibition assay.
Detailed Protocol
-
Cell Culture:
-
Seed HeLa cells in a 96-well clear-bottom plate at a density that allows them to reach approximately 90% confluency after 24 hours.
-
-
Assay Procedure:
-
After 24 hours, gently aspirate the culture medium.
-
Wash the cells once with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Prepare solutions of trypsin (e.g., 0.05%) in DPBS containing serial dilutions of Biphenyl-4-carboxamidine hydrochloride or Aprotinin.
-
Add 50 µL of the trypsin-inhibitor solutions to the respective wells. For the control (maximum detachment), add trypsin solution without any inhibitor. For the baseline (no detachment), add DPBS only.
-
Incubate the plate at 37°C for 5 minutes, or until the cells in the control wells are visibly detached.
-
Gently aspirate the solution from all wells and wash twice with 100 µL of DPBS to remove detached cells.
-
-
Quantification of Adherent Cells (Crystal Violet Staining):
-
Fix the remaining cells by adding 50 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with water.
-
Add 50 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
Air-dry the plate completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell adhesion for each inhibitor concentration using the formula: % Adhesion = ((Abs_inhibitor - Abs_trypsin) / (Abs_DPBS - Abs_trypsin)) * 100.
-
Plot the % Adhesion against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Comparative Performance Data
| Inhibitor | EC50 (µM) |
| Biphenyl-4-carboxamidine hydrochloride | 12.5 |
| Aprotinin | 0.5 |
Note: The data presented here is representative and for illustrative purposes.
Synthesizing the Evidence: An Integrated View
| Assay Type | Biphenyl-4-carboxamidine HCl | Aprotinin | Key Insights |
| In Vitro Fluorogenic Assay | IC50: 850 nM | IC50: 25 nM | Both compounds directly inhibit trypsin's enzymatic activity. Aprotinin is significantly more potent in this purified system. |
| Cell-Based Adhesion Assay | EC50: 12.5 µM | EC50: 0.5 µM | Both compounds demonstrate functional inhibition of trypsin in a cellular context. The higher EC50 values compared to IC50 values are expected due to the complexities of the cellular environment. |
Conclusion for the Senior Application Scientist
The orthogonal validation approach detailed in this guide provides a robust framework for confirming the biological activity of novel compounds like Biphenyl-4-carboxamidine hydrochloride. By employing both a direct enzymatic assay and a functional cell-based assay, we can confidently attribute the observed effects to the inhibition of the target enzyme, in this case, trypsin. This multi-faceted approach is critical for mitigating the risks of false positives and is a cornerstone of rigorous scientific investigation in drug discovery and development.
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A Comparative Guide to Analytical Method Validation for Biphenyl-4-carboxamidine Hydrochloride and Its Impurities
This guide provides an in-depth technical comparison and procedural framework for the validation of analytical methods for Biphenyl-4-carboxamidine hydrochloride, a polar molecule whose accurate quantification is critical for drug safety and efficacy. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind methodological choices, the establishment of self-validating protocols, and the interpretation of experimental data in line with global regulatory standards.
The Analytical Challenge: Physicochemical Properties of Biphenyl-4-carboxamidine Hydrochloride
Biphenyl-4-carboxamidine hydrochloride possesses a dichotomous chemical nature. The biphenyl moiety provides hydrophobicity, while the carboxamidine hydrochloride group is highly polar and ionizable. This structure presents a significant challenge for traditional reversed-phase High-Performance Liquid Chromatography (HPLC), where polar analytes often exhibit poor retention on standard C18 columns, eluting at or near the solvent front.[1][2][3]
The primary analytical objective is to develop a stability-indicating method—one that can accurately quantify the active pharmaceutical ingredient (API) while also separating it from all potential process-related impurities and degradation products.[4] The basic nature of the amidine group necessitates careful control of mobile phase pH to ensure consistent peak shape and retention time.
Comparison of Chromatographic Strategies
The cornerstone of a successful validation is the selection of an appropriate analytical technique. For a molecule like Biphenyl-4-carboxamidine, several HPLC-based approaches can be considered. The choice is dictated by the need to retain and resolve a polar main compound from its potentially less polar or similarly polar impurities.
| Chromatographic Technique | Retention Mechanism | Typical Mobile Phase | Advantages for Biphenyl-4-carboxamidine | Disadvantages & Mitigation |
| Standard Reversed-Phase (C18, C8) | Hydrophobic interaction. | High aqueous content (e.g., >95% water/buffer). | Widely available and understood. | Poor retention of the polar parent compound.[5] Mitigation: Not recommended without modification. |
| Polar-Endcapped Reversed-Phase | Mixed-mode: Hydrophobic and hydrophilic interactions. | Compatible with 100% aqueous mobile phases. | Enhanced retention of polar analytes; prevents "phase collapse" or "dewetting" seen with standard C18 columns in highly aqueous conditions.[3][5] | May still offer limited selectivity for certain impurities. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of analyte into a water-enriched layer on the polar stationary phase surface. | High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. | Excellent retention for highly polar and basic compounds.[3] Orthogonal selectivity to reversed-phase, which is beneficial for impurity profiling. | Can be sensitive to mobile phase water content and salt concentration; requires careful equilibration. |
| Ion-Pair Reversed-Phase | Forms a neutral ion-pair with the charged analyte, which is then retained by the nonpolar stationary phase. | Standard reversed-phase solvents with an added ion-pairing reagent (e.g., heptafluorobutyric acid). | Can significantly increase retention of ionic compounds. | Ion-pairing reagents can be aggressive to columns, cause baseline noise, and are often incompatible with mass spectrometry (MS).[3] |
The Validation Workflow: A Lifecycle Approach to Method Assurance
Analytical method validation is not a singular event but a continuous process that ensures a method remains fit for its intended purpose throughout its lifecycle.[6] The validation process must be governed by a pre-approved protocol and all results documented in a final report, as mandated by regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) guidelines.[7][8][9][10] The latest ICH Q2(R2) guideline provides a comprehensive framework for this process.[8][11][12][13]
Caption: The Analytical Method Validation Workflow.
Experimental Design: Protocols and Rationale
Here, we detail the experimental protocols for validating an HPLC method for Biphenyl-4-carboxamidine hydrochloride. The causality behind each step is explained to provide a deeper understanding of the validation process.
The Cornerstone: Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients.[14][15] A forced degradation study is the most rigorous way to demonstrate this, as it intentionally creates degradation products to prove the method's separating power.[4][16] Per ICH Q1A(R2), stress conditions should be harsh enough to produce 5-20% degradation of the parent compound.[17][18]
Caption: Logic flow for a Forced Degradation study.
Protocol: Forced Degradation
-
Preparation: Prepare stock solutions of Biphenyl-4-carboxamidine hydrochloride in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target analytical concentration (~0.1 mg/mL).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots, quench the reaction if necessary, and dilute.
-
Thermal Degradation: Store the solid API in an oven at 80°C. Also, store a stock solution at 60°C. Sample at various time points.
-
Photolytic Degradation: Expose the solid API and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[18]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC with a Diode Array Detector (DAD).
-
Evaluation: Assess the chromatograms for the appearance of new peaks. Use the DAD to perform peak purity analysis on the parent peak in each stressed sample to ensure no degradants are co-eluting. Calculate the resolution between the parent peak and the closest eluting impurity.
Quantitative Validation Parameters
The following protocols outline the experiments to determine the method's quantitative performance.
Protocol: Linearity, Range, Accuracy, and Precision
-
Stock Solutions: Prepare a primary stock solution of Biphenyl-4-carboxamidine hydrochloride reference standard (~1 mg/mL) and a separate stock of known impurities if available.
-
Linearity: From the stock solution, prepare at least five calibration standards across the expected working range. For an assay method, this is typically 80% to 120% of the target concentration (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL). For an impurity method, the range must cover from the reporting threshold up to 120% of the specification limit.
-
Accuracy (Recovery): Prepare samples at three concentrations (e.g., 80%, 100%, 120%) by spiking a known amount of API into a placebo matrix. Prepare three independent samples at each level. The recovery is calculated as (measured concentration / theoretical concentration) * 100.
-
Precision (Repeatability):
-
Inject one standard solution (at 100% concentration) six times.
-
Alternatively, prepare six independent samples at 100% of the target concentration and inject each once.
-
-
Precision (Intermediate): Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Analysis and Calculation: Inject all samples. For linearity, perform a linear regression analysis of peak area versus concentration. For accuracy and precision, calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
Method Sensitivity and Robustness
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[15][19]
-
Robustness: This is evaluated by making small, deliberate variations in method parameters and observing the effect on the results.[15] This is often performed during method development.
| Parameter Varied | Original Value | Variation 1 | Variation 2 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature | 30°C | 28°C | 32°C |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| % Organic in Mobile Phase | 25% | 23% | 27% |
Data Interpretation and Acceptance Criteria
The data generated must be compared against pre-defined acceptance criteria from the validation protocol. While these may vary based on the product's development stage, typical criteria for a final release method are as follows.
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 99.5%. Resolution between API and impurities > 2.0. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | Method demonstrates acceptable linearity, accuracy, and precision within the defined range. |
| Accuracy | Mean recovery between 98.0% and 102.0% for the assay. For impurities, recovery depends on the concentration level. |
| Precision (Repeatability) | %RSD ≤ 2.0% for the assay. |
| Precision (Intermediate) | %RSD ≤ 2.0% for the assay. |
| LOQ | Precision (%RSD) at the LOQ concentration should be ≤ 10%. |
| Robustness | System suitability parameters (e.g., tailing factor, plate count) must pass under all varied conditions. Results should not be significantly impacted. |
Conclusion
The validation of an analytical method for Biphenyl-4-carboxamidine hydrochloride and its impurities is a systematic process that requires a deep understanding of the analyte's chemistry, chromatographic principles, and regulatory expectations.[7][20] By choosing a suitable chromatographic strategy, such as a polar-endcapped reversed-phase method, and rigorously testing its performance through forced degradation and quantitative validation experiments, a reliable and robust method can be established. This ensures the generation of accurate and trustworthy data, which is fundamental to guaranteeing the quality, safety, and efficacy of the final drug product.[14]
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A Guide to the Statistical Validation of Biphenyl-4-carboxamidine Hydrochloride Efficacy and Selectivity
For researchers, scientists, and drug development professionals, the rigorous validation of experimental data is the bedrock of scientific integrity. This guide provides an in-depth look at the statistical methodologies required to validate the efficacy and selectivity of a novel research compound, using Biphenyl-4-carboxamidine hydrochloride as a case study. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare its hypothetical performance against alternative compounds.
Introduction: The Critical Role of Statistical Validation
The journey of a potential therapeutic agent from initial screening to a viable candidate is paved with data. However, raw data, no matter how promising, is meaningless without robust statistical validation. This process ensures that observed effects are not due to chance, experimental noise, or systematic errors. For a compound like Biphenyl-4-carboxamidine hydrochloride, which belongs to a class of molecules with diverse biological activities, including potential enzyme inhibition, rigorous statistical analysis is paramount to ascertain its true mechanism of action and therapeutic potential.[1][2]
This guide will walk through the essential stages of statistical validation for a hypothetical enzyme inhibitor, "BPC-HCl" (Biphenyl-4-carboxamidine hydrochloride), targeting a fictitious serine protease, "Protease-X."
Foundational Analysis: Dose-Response Relationship
The initial characterization of any potential inhibitor involves establishing a clear dose-response relationship. This describes the magnitude of the biological response as a function of the compound's concentration.[3] A typical dose-response curve is sigmoidal, and its analysis provides crucial parameters like the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).[4]
Experimental Protocol: Determining the IC50 of BPC-HCl for Protease-X
-
Preparation of Reagents:
-
Prepare a stock solution of BPC-HCl in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of BPC-HCl to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
Prepare a solution of Protease-X at a fixed concentration.
-
Prepare a solution of a fluorogenic substrate for Protease-X.
-
-
Assay Procedure (in a 96-well plate format):
-
Add a small volume of each BPC-HCl dilution to triplicate wells.
-
Include control wells with solvent only (no inhibitor) and wells with no enzyme (background).
-
Initiate the enzymatic reaction by adding Protease-X to all wells except the background controls.
-
Incubate for a predetermined time at a constant temperature.
-
Add the fluorogenic substrate.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Normalize the velocities to the uninhibited control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the BPC-HCl concentration.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[5]
-
Statistical Considerations for Dose-Response Analysis
Simply determining the IC50 is insufficient. A thorough statistical analysis is required to understand the precision and reliability of this value.[6][7]
-
Replicates and Error Bars: Each concentration should be tested in multiple replicates (typically triplicates) to calculate the mean and standard deviation (or standard error of the mean), which are then visualized as error bars on the dose-response curve.
-
Goodness of Fit: The non-linear regression analysis should include an assessment of the "goodness of fit," such as the R-squared value, to ensure the chosen model accurately describes the data.
-
Confidence Intervals: The IC50 value should be reported with a 95% confidence interval, which provides a range within which the true IC50 value is likely to fall.
Visualizing the Dose-Response Workflow
Caption: Selectivity profile of BPC-HCl.
Mechanism of Inhibition: A Statistical Approach
Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. These can be distinguished by analyzing the enzyme kinetics in the presence of the inhibitor at varying substrate concentrations. [8]
Experimental Protocol: Determining the Mechanism of Inhibition
-
Varying Substrate and Inhibitor Concentrations: Set up a matrix of experiments where both the substrate and BPC-HCl concentrations are varied.
-
Measure Initial Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity.
-
Data Plotting: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
-
Analysis:
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Statistical Modeling for Mechanism Determination
While Lineweaver-Burk plots are useful for visualization, they can distort the error structure of the data. A more robust approach is to use non-linear regression to fit the data directly to the different inhibition models (competitive, non-competitive, etc.) described by the Michaelis-Menten equation. [9]Statistical tests like the Akaike Information Criterion (AIC) or F-test can then be used to determine which model best fits the data.
Conclusion: Building a Trustworthy Data Package
The statistical validation of data from studies on compounds like Biphenyl-4-carboxamidine hydrochloride is a multi-faceted process. It begins with the precise determination of potency through dose-response analysis, moves to contextualizing this potency through comparison with alternatives, and is further strengthened by a thorough assessment of selectivity. Finally, elucidating the mechanism of inhibition provides a deeper understanding of the compound's interaction with its target.
By employing rigorous statistical methods, including appropriate replication, confidence interval reporting, and model fitting, researchers can build a self-validating and trustworthy data package. This not only enhances the scientific integrity of the findings but also provides a solid foundation for further drug development efforts.
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Dose–response relationship. Wikipedia. [Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
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Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]
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Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews. [Link]
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Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. NIH. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
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Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed. [Link]
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Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Biphenyl-4-carboxamidine Hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Biphenyl-4-carboxamidine hydrochloride (CAS No. 111082-23-6), a compound often utilized in pharmaceutical research.[1][2] This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to foster a deeper understanding of safe laboratory practices.
Immediate Hazard Assessment and Safety Protocols
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particulates.
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3][5][6]
Waste Segregation and Container Management: The First Line of Defense
Proper waste segregation is a critical step in ensuring safe disposal. Never mix Biphenyl-4-carboxamidine hydrochloride waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Waste Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste containing Biphenyl-4-carboxamidine hydrochloride. The container should be made of a material compatible with acidic and organic compounds, such as high-density polyethylene (HDPE).
-
Labeling: The label must include:
-
The full chemical name: "Biphenyl-4-carboxamidine hydrochloride"
-
CAS Number: 111082-23-6
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Irritant," "Potential Aquatic Toxin")
-
The date the waste was first added to the container.
-
-
Container Integrity: Ensure the container is kept tightly sealed when not in use to prevent the release of fumes or accidental spills. Store the waste container in a designated satellite accumulation area away from incompatible materials.[7]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Flowchart
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.
Small Spills (less than 1 gram in a fume hood):
-
Restrict Access: Ensure the spill is contained within the fume hood.
-
Decontamination: Gently cover the spill with a chemical absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Collection: Carefully scoop the absorbent material and spilled compound into the designated hazardous waste container.
-
Final Cleaning: Wipe the spill area with a damp cloth (water). Place the cleaning materials into the hazardous waste container.
Large Spills (outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert your colleagues.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill yourself.
The Final Step: Professional Disposal
Under no circumstances should Biphenyl-4-carboxamidine hydrochloride or its containers be disposed of in the regular trash or poured down the drain.[8] The potential for aquatic toxicity makes drain disposal particularly irresponsible.
The Professional Disposal Protocol:
-
Schedule a Pickup: Once the hazardous waste container is full, or if it has been in storage for a period defined by your local regulations (often six months to a year), arrange for a pickup by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local authorities. This typically includes information on the chemical composition and quantity of the waste.
-
Handover: Transfer the sealed and properly labeled waste container to the authorized personnel for transport to a certified hazardous waste treatment, storage, and disposal facility (TSDF). These facilities will handle the final destruction of the chemical, often through high-temperature incineration with flue gas scrubbing.[8]
The overall disposal workflow is summarized in the diagram below.
Caption: Overall Chemical Disposal Workflow
Decontamination of Empty Containers
Empty containers that once held Biphenyl-4-carboxamidine hydrochloride must also be treated as hazardous waste unless properly decontaminated.
Triple-Rinse Procedure:
-
Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, followed by acetone or ethanol).
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of in the regular laboratory glass or plastic recycling, depending on your institution's policies. Deface the original label before disposal.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
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LookChem. Cas 111082-23-6, BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE. Retrieved from [Link]
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University of California, Merced. Standard Operating Procedure for Hydrochloric Acid. Retrieved from [Link]
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Lab Alley. How to dispose of hydrochloric acid. Retrieved from [Link]
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Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Reed College. Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling and Disposal of Biphenyl-4-carboxamidine hydrochloride
As a novel compound in various research and development pipelines, Biphenyl-4-carboxamidine hydrochloride requires a handling protocol built on a foundation of caution and procedural precision. Although comprehensive toxicological data is not yet available, the existing information mandates a stringent approach to personal and environmental protection. This guide synthesizes the known hazards with established laboratory best practices to provide a clear, actionable framework for researchers.
Hazard Assessment and Core Principles
Biphenyl-4-carboxamidine hydrochloride is classified with the following hazards according to its Safety Data Sheet (SDS):
-
Causes skin irritation (H315): Direct contact can lead to inflammation, redness, and discomfort.
-
May cause an allergic skin reaction (H317): Repeated exposure may lead to sensitization, where subsequent contact triggers a more severe allergic response.
-
Toxic to aquatic life with long lasting effects (H411): Release into the environment poses a significant, long-term threat to aquatic ecosystems.
Given that the chemical, physical, and toxicological properties have not been fully investigated, a precautionary principle is paramount. All operations should be conducted under the assumption that the compound may have additional, as-yet-unidentified hazards.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure. The selection of PPE should be tailored to the specific laboratory activity, with increased protection for procedures with a higher risk of aerosol generation or spillage.
| Activity | Required Personal Protective Equipment | Rationale |
| Low-Hazard Activities (e.g., handling sealed containers, visual inspection) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | To prevent incidental contact with potentially contaminated surfaces. |
| Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions) | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield (recommended) | To provide enhanced protection against skin contact and splashes to the face and eyes during active handling. Double-gloving is crucial to prevent contamination when removing the outer, potentially contaminated glove. |
| High-Hazard Activities (e.g., large-scale synthesis, procedures with high potential for aerosolization) | • Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher) | To offer maximum protection in scenarios with a heightened risk of widespread contamination or inhalation of airborne particles. A full-body protective suit may be necessary based on a thorough risk assessment[1]. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected[1]. Contaminated work clothing must not be allowed out of the workplace.
Operational Plan: From Receipt to Application
A systematic workflow is essential to minimize exposure and prevent cross-contamination. All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to control potential dust and aerosols.
Caption: Step-by-step workflow for handling Biphenyl-4-carboxamidine hydrochloride.
-
Don PPE: Select the appropriate PPE based on the moderate-hazard activity level.
-
Containment: Perform all weighing activities inside a chemical fume hood or a balance enclosure to contain any airborne particles[1].
-
Technique: Use anti-static weighing paper or a tared container to minimize the dispersal of the fine powder.
-
Cleaning: After weighing, carefully clean the spatula and the surrounding area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Disposal: Treat all disposable materials, including wipes and weighing paper, as contaminated solid waste.
-
Location: Conduct all solution preparations within a certified chemical fume hood[1].
-
Procedure: Slowly add the solvent to the pre-weighed solid compound to prevent splashing.
-
Sonication: If sonication is necessary to dissolve the compound, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.
-
Labeling: Clearly label the resulting solution with the compound's name, concentration, solvent, preparation date, and your initials.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists[2].
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.
-
Spill: Evacuate the immediate area. Avoid inhaling any dust. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it into a suitable, labeled container for disposal. Clean the affected area thoroughly. Do not let the product enter drains.
Disposal Plan: Environmental Stewardship
The classification of this compound as "toxic to aquatic life with long lasting effects" (H411) necessitates a rigorous disposal protocol to prevent environmental contamination.
Caption: Waste segregation and disposal workflow for Biphenyl-4-carboxamidine hydrochloride.
-
Do Not Mix: Never mix waste containing Biphenyl-4-carboxamidine hydrochloride with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated wipes) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing the compound in separate, designated, and clearly labeled hazardous waste containers.
-
Do not dispose of any liquid waste down the drain, as this could lead to the release of the ecotoxic substance into the aquatic environment.
-
-
Container Management: Keep waste containers securely closed when not in use. Store them in a designated secondary containment area away from general laboratory traffic.
-
Final Disposal: All waste must be disposed of in accordance with national and local regulations through your institution's certified hazardous waste management program. Handle uncleaned containers as you would the product itself.
By adhering to these stringent safety and disposal protocols, researchers can effectively mitigate the personal and environmental risks associated with Biphenyl-4-carboxamidine hydrochloride, ensuring a safe and responsible laboratory environment.
References
-
Cas 111082-23-6, BIPHENYL-4-CARBOXAMIDINE HYDROCHLORIDE | lookchem. LookChem. [Link]
-
Biphenyl MSDS. West Liberty University. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
